5,10,15-Triphenylcorrole
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
特性
IUPAC Name |
5,10,15-triphenyl-22,24-dihydro-21H-corrin | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H26N4/c1-4-10-24(11-5-1)35-29-18-16-27(38-29)28-17-19-30(39-28)36(25-12-6-2-7-13-25)32-21-23-34(41-32)37(26-14-8-3-9-15-26)33-22-20-31(35)40-33/h1-23,38-40H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRMXQUKCHIBQEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=C4C=CC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)N4)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H26N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5,10,15-Triphenylcorrole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 5,10,15-triphenylcorrole, a key tetrapyrrolic macrocycle with significant potential in various scientific and therapeutic fields. This document details established experimental protocols, presents comparative quantitative data, and visualizes the synthetic pathways to aid researchers in the efficient and optimized synthesis of this important compound.
Introduction to this compound
Corroles are a class of aromatic tetrapyrrolic macrocycles that are structurally related to porphyrins but possess a direct pyrrole-pyrrole bond, resulting in a contracted ring system. This structural modification imparts unique electronic and coordination properties, making them attractive candidates for applications in catalysis, sensing, and photodynamic therapy. This compound is a symmetrically substituted triarylcorrole that serves as a fundamental building block for the development of more complex corrole-based systems. Its synthesis has been the subject of considerable research, leading to the development of several effective synthetic strategies.
Synthetic Pathways and Methodologies
The synthesis of this compound can be broadly categorized into two primary approaches: a one-pot condensation of benzaldehyde (B42025) and pyrrole (B145914), and a two-step method involving the synthesis of a dipyrromethane intermediate followed by condensation with an aldehyde. Additionally, modern techniques such as microwave-assisted synthesis have been explored to improve reaction efficiency.
One-Pot Synthesis from Benzaldehyde and Pyrrole
The one-pot synthesis, often described as a modified Rothemund reaction, is a widely used method for preparing this compound.[1][2][3] This approach involves the direct condensation of benzaldehyde with an excess of pyrrole in the presence of an acid catalyst, followed by oxidation to yield the aromatic macrocycle.
References
A Comprehensive Technical Guide to the One-Pot Synthesis of 5,10,15-Triphenylcorrole
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth guide to the one-pot synthesis of 5,10,15-triphenylcorrole, a trianionic tetrapyrrolic macrocycle of significant interest in various scientific fields, including medicine and materials science. This document details the underlying synthetic strategy, provides a comprehensive experimental protocol, summarizes key quantitative data, and visually represents the reaction pathway and experimental workflow.
Introduction
This compound is a porphyrinoid that differs from porphyrins by a direct pyrrole-pyrrole bond, resulting in a contracted macrocycle with unique electronic and coordination properties. The one-pot synthesis of this compound, a modification of the Rothemund reaction, offers a straightforward and efficient route to this valuable compound.[1][2] This method involves the acid-catalyzed condensation of benzaldehyde (B42025) and an excess of pyrrole (B145914), followed by oxidation to yield the aromatic macrocycle. This approach avoids the concomitant formation of the corresponding tetraphenylporphyrin, which can be a significant side product in other synthetic routes.[3]
Reaction Mechanism and Experimental Workflow
The one-pot synthesis of this compound proceeds through two key stages: an acid-catalyzed condensation and an oxidation step. Initially, benzaldehyde and pyrrole react in the presence of an acid catalyst to form a linear polypyrromethane intermediate. This intermediate then cyclizes to a porphyrinogen-like species, which is subsequently oxidized to the stable, aromatic this compound.
Below are diagrams illustrating the proposed reaction pathway and a typical experimental workflow for this synthesis.
References
5,10,15-Triphenylcorrole: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the structure, properties, and applications of 5,10,15-Triphenylcorrole (TPCor). It is intended to be a valuable resource for researchers and professionals in the fields of chemistry, materials science, and drug development.
Introduction
This compound (TPCor) is an aromatic tetrapyrrolic macrocycle that has garnered significant interest due to its unique electronic, photophysical, and catalytic properties. Structurally similar to porphyrins but with a contracted core due to a direct pyrrole-pyrrole bond, corroles exhibit distinct characteristics that make them promising candidates for a variety of applications, including photodynamic therapy (PDT), catalysis, and organic electronics.[1] This guide details the fundamental structure of TPCor, its key physicochemical properties, established experimental protocols for its synthesis and characterization, and its potential applications in therapeutic and materials science contexts.
Structure and Chemical Identity
This compound is characterized by a core corrin (B1236194) ring substituted with three phenyl groups at the meso-positions. The presence of three inner nitrogen protons makes the free-base corrole (B1231805) a trianionic ligand.[2] X-ray crystallographic studies have shown that the corrole macrocycle in TPCor deviates from planarity, a result of steric hindrance between the hydrogen atoms within the core.[3]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 246231-45-8 | [4] |
| Molecular Formula | C₃₇H₂₆N₄ | [4] |
| Molecular Weight | 526.63 g/mol | [4] |
| Appearance | Purple solid | Chem-Impex |
| IUPAC Name | 5,10,15-triphenyl-22,24-dihydro-21H-corrin | [4] |
| Synonyms | meso-Triphenylcorrole, TPCor | [4] |
Spectroscopic and Physicochemical Properties
The electronic absorption spectrum of TPCor is characterized by an intense Soret band in the 400-420 nm region and weaker Q-bands at longer wavelengths. These spectral features are sensitive to the solvent environment and metalation state of the corrole core.
Table 2: Spectroscopic Properties of this compound in Dichloromethane
| Parameter | Value | Reference |
| Soret Band (λ_max_) | 414-415 nm | [5] |
| Molar Extinction Coefficient (ε) | 110,000 M⁻¹cm⁻¹ at 415 nm | [5] |
| 137,800 M⁻¹cm⁻¹ at 414 nm | [5] | |
| Fluorescence Emission (λ_em_) | ~640 nm and ~710 nm | [5] |
| Fluorescence Quantum Yield (Φ_F_) | 0.14 | [5] |
The electrochemical behavior of TPCor is complex, with reduction processes often coupled to deprotonation of the inner NH protons. The redox potentials are significantly influenced by the central metal ion in metallocorroles.
Experimental Protocols
Synthesis of this compound (One-Pot Method)
A widely used method for the synthesis of TPCor is a one-pot reaction involving the condensation of pyrrole (B145914) and benzaldehyde (B42025), which is a modification of the Rothemund reaction.[6]
Materials:
-
Pyrrole (freshly distilled)
-
Benzaldehyde
-
Hydrochloric acid (HCl)
-
Methanol (MeOH)
-
Chloroform (B151607) (CHCl₃)
-
p-Chloranil
Procedure:
-
In a suitable reaction flask, dissolve benzaldehyde in methanol.
-
Add a large excess of freshly distilled pyrrole to the solution.
-
Add aqueous hydrochloric acid to the mixture and stir at room temperature for 3 hours.
-
Extract the reaction mixture with chloroform.
-
Wash the organic phase twice with water and dry over anhydrous sodium sulfate.
-
Dilute the chloroform solution and add p-chloranil.
-
Stir the solution at room temperature for 15 minutes.
-
The crude TPCor can be purified by column chromatography on silica (B1680970) gel.
Characterization Methods
UV-Vis Spectroscopy:
-
Instrument: A standard double-beam UV-Vis spectrophotometer.
-
Solvent: Dichloromethane (CH₂Cl₂) or other suitable non-coordinating solvents.
-
Procedure: Prepare a dilute solution of TPCor in the chosen solvent. Record the absorption spectrum over a range of 300-800 nm.
Fluorescence Spectroscopy:
-
Instrument: A spectrofluorometer.
-
Solvent: Dichloromethane (CH₂Cl₂).
-
Procedure: Excite the sample at the Soret band maximum and record the emission spectrum. The quantum yield can be determined relative to a standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrument: A high-field NMR spectrometer (e.g., 300 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃).
-
Procedure: Dissolve the TPCor sample in CDCl₃ and acquire ¹H and ¹³C NMR spectra. The signals for the β-pyrrolic protons are typically found in the downfield region.
Cyclic Voltammetry (CV):
-
Instrument: A potentiostat with a three-electrode setup.
-
Working Electrode: Glassy carbon or platinum.
-
Counter Electrode: Platinum wire.
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl.
-
Electrolyte: 0.1 M Tetrabutylammonium perchlorate (B79767) (TBAP) in a non-aqueous solvent like benzonitrile (B105546) or dichloromethane.
-
Procedure: Deoxygenate the electrolyte solution by bubbling with an inert gas (e.g., argon). Record the cyclic voltammogram of the TPCor solution at a specific scan rate.
Applications in Drug Development and Research
Photodynamic Therapy (PDT)
Corroles, including TPCor, are effective photosensitizers for PDT. Upon excitation with light of a specific wavelength, the corrole can transfer energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂). This reactive oxygen species can induce oxidative stress and trigger apoptosis in targeted cancer cells.[7][8]
Catalysis
Metallocorroles, where a metal ion is coordinated within the TPCor macrocycle, have demonstrated significant catalytic activity in various oxidation reactions. The unique electronic structure of the corrole ligand can stabilize high-valent metal centers, which are key intermediates in catalytic cycles. These complexes can catalyze reactions such as epoxidation, hydroxylation, and cyclopropanation.
Conclusion
This compound is a versatile and highly functional macrocycle with a rich chemistry and a wide array of potential applications. Its distinct structural and electronic properties make it a compelling subject for ongoing research in photodynamic therapy, catalysis, and materials science. This guide provides a foundational understanding of TPCor, offering valuable information for researchers and professionals seeking to explore its potential in their respective fields.
References
- 1. The role of corroles in modern cancer therapy: innovation and prospects | Semantic Scholar [semanticscholar.org]
- 2. NMR spectroscopy of the phenyl derivative of germanium(IV) 5,10,15-tritolylcorrole [art.torvergata.it]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C37H26N4 | CID 11329959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [omlc.org]
- 6. This compound: a product from a modified Rothemund reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of corroles and furochlorophin as photosensitizers for photodyanmic [i.e. photodynamic] therapy (PDT) - HKUST SPD | The Institutional Repository [repository.hkust.edu.hk]
The Photophysical Landscape of 5,10,15-Triphenylcorrole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core photophysical properties of 5,10,15-Triphenylcorrole (TPC), a contracted porphyrinoid macrocycle of significant interest in various scientific and biomedical fields, including photodynamic therapy (PDT) and chemical sensing. This document details its absorption and emission characteristics, fluorescence quantum yield, and fluorescence lifetime, with a focus on providing quantitative data and detailed experimental methodologies.
Core Photophysical Properties of this compound
This compound exhibits distinct photophysical properties that differentiate it from its porphyrin analogues. These characteristics are influenced by its lower symmetry and the contracted nature of the macrocycle, which features a direct pyrrole-pyrrole bond. The photophysical behavior of TPC is also notably dependent on the solvent environment.
Data Presentation: Photophysical Parameters
The following table summarizes the key photophysical data for this compound in different solvent environments. This data is crucial for understanding its behavior in various applications and for the design of novel photosensitizers and sensors.
| Solvent | Absorption Maxima (λ_abs, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) at Soret Peak | Emission Maxima (λ_em, nm) | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f, ns) |
| Dichloromethane (CH₂Cl₂) | 414 (Soret), 572, 615, 647 (Q-bands)[1] | 110,000 at 415 nm[2] / 137,800 at 414 nm[2] | 650, 710 | 0.14[2] | Not Available |
| Dimethylacetamide (DMA) | Soret and Q-bands show shifts compared to CH₂Cl₂[1] | Not Available | Emission properties are solvent-dependent[1] | Lower than in CH₂Cl₂ | Shorter than in CH₂Cl₂ |
| Toluene | Not Available | Not Available | Not Available | 0.006[3] | <0.5[3] |
Note: The photophysical properties of corroles, including this compound, can be significantly influenced by factors such as solvent polarity, viscosity, and the presence of coordinating species. The data presented here is based on available literature and serves as a foundational guide.
Experimental Protocols
Accurate determination of photophysical parameters is paramount for the reliable characterization of this compound. The following sections provide detailed methodologies for key experiments.
UV-Vis Absorption Spectroscopy
Objective: To determine the absorption maxima (λ_abs) and molar extinction coefficients (ε) of this compound in a given solvent.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound of a known concentration in the desired spectroscopic grade solvent. From the stock solution, prepare a series of dilutions with absorbances in the range of 0.01 to 0.1 at the Soret band maximum to ensure linearity.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement:
-
Record a baseline spectrum using a cuvette containing the pure solvent.
-
Measure the absorption spectra of the diluted solutions in a 1 cm path length quartz cuvette.
-
Identify the wavelengths of maximum absorbance for the Soret and Q-bands.
-
-
Data Analysis:
-
The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
-
Plot absorbance versus concentration to verify a linear relationship and obtain a more accurate value for ε from the slope of the line.
-
Steady-State Fluorescence Spectroscopy
Objective: To determine the emission maxima (λ_em) of this compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in the desired spectroscopic grade solvent. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Instrumentation: Use a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).
-
Measurement:
-
Select an appropriate excitation wavelength, typically at the Soret band maximum for optimal signal intensity.
-
Record the fluorescence emission spectrum over a range that encompasses the expected emission wavelengths.
-
Record a blank spectrum of the pure solvent and subtract it from the sample spectrum.
-
-
Data Analysis: Identify the wavelengths of maximum fluorescence emission.
Fluorescence Quantum Yield Determination (Relative Method)
Objective: To determine the fluorescence quantum yield (Φ_f) of this compound relative to a standard of known quantum yield.
Methodology:
-
Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as this compound (e.g., Rhodamine 6G, Quinine Sulfate).
-
Sample and Standard Preparation: Prepare a series of solutions of both the sample and the standard in the same solvent. The absorbances of all solutions at the excitation wavelength should be in the linear range (ideally < 0.1).
-
Measurement:
-
Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectra of all solutions using a spectrofluorometer under identical experimental conditions (excitation wavelength, slit widths).
-
-
Data Analysis:
-
Integrate the area under the corrected fluorescence emission spectra for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
The fluorescence quantum yield of the sample (Φ_s) is calculated using the following equation: Φ_s = Φ_r * (m_s / m_r) * (n_s² / n_r²) where Φ_r is the quantum yield of the reference, m_s and m_r are the slopes of the plots for the sample and reference, respectively, and n_s and n_r are the refractive indices of the sample and reference solutions (which are the same if the same solvent is used).
-
Time-Resolved Fluorescence Spectroscopy
Objective: To determine the fluorescence lifetime (τ_f) of this compound.
Methodology:
-
Instrumentation: Utilize a time-correlated single-photon counting (TCSPC) system. This setup typically includes a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sample holder, a fast photodetector (e.g., a microchannel plate photomultiplier tube), and TCSPC electronics.
-
Sample Preparation: Prepare a dilute solution of this compound, ensuring the absorbance at the excitation wavelength is low to avoid reabsorption effects.
-
Measurement:
-
Excite the sample with the pulsed light source.
-
Collect the fluorescence decay profile by measuring the time difference between the excitation pulse and the detection of the first fluorescence photon.
-
Acquire a sufficient number of photon counts to generate a statistically significant decay curve.
-
Measure the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).
-
-
Data Analysis:
-
Deconvolute the measured fluorescence decay from the IRF using appropriate software.
-
Fit the deconvoluted decay data to a single or multi-exponential decay model to extract the fluorescence lifetime(s).
-
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key processes related to the application and characterization of this compound.
Photodynamic Therapy (PDT) Mechanism
Photodynamic therapy is a promising application for corroles. The following diagram illustrates the Type II PDT mechanism, where the photosensitizer, upon light activation, generates cytotoxic singlet oxygen.
Caption: Type II Photodynamic Therapy (PDT) mechanism involving this compound.
Experimental Workflow for Photophysical Characterization
This diagram outlines the logical flow of experiments for a comprehensive photophysical characterization of this compound.
Caption: Workflow for the photophysical characterization of this compound.
References
Spectroscopic and Photophysical Profile of 5,10,15-Triphenylcorrole: A Technical Guide
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for 5,10,15-Triphenylcorrole (H₃TPC), a contracted aromatic tetrapyrrolic macrocycle. Corroles have garnered significant interest in various scientific fields, including catalysis, sensing, and medicine, due to their unique ability to stabilize high-valent metal ions and their distinct photophysical properties. This document details the synthesis, spectroscopic characterization, and photophysical behavior of the free-base this compound, presenting quantitative data in structured tables, outlining detailed experimental protocols, and providing visual diagrams to illustrate key processes.
Core Spectroscopic Data
The electronic absorption and emission spectra of this compound are characterized by an intense Soret band (or B band) in the near-UV region and weaker Q bands in the visible region. These features are typical of porphyrinoid macrocycles and arise from π-π* electronic transitions within the conjugated ring system.[1]
Table 1: UV-Vis Absorption Data for this compound in Dichloromethane (CH₂Cl₂)
| Spectral Band | Wavelength (λmax), nm | Molar Extinction Coefficient (ε), M⁻¹cm⁻¹ | Reference |
| Soret (B) Band | 414 - 415 | 110,000 - 137,800 | [2] |
| Q Band I | 567 | Not specified | |
| Q Band II | 614 | Not specified | |
| Q Band III | 645 | Not specified |
Table 2: Fluorescence Emission Data for this compound in Dichloromethane (CH₂Cl₂)
| Parameter | Value | Reference |
| Emission Maximum (λem) | 652 nm | [2] |
| Fluorescence Quantum Yield (Φf) | 0.14 | [2] |
Table 3: Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₃₇H₂₆N₄ | [3] |
| Molecular Weight | 526.6 g/mol | [3] |
| Monoisotopic Mass | 526.21574685 Da | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the protocols for the synthesis and spectroscopic characterization of this compound.
Synthesis: One-Pot Modified Rothemund Reaction
The synthesis of this compound can be efficiently achieved through a one-pot reaction involving the condensation of benzaldehyde (B42025) and pyrrole (B145914).[4][5] This method avoids the common formation of the corresponding tetraphenylporphyrin (B126558) byproduct.
Materials:
-
Benzaldehyde
-
Pyrrole (in large excess)
-
Acid catalyst (e.g., trifluoroacetic acid - TFA, or hydrochloric acid - HCl)
-
Oxidizing agent (e.g., p-chloranil or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) - DDQ)
-
Solvents (e.g., methanol (B129727), water, chloroform, dichloromethane)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Condensation: A solution of benzaldehyde in a suitable solvent mixture (e.g., water/methanol) is prepared.[5] A large excess of freshly distilled pyrrole is added, followed by the acid catalyst.
-
The reaction mixture is stirred vigorously at room temperature for a specified duration, allowing for the formation of the non-aromatic porphyrinogen (B1241876) intermediate.
-
Oxidation: The oxidizing agent (e.g., p-chloranil) is added to the reaction mixture. The solution is then typically heated to reflux for a period to facilitate the oxidative cyclization to the aromatic corrole (B1231805) macrocycle.
-
Work-up and Purification: After cooling, the reaction mixture is neutralized, and the solvent is removed under reduced pressure. The crude product is then purified using column chromatography on silica gel. The corrole fraction is collected and the solvent evaporated to yield the solid product.
UV-Vis Absorption Spectroscopy
This protocol outlines the standard procedure for acquiring the UV-Vis absorption spectrum of this compound.
Instrumentation:
-
Dual-beam UV-Vis spectrophotometer (e.g., HP 8453 or Shimadzu UV-3600).[1][2]
-
Matched quartz cuvettes (1 cm path length).
Procedure:
-
Sample Preparation: A stock solution of this compound is prepared in a spectroscopic grade solvent (e.g., dichloromethane) to a known concentration (e.g., 10⁻⁵ to 10⁻⁶ M).[1]
-
Blank Measurement: A cuvette is filled with the pure solvent to record a baseline/blank spectrum.
-
Sample Measurement: A second cuvette is filled with the sample solution. The absorbance spectrum is recorded over a relevant wavelength range (e.g., 300-800 nm).[2]
-
Data Analysis: The wavelength of maximum absorbance (λmax) for the Soret and Q bands is determined. The molar extinction coefficient (ε) is calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length (1 cm).
Fluorescence Spectroscopy
This protocol details the measurement of fluorescence emission spectra and the determination of the fluorescence quantum yield.
Instrumentation:
-
Fluorometer (e.g., PTI QM-4/2003 SE).[2]
-
Quartz cuvettes (1 cm path length).
Procedure:
-
Sample Preparation: A dilute solution of the corrole is prepared in a spectroscopic grade solvent (e.g., dichloromethane). The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner-filter effects.[2]
-
Spectrum Acquisition: The sample is excited at a wavelength corresponding to a major absorption band (e.g., the Soret band). The emission spectrum is recorded over a wavelength range that covers the expected fluorescence (e.g., 600-800 nm).
-
Data Correction: The acquired spectrum is corrected for instrumental response (e.g., detector sensitivity and lamp profile).[2]
-
Quantum Yield Determination: The fluorescence quantum yield (Φf) is typically determined using a relative method, comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield (e.g., tetraphenylporphyrin).
Mass Spectrometry
High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition of the synthesized corrole.
Instrumentation:
-
Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.
Procedure:
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile (B52724) for ESI).[6] For MALDI, the sample is co-crystallized with a suitable matrix.
-
Data Acquisition: The sample is introduced into the mass spectrometer. For ESI, this is typically done via direct infusion. The mass spectrum is acquired in positive or negative ion mode.
-
Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion peak ([M+H]⁺ or [M-H]⁻) is identified. The experimental mass is compared to the theoretical mass calculated from the molecular formula to confirm the identity of the compound.
Visualizing Key Processes and Workflows
Diagrams are essential tools for visualizing complex relationships and experimental procedures. The following diagrams were generated using the Graphviz DOT language to illustrate the experimental workflow and the fundamental photophysical processes of this compound.
Caption: Experimental workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Jablonski diagram illustrating the photophysical pathways for this compound.
References
- 1. Undergraduate Experiment Using Absorption and Diffuse Reflectance Spectroscopies: Theoretical and Experimental Bandgap Calculations of Porphyrins and Metalloporphyrins [pubs.sciepub.com]
- 2. This compound [omlc.org]
- 3. This compound | C37H26N4 | CID 11329959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound: a product from a modified Rothemund reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. "Novel routes to substituted 5,10,15-triarylcorroles" by Roberto Paolesse, Alessia Marini et al. [repository.lsu.edu]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
A Comprehensive Technical Guide on the Electrochemical Properties of 5,10,15-Triphenylcorrole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the electrochemical properties of 5,10,15-Triphenylcorrole (TPCorr), a key tetrapyrrolic macrocycle with significant potential in various scientific and therapeutic fields. This document details the redox behavior of TPCorr, outlines the experimental methodologies used for its characterization, and presents key quantitative data in a structured format for ease of comparison and reference.
Introduction to this compound
This compound is an aromatic tetrapyrrolic macrocycle distinguished by a direct pyrrole-pyrrole bond, rendering it a contracted analogue of porphyrins. This structural feature imparts unique electronic and chemical properties, making it a subject of extensive research. The corrole (B1231805) macrocycle can exist in different protonation states, with the free-base form being a trianionic ligand (Corr)³⁻. Its ability to stabilize high-valent metal ions has led to its investigation in catalysis, sensing, and medicine. Understanding the electrochemical properties of TPCorr is fundamental to harnessing its full potential in these applications.
Electrochemical Behavior
The electrochemical characteristics of this compound and its derivatives are typically investigated using cyclic voltammetry (CV). These studies reveal the redox potentials at which the molecule undergoes oxidation and reduction, providing insights into its electronic structure and stability. The redox processes are generally centered on the π-system of the macrocycle.
Corroles, including TPCorr, exhibit a greater propensity for oxidation compared to their porphyrin counterparts. The electrochemical behavior of TPCorr is significantly influenced by the solvent, the presence of substituents on the macrocycle, and the coordination of a central metal ion.
In non-aqueous media, free-base TPCorr can undergo multiple one-electron oxidation and reduction steps. The first oxidation is often a reversible process, leading to the formation of a π-cation radical. Subsequent oxidations can also occur at more positive potentials. The reduction processes are often more complex and can be coupled with deprotonation of the inner N-H groups, especially in basic solvents.[1]
Quantitative Electrochemical Data
The following tables summarize the key electrochemical data for this compound and some of its derivatives, as determined by cyclic voltammetry. Potentials are typically reported in volts (V) versus a reference electrode, such as the Saturated Calomel Electrode (SCE) or Ferrocene/Ferrocenium (Fc/Fc⁺).
Table 1: Redox Potentials of Free-Base Triarylcorroles
| Compound | Solvent | Supporting Electrolyte | Oxidation E₁/₂ (V vs SCE) | Reduction E₁/₂ (V vs SCE) | Reference |
| This compound (TPCorr) | PhCN | 0.1 M TBAP | - | - | [2] |
| 5,10,15-Tris(triphenyl)phenylcorrole (ttppcH₃) | CH₂Cl₂ | - | +0.150 (vs Fc⁺/⁰) | -0.690 (vs Fc⁺/⁰) | [3] |
| 2-Bromo-5,10,15-tris(triphenyl)phenylcorrole (2-Br-ttppcH₃) | CH₂Cl₂ | - | +0.170 (vs Fc⁺/⁰) | -0.720 (vs Fc⁺/⁰) | [3] |
Note: PhCN = Benzonitrile (B105546), TBAP = Tetrabutylammonium (B224687) perchlorate (B79767), CH₂Cl₂ = Dichloromethane (B109758).
Table 2: Redox Potentials of Metallo-5,10,15-Triphenylcorrole Derivatives
| Compound | Solvent | Supporting Electrolyte | E₁/₂ (V vs SCE) Process 1 | E₁/₂ (V vs SCE) Process 2 | Reference |
| Cu(TPCorr) | PhCN | 0.1 M TBAP | - | - | [2] |
| Fe(Cl)(2-Bromo-ttppc) | - | - | Anodic shift of +93 mV (First Oxidation) | Anodic shift of +63 mV (First Reduction) | [3] |
Note: The shifts for the Fe(Cl)(2-Bromo-ttppc) complex are relative to the non-brominated analog.
Experimental Protocols
The following section details a typical experimental protocol for determining the electrochemical properties of this compound using cyclic voltammetry.
Materials and Instrumentation
-
Potentiostat/Galvanostat: An EG&G model 173 or similar potentiostat is used for applying the potential and measuring the current.[2]
-
Electrochemical Cell: A three-electrode cell is employed.[2]
-
Working Electrode: A platinum button or glassy carbon electrode is commonly used.[2][4]
-
Counter Electrode: A platinum wire serves as the counter electrode.[2][4]
-
Reference Electrode: A Saturated Calomel Electrode (SCE) is a common reference electrode. It is typically separated from the bulk solution by a fritted-glass bridge containing the solvent and supporting electrolyte mixture to prevent contamination.[2][4]
-
Solvent: Spectroscopic grade, anhydrous non-aqueous solvents such as benzonitrile (PhCN), dichloromethane (CH₂Cl₂), or pyridine (B92270) are used.[2][4]
-
Supporting Electrolyte: A supporting electrolyte, such as 0.1 M tetrabutylammonium perchlorate (TBAP), is added to the solvent to ensure sufficient conductivity.[2]
-
Analyte: A solution of this compound at a concentration of approximately 1 mM.
Experimental Procedure
-
Preparation of the Solution: The analyte solution is prepared by dissolving the corrole and the supporting electrolyte in the chosen solvent. The solution is then deaerated by bubbling with a high-purity inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.
-
Cell Assembly: The three electrodes are assembled in the electrochemical cell containing the deaerated analyte solution.
-
Cyclic Voltammetry Measurement: The cyclic voltammogram is recorded by scanning the potential of the working electrode linearly with time between set limits. The scan rate can be varied, typically from 0.05 to 1.0 V/s.
-
Data Analysis: The resulting voltammogram, a plot of current versus potential, is analyzed to determine the half-wave potentials (E₁/₂) for the observed redox processes. The reversibility of the redox couple is assessed by the peak separation (ΔEp) between the anodic and cathodic peaks.
Visualizations
Experimental Workflow for Cyclic Voltammetry
The following diagram illustrates the typical workflow for a cyclic voltammetry experiment.
Caption: Workflow for a cyclic voltammetry experiment.
Generalized Redox Processes of a Free-Base Corrole
This diagram illustrates the general one-electron oxidation and reduction pathways for a free-base corrole (H₃Cor).
Caption: Generalized redox pathways for a free-base corrole.
Conclusion
The electrochemical properties of this compound are integral to its diverse applications. This guide has provided a summary of its redox behavior, presented key quantitative data, and detailed the experimental protocols for its characterization. The ability to systematically tune the redox potentials of the corrole macrocycle through substitution and metalation underscores its versatility as a molecular scaffold for the development of new catalysts, sensors, and therapeutic agents. Further research into the spectroelectrochemical properties of TPCorr and its derivatives will continue to unveil new opportunities for this fascinating class of molecules.
References
- 1. Solid state structures and properties of free-base this compound (TPCor) anions obtained by deprotonation and reduction. Effective magnetic ... - Dalton Transactions (RSC Publishing) DOI:10.1039/C7DT02901B [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Selective Monobromination of a Highly Sterically Encumbered Corrole: Structural and Spectroscopic Properties of Fe(Cl)(2-Bromo-5,10,15-tris(triphenyl)phenyl corrole) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repository.lsu.edu [repository.lsu.edu]
An In-depth Technical Guide on the Basicity and Acidity of 5,10,15-Triphenylcorrole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the acidic and basic properties of 5,10,15-triphenylcorrole (H₃TPC), a key tetrapyrrolic macrocycle with significant potential in various scientific and therapeutic fields. This document details the fundamental principles of its acid-base chemistry, presents available quantitative data, and outlines the experimental protocols for determining these properties.
Introduction to the Acid-Base Chemistry of Corroles
Corroles are structurally similar to porphyrins but possess a direct linkage between two of the pyrrole (B145914) rings, resulting in a trianionic, tridentate ligand upon full deprotonation. This structural distinction significantly influences their electronic properties and, consequently, their acidity and basicity. Generally, free-base corroles are more acidic than their porphyrin counterparts. The three central nitrogen atoms can be protonated or deprotonated, leading to a complex acid-base equilibrium. This compound, with its meso-phenyl substituents, exhibits distinct acidic and basic characteristics that are crucial for its application in catalysis, sensing, and medicine. The deprotonation of the corrole (B1231805) core becomes more favorable in basic solvents.[1]
Quantitative Analysis of Acidity and Basicity
A study on 5,10,15-tritolylcorrole and its nitro-substituted derivatives in dichloromethane (B109758) (CH₂Cl₂) provides the following equilibrium constants for proton dissociation (acidity, log Ka) and protonation (basicity, log Kb)[2]:
| Compound | Solvent | log Ka (Acidity) | log Kb (Basicity) |
| 5,10,15-Tritolylcorrole (TTCorrH₃) | CH₂Cl₂ | 1.1 | - |
| 3-Nitro-TTCorrH₃ | CH₂Cl₂ | 3.5 | - |
| 3,17-Dinitro-TTCorrH₃ | CH₂Cl₂ | 4.9 | - |
Note: The log Kb values were not explicitly provided in the same format in the source.
The data indicates that the introduction of electron-withdrawing nitro groups increases the acidity of the corrole macrocycle.[2] This trend underscores the tunable nature of the electronic properties of triarylcorroles.
Experimental Protocols for Acidity and Basicity Determination
The determination of the acidity and basicity constants of this compound is primarily achieved through spectrophotometric titration and cyclic voltammetry.
Spectrophotometric titration is a widely used method for determining pKa values, relying on the change in the UV-Vis absorption spectrum of a compound upon protonation or deprotonation.[3]
Principle: The Beer-Lambert law is applied to a series of solutions with varying pH. As the pH changes, the equilibrium between the acidic (H₃TPC), monoanionic (H₂TPC⁻), and dianionic (HTPC²⁻) forms of the corrole shifts, leading to changes in the absorption spectrum. By analyzing these spectral changes, the pKa values can be determined.
Detailed Methodology:
-
Preparation of Stock Solution: A stock solution of this compound is prepared in a suitable organic solvent, such as dichloromethane (CH₂Cl₂) or acetonitrile (B52724) (MeCN).[3] The concentration should be in the micromolar range to ensure a linear response in absorbance.
-
Preparation of Titration Solutions: A series of buffer solutions with a range of known pH values are prepared. For non-aqueous titrations, a solution of a strong acid (e.g., trifluoroacetic acid, TFA) or a strong base (e.g., tetrabutylammonium (B224687) hydroxide, TBAOH) in the same organic solvent is used as the titrant.
-
Titration Procedure:
-
A known volume of the H₃TPC stock solution is placed in a quartz cuvette.
-
Small aliquots of the acid or base titrant are incrementally added to the cuvette.
-
After each addition, the solution is thoroughly mixed, and the UV-Vis spectrum is recorded.
-
The pH of the solution is measured after each titration step using a calibrated pH meter suitable for organic solvents.
-
-
Data Analysis: The absorbance data at specific wavelengths, where the spectral changes are most significant, are plotted against the pH. The resulting titration curve is then fitted to the appropriate Henderson-Hasselbalch equation to determine the pKa value(s).[4]
Cyclic voltammetry (CV) is an electrochemical technique that provides information on the redox properties of a molecule, which are intrinsically linked to its acid-base behavior.[5] The reduction of free-base triarylcorroles can be accompanied by deprotonation, especially in basic solvents.[1]
Principle: CV measures the current that develops in an electrochemical cell as the voltage is linearly swept between two set values. The resulting voltammogram provides information about the oxidation and reduction potentials of the analyte. For corroles, the protonation state can significantly influence these redox potentials.
Detailed Methodology:
-
Electrochemical Cell Setup: A standard three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode, SCE), and a counter electrode (e.g., a platinum wire).[2][6]
-
Solution Preparation: A solution of this compound is prepared in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate, TBAP) to ensure conductivity. The solution is deoxygenated by purging with an inert gas like nitrogen or argon for at least 15 minutes prior to the experiment to prevent interference from oxygen reduction.[2]
-
Cyclic Voltammetry Measurement:
-
The potential is swept from an initial value to a final value and then back to the initial potential at a specific scan rate (e.g., 100 mV/s).
-
The current response is recorded as a function of the applied potential.
-
The experiment can be repeated at different scan rates to investigate the reversibility of the redox processes.
-
-
Data Analysis: The cyclic voltammogram is analyzed to determine the half-wave potentials (E₁/₂) for the oxidation and reduction processes. By performing the CV experiment in the presence of varying concentrations of acid or base, the shift in these potentials can be used to infer information about the pKa values of the different protonated/deprotonated species.
Visualization of Experimental Workflows
Caption: Workflow for pKa determination of this compound using spectrophotometric titration.
Caption: Workflow for investigating the electrochemical and acid-base properties of this compound using cyclic voltammetry.
Conclusion
The acidity and basicity of this compound are fundamental properties that dictate its behavior in various chemical and biological systems. While specific pKa values for this compound are not explicitly documented in the reviewed literature, data from its close analog, 5,10,15-tritolylcorrole, provide valuable insights into its acid-base chemistry. The experimental protocols of spectrophotometric titration and cyclic voltammetry offer robust methods for the quantitative determination of these properties. A thorough understanding and precise measurement of the acidity and basicity of this compound are essential for its rational design and application in the development of novel drugs, catalysts, and sensors.
References
- 1. Solid state structures and properties of free-base this compound (TPCor) anions obtained by deprotonation and reduction. Effective magnetic ... - Dalton Transactions (RSC Publishing) DOI:10.1039/C7DT02901B [pubs.rsc.org]
- 2. repository.lsu.edu [repository.lsu.edu]
- 3. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 4. New chemometric strategies in the spectrophotometric determination of pKa | Semantic Scholar [semanticscholar.org]
- 5. ossila.com [ossila.com]
- 6. pages.jh.edu [pages.jh.edu]
Luminescence Spectra of 5,10,15-Triarylcorroles: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the luminescence properties of 5,10,15-triarylcorroles, a class of contracted tetrapyrrolic macrocycles with unique photophysical characteristics. This document delves into their spectral properties, the influence of meso-aryl substituents, and the experimental methodologies used for their characterization, making it an essential resource for researchers in chemistry, materials science, and medicine. The potential applications of these compounds in fields such as photodynamic therapy and bioimaging underscore the importance of understanding their luminescence behavior.
Introduction to Triarylcorroles
5,10,15-Triarylcorroles are aromatic macrocycles structurally related to porphyrins but lacking one meso-carbon bridge, which results in a direct pyrrole-pyrrole bond. This structural modification leads to a lower symmetry (C2v) compared to the D4h symmetry of symmetrically substituted porphyrins. This reduced symmetry significantly influences their electronic structure and, consequently, their absorption and emission properties. Triarylcorroles typically exhibit a strong Soret band (B band) around 400-430 nm and several weaker Q-bands in the visible region of the electromagnetic spectrum. Their fluorescence emission is characterized by intense bands, and their photophysical properties can be finely tuned by modifying the peripheral aryl substituents.
Photophysical Properties of 5,10,15-Triarylcorroles
The luminescence of 5,10,15-triarylcorroles is dictated by the nature of their meso-aryl substituents and the surrounding solvent environment. Electron-donating and electron-withdrawing groups on the phenyl rings can modulate the energy levels of the frontier molecular orbitals, leading to shifts in absorption and emission maxima, and changes in fluorescence quantum yields and lifetimes.
Data Presentation
The following tables summarize the key photophysical data for a selection of free-base 5,10,15-triarylcorroles in various solvents. This data provides a comparative look at how different substituents affect the luminescence properties.
Table 1: Photophysical Properties of Selected 5,10,15-Triarylcorroles
| Compound | Solvent | λabs (Soret) (nm) | λabs (Q-bands) (nm) | λem (nm) | Φf | τf (ns) | Reference |
| 5,10,15-Triphenylcorrole | Dichloromethane | 415 | 518, 560, 615, 645 | 655, 715 | 0.14 | 4.8 | [1] |
| 5,10,15-Tris(pentafluorophenyl)corrole | Dichloromethane | 408 | 510, 550, 605, 635 | 640, 700 | 0.11 | 4.8 | [2] |
| 5,10,15-Tris(p-nitrophenyl)corrole | Dichloromethane | 425 | 595, 633 (shoulder) | - | - | - | [3] |
| 5,10,15-Tris(p-methoxyphenyl)corrole | Dichloromethane | 419 | 520, 563, 620, 652 | - | - | - | [3] |
| 5,15-Dimesityl-10-(4-cyanophenyl)corrole | Toluene | - | - | - | 0.18 | 6.3 | [4] |
| 5,10,15-Tris(4-trifluoromethylphenyl)corrole | Toluene | - | - | - | 0.20 | 5.2 | [4] |
Note: "-" indicates data not available in the cited sources.
Experimental Protocols
Accurate characterization of the luminescence spectra of 5,10,15-triarylcorroles relies on standardized experimental procedures. This section outlines the methodologies for key spectroscopic measurements.
Steady-State Absorption and Fluorescence Spectroscopy
Objective: To determine the absorption and emission spectra of the corrole (B1231805) samples.
Methodology:
-
Sample Preparation: Prepare dilute solutions of the corrole in a spectroscopic grade solvent (e.g., dichloromethane, toluene) in a 1 cm path length quartz cuvette. The concentration should be adjusted to have an absorbance of approximately 0.1 at the Soret band maximum to avoid inner filter effects.
-
Absorption Measurement: Record the absorption spectrum using a UV-Vis spectrophotometer over a wavelength range that covers both the Soret and Q-bands (e.g., 300-800 nm).
-
Fluorescence Measurement: Use a spectrofluorometer to record the emission spectrum. The excitation wavelength is typically set at the Soret band maximum. The emission is collected perpendicular to the excitation beam. The spectrum should be corrected for the wavelength-dependent sensitivity of the detector.[1][2]
Fluorescence Quantum Yield (Φf) Determination
Objective: To quantify the efficiency of the fluorescence process.
Methodology (Comparative Method): [3][5]
-
Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield and an emission range that overlaps with the corrole sample.
-
Sample and Standard Preparation: Prepare a series of solutions of both the corrole sample and the standard in the same solvent with absorbances ranging from 0.02 to 0.1 at the excitation wavelength.
-
Data Acquisition: Record the absorption and fluorescence spectra for each solution, ensuring identical experimental conditions (excitation wavelength, slit widths) for both the sample and the standard.
-
Data Analysis:
-
Integrate the area under the corrected emission spectra for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield of the sample (Φf,sample) is calculated using the following equation: Φf,sample = Φf,std * (msample / mstd) * (η2sample / η2std) where Φf,std is the quantum yield of the standard, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.
-
Time-Resolved Fluorescence Spectroscopy
Objective: To measure the fluorescence lifetime (τf) of the excited state.
Methodology (Time-Correlated Single Photon Counting - TCSPC):
-
Instrumentation: Utilize a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode or a pulsed LED) with an excitation wavelength suitable for the corrole sample.
-
Data Acquisition: The sample is excited by the pulsed light source, and the arrival times of the emitted photons are recorded relative to the excitation pulse. This process is repeated for a large number of excitation cycles to build up a histogram of photon arrival times.
-
Data Analysis: The resulting fluorescence decay curve is fitted to an exponential function (or a sum of exponentials for complex decays) to extract the fluorescence lifetime(s). The quality of the fit is assessed by statistical parameters such as chi-squared.
Visualizations
Photophysical Processes
The following Jablonski diagram illustrates the electronic and vibrational transitions that occur in a 5,10,15-triarylcorrole molecule upon absorption of light.
Caption: Jablonski diagram illustrating the photophysical pathways for 5,10,15-triarylcorroles.
Experimental Workflow
The following diagram outlines the typical workflow for the characterization of the luminescence properties of 5,10,15-triarylcorroles.
References
X-ray Crystal Structure of 5,10,15-Triphenylcorrole: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the X-ray crystal structure of the free-base 5,10,15-triphenylcorrole (H₃TPC). It includes a summary of its crystallographic data, detailed experimental protocols for its synthesis and crystallization, and visualizations of the experimental workflow. This document is intended to serve as a valuable resource for researchers in the fields of chemistry, materials science, and drug development who are interested in the structural and functional properties of corroles.
Introduction
This compound is a contracted aromatic tetrapyrrolic macrocycle that has garnered significant interest due to its unique electronic, photophysical, and metal-coordinating properties. The steric hindrance created by the three inner hydrogen atoms forces the macrocycle to adopt a non-planar conformation, which has profound implications for its chemical reactivity and potential applications.[1] Understanding the precise three-dimensional arrangement of atoms in the crystalline state is crucial for elucidating structure-property relationships and for the rational design of novel corrole-based materials and therapeutics. This guide presents a detailed overview of the X-ray crystallographic analysis of the free-base form of this compound.
Crystallographic Data
The following tables summarize the key quantitative data obtained from the X-ray diffraction analysis of single crystals of this compound.
Table 1: Crystal Data and Structure Refinement for this compound.
| Parameter | Value |
| Empirical formula | C₃₇H₂₆N₄ |
| Formula weight | 526.63 |
| Temperature | 110(1) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/n |
| Unit cell dimensions | |
| a | 13.0302(2) Å |
| b | 18.0323(3) Å |
| c | 21.3928(4) Å |
| α | 90° |
| β | 96.142(8)° |
| γ | 90° |
| Volume | 5009.1(2) ų |
| Z | 8 |
| Density (calculated) | 1.394 Mg/m³ |
| Absorption coefficient | 0.082 mm⁻¹ |
| F(000) | 2208 |
| Data collection | |
| Reflections collected | 44240 |
| Independent reflections | 9723 [R(int) = 0.0787] |
| Refinement | |
| R1 [I > 2σ(I)] | 0.0787 |
| wR2 | 0.1959 |
| Goodness-of-fit on F² | 1.015 |
Table 2: Selected Bond Lengths (Å) for this compound.
| Bond | Length (Å) | Bond | Length (Å) |
| N(1)-C(1) | 1.375(3) | C(1)-C(2) | 1.438(4) |
| N(1)-C(4) | 1.379(3) | C(2)-C(3) | 1.353(4) |
| N(2)-C(6) | 1.381(3) | C(3)-C(4) | 1.439(4) |
| N(2)-C(9) | 1.372(3) | C(5)-C(6) | 1.398(4) |
| N(3)-C(11) | 1.378(3) | C(9)-C(10) | 1.395(4) |
| N(3)-C(14) | 1.375(3) | C(10)-C(11) | 1.396(4) |
| N(4)-C(16) | 1.380(3) | C(14)-C(15) | 1.397(4) |
| N(4)-C(19) | 1.371(3) | C(15)-C(16) | 1.399(4) |
Table 3: Selected Bond Angles (°) for this compound.
| Angle | Degree (°) | Angle | Degree (°) |
| C(4)-N(1)-C(1) | 108.9(2) | C(1)-C(5)-C(6) | 125.1(2) |
| C(9)-N(2)-C(6) | 109.2(2) | N(2)-C(6)-C(5) | 124.9(2) |
| C(14)-N(3)-C(11) | 109.1(2) | C(10)-C(9)-N(2) | 107.9(2) |
| C(19)-N(4)-C(16) | 109.3(2) | C(11)-C(10)-C(15) | 125.3(2) |
| N(1)-C(1)-C(19) | 123.8(2) | C(15)-C(16)-N(4) | 108.1(2) |
| N(1)-C(4)-C(5) | 107.8(2) | C(19)-N(4)-C(16) | 109.3(2) |
Experimental Protocols
Synthesis of this compound (H₃TPC)
The synthesis of this compound is typically achieved through a one-pot reaction, which is a modification of the Rothemund reaction.[2][3]
Materials:
-
Pyrrole (B145914) (freshly distilled)
-
Trifluoroacetic acid (TFA)
-
p-Chloranil
-
Methanol
-
Silica (B1680970) gel for column chromatography
Procedure:
-
A solution of benzaldehyde (1 equivalent) and a large excess of pyrrole (10-15 equivalents) in dichloromethane is prepared in a round-bottom flask.
-
Trifluoroacetic acid (catalytic amount) is added to the solution, and the mixture is stirred at room temperature under a nitrogen atmosphere for a specified period, typically ranging from 30 minutes to 2 hours. The progress of the reaction is monitored by UV-vis spectroscopy.
-
Upon completion of the condensation step, a solution of p-chloranil (2-3 equivalents) in dichloromethane is added to the reaction mixture to effect oxidative cyclization.
-
The reaction mixture is stirred for an additional 1-2 hours at room temperature.
-
The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel, typically using a dichloromethane/hexane solvent system as the eluent.
-
The fractions containing the desired this compound are collected, and the solvent is evaporated to yield the product as a dark crystalline solid.
X-ray Crystallography
Single crystals of this compound suitable for X-ray diffraction analysis are typically obtained by slow evaporation or vapor diffusion techniques.
Procedure:
-
A saturated solution of the purified this compound is prepared in a suitable solvent, such as a mixture of dichloromethane and methanol.
-
For slow evaporation, the solution is left undisturbed in a loosely capped vial at room temperature, allowing the solvent to evaporate slowly over several days to weeks, leading to the formation of single crystals.
-
For vapor diffusion, the corrole (B1231805) solution is placed in a small vial, which is then placed in a larger sealed container containing a more volatile solvent in which the corrole is less soluble (e.g., hexane). The slow diffusion of the anti-solvent vapor into the corrole solution reduces its solubility, promoting crystallization.
-
A suitable single crystal is selected and mounted on a goniometer head of a diffractometer.
-
X-ray diffraction data is collected at a low temperature (e.g., 100 K) to minimize thermal vibrations, using a suitable radiation source (e.g., Mo Kα, λ = 0.71073 Å).
-
The collected diffraction data is processed, and the crystal structure is solved and refined using appropriate crystallographic software packages.
Visualizations
The following diagrams illustrate the key experimental workflows.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 5,10,15-Triphenylcorrole
This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of this compound, a significant tetrapyrrolic macrocycle. The information is intended for researchers and professionals in the fields of chemistry, materials science, and biomedicine.
Introduction
This compound is a synthetic corrole (B1231805) derivative, a class of aromatic tetrapyrrolic macrocycles. Structurally similar to porphyrins but lacking one meso-carbon bridge, it possesses a direct pyrrole-pyrrole bond.[1] This structural distinction results in unique electronic and photophysical properties. As a trianionic ligand, it can stabilize a wide range of metal ions in various oxidation states.[2][3] Its remarkable stability, solubility, and light-absorbing capabilities make it a versatile compound with applications in photodynamic therapy, organic photovoltaics, catalysis, and the development of advanced materials.[4]
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below. These data are crucial for its use in experimental settings.
| Property | Value | Source |
| Molecular Weight | 526.63 g/mol | [2][3] |
| 526.64 g/mol | [4][5] | |
| 526.6 g/mol | [6] | |
| Molecular Formula | C₃₇H₂₆N₄ | [2][3][4] |
| CAS Number | 246231-45-8 | [3][4] |
| Appearance | Purple solid | [4][5] |
| Purity | ≥ 95% | [4] |
| Solubility | Organo-soluble | [5] |
| Storage Conditions | 2 - 8 °C, under Argon | [4][5] |
Synthesis of this compound
The synthesis of this compound can be achieved through a one-pot reaction, which is a modification of the Rothemund reaction.[7][8] This method involves the condensation of benzaldehyde (B42025) and pyrrole (B145914). Several synthetic protocols have been developed to optimize the yield and purity of the final product.[1][9]
Experimental Protocol: One-Pot Synthesis
This protocol is based on the condensation of benzaldehyde with an excess of pyrrole.
Materials:
-
Benzaldehyde
-
Pyrrole
-
Acid catalyst (e.g., HCl)
-
Oxidizing agent (e.g., chloranil)
-
Solvents (e.g., methanol (B129727), chloroform)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve benzaldehyde and a large excess of pyrrole in a suitable solvent mixture, such as methanol and aqueous HCl.
-
Stir the reaction mixture at room temperature for a specified period, typically a few hours, to allow for the formation of the bilane (B1242972) intermediate.
-
Extract the mixture with an organic solvent like chloroform (B151607) and wash with water.
-
Dry the organic phase and add an oxidizing agent, such as chloranil, to the solution.
-
Stir the solution at room temperature to facilitate the oxidative cyclization of the bilane to the corrole macrocycle.
-
Monitor the reaction progress using thin-layer chromatography (TLC) and UV-vis spectroscopy.
-
Once the reaction is complete, purify the crude product using column chromatography on silica gel to isolate the this compound.
Photophysical Properties
The photophysical properties of this compound are fundamental to its application in areas like photodynamic therapy and organic photovoltaics. The compound exhibits characteristic absorption (Soret and Q-bands) and emission spectra.
| Parameter | Value | Solvent | Source |
| Absorption Maxima (λ_abs_) | 417, 521, 572, 621, 654 nm | Dichloromethane | [1] |
| 415 nm (Soret band) | Dichloromethane | [10] | |
| Molar Extinction Coefficient | 110,000 cm⁻¹/M at 415.0 nm | Dichloromethane | [10] |
| 137,800 cm⁻¹/M at 414 nm | Dichloromethane | [10] | |
| Fluorescence Quantum Yield (Φ_F_) | 0.14 | Dichloromethane | [10] |
Experimental Protocol: Photophysical Measurements
Instrumentation:
-
UV-vis spectrophotometer (e.g., HP 8453)
-
Fluorometer (e.g., PTI QM-4/2003 SE)
Procedure for Absorption Measurement:
-
Prepare a solution of this compound in spectrophotometric grade dichloromethane.
-
Use a 1 cm pathlength quartz cuvette.
-
Record the absorption spectrum over the desired wavelength range (e.g., 300-800 nm).
-
The molar extinction coefficient can be determined using the Beer-Lambert law.
Procedure for Fluorescence Measurement:
-
Prepare a dilute solution of the compound in dichloromethane, ensuring the absorbance at the excitation wavelength is less than 0.1 to avoid inner-filter effects.
-
Excite the sample at a wavelength corresponding to an absorption maximum (e.g., in the Soret band).
-
Record the emission spectrum.
-
Correct the spectra for wavelength-dependent instrument sensitivity.
-
Determine the fluorescence quantum yield relative to a standard with a known quantum yield.[10][11]
Applications in Research and Drug Development
The unique properties of this compound make it a promising candidate for various applications.
-
Photodynamic Therapy (PDT): Corroles are being investigated as photosensitizers in PDT.[4] Upon light activation, they can generate reactive oxygen species (ROS), which are cytotoxic to cancer cells.
-
Catalysis: It can act as a catalyst in various chemical reactions, enhancing reaction rates and selectivity in organic synthesis.[4]
-
Organic Photovoltaics: Its electronic properties are suitable for applications in solar energy conversion, potentially improving the efficiency of organic solar cells.[4]
-
Material Science: The stability and conductivity of this corrole contribute to the development of advanced materials, including sensors and electronic devices.[4]
-
Biomedical Imaging: The fluorescent properties of corroles can be utilized in biological imaging to track cellular processes.[4]
References
- 1. The synthesis and sharacterization of several corroles [scielo.org.za]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scbt.com [scbt.com]
- 4. chemimpex.com [chemimpex.com]
- 5. triphenylcorrole | CAS 246231-45-8 | PorphyChem [shop.porphychem.com]
- 6. This compound | C37H26N4 | CID 11329959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound: a product from a modified Rothemund reaction [art.torvergata.it]
- 8. This compound: a product from a modified Rothemund reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound [omlc.org]
- 11. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Solubility of 5,10,15-Triphenylcorrole in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 5,10,15-Triphenylcorrole, a synthetic aromatic macrocycle of significant interest in various scientific fields, including catalysis, sensing, and medicine. Understanding the solubility of this compound is critical for its synthesis, purification, and application in both academic research and drug development.
Introduction to this compound
This compound is a trianionic, tetrapyrrolic macrocycle, structurally similar to porphyrins but with a direct pyrrole-pyrrole bond, which imparts distinct electronic and chemical properties. Its ability to stabilize a wide range of metal ions in various oxidation states makes it a versatile ligand for developing catalysts and therapeutic agents. The compound is formally known as 5,10,15-triphenyl-22,24-dihydro-21H-corrin and has a molecular weight of approximately 526.63 g/mol .
Solubility Profile of this compound
Quantitative solubility data for this compound is not extensively tabulated in publicly available literature. However, based on its use in various published synthetic, purification, and characterization procedures, a qualitative solubility profile can be established. The compound is generally soluble in a range of common organic solvents and sparingly soluble in others.
Quantitative Solubility Data
The following table summarizes the observed solubility behavior of this compound in various organic solvents as inferred from the scientific literature. Researchers requiring precise solubility values (e.g., in mg/mL or mol/L) are advised to determine these experimentally using the protocols outlined in this guide.
| Solvent | Chemical Formula | Polarity | Observed Solubility | Common Applications in Literature |
| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | High | Synthesis, purification (chromatography), UV-Vis and fluorescence spectroscopy[1] |
| Chloroform | CHCl₃ | Polar Aprotic | High | Synthesis and spectroscopic analysis |
| Acetone | C₃H₆O | Polar Aprotic | Moderate | Used in purification and reaction workups |
| Toluene | C₇H₈ | Nonpolar | Moderate | Synthesis and reactions |
| Methanol | CH₃OH | Polar Protic | Low to Moderate | Used in metalation reactions and recrystallization |
| Hexane | C₆H₁₄ | Nonpolar | Low | Used as a non-solvent for precipitation and in chromatography solvent systems |
| Acetonitrile | C₂H₃N | Polar Aprotic | Moderate | Used in electrochemical studies |
| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Moderate to High | Used as a reaction solvent, can deprotonate the corrole |
| Water | H₂O | Polar Protic | Insoluble | Not used as a solvent for the free-base corrole |
Note: "High" indicates that the solvent is routinely used to fully dissolve the compound for reactions and spectroscopic measurements. "Moderate" suggests the compound is soluble enough for certain applications but may not reach high concentrations. "Low" indicates the solvent is often used as an anti-solvent for precipitation or in mixed solvent systems to modulate polarity.
Experimental Protocols for Solubility Determination
For applications requiring precise concentration, such as in drug delivery systems or quantitative assays, determining the exact solubility of this compound in the solvent of interest is crucial. The following is a detailed protocol for determining the equilibrium solubility using UV-Visible spectrophotometry, a method well-suited for intensely colored compounds like corroles.
Principle
The equilibrium solubility is determined by creating a saturated solution of the compound, allowing it to equilibrate, separating the undissolved solid, and then measuring the concentration of the dissolved compound in the supernatant. Given the strong and characteristic absorption of this compound in the visible region (Soret band ~414 nm in dichloromethane), UV-Vis spectrophotometry provides a sensitive and accurate method for quantification.[1]
Materials and Equipment
-
This compound (solid, purified)
-
Solvent of interest (analytical grade)
-
Volumetric flasks and pipettes
-
Scintillation vials or small glass tubes with screw caps
-
Orbital shaker or vortex mixer
-
Thermostatically controlled water bath or incubator
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)
-
UV-Vis spectrophotometer and quartz cuvettes
Detailed Methodology
Part 1: Preparation of a Calibration Curve
-
Prepare a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in the solvent of interest in a volumetric flask to create a stock solution of known concentration (e.g., 100 µM).
-
Prepare Standard Solutions: Perform a series of dilutions from the stock solution to create at least five standard solutions of decreasing concentrations.
-
Measure Absorbance: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent.
-
Plot Calibration Curve: Plot a graph of absorbance versus concentration. The data should yield a straight line that passes through the origin, in accordance with the Beer-Lambert law. Determine the equation of the line (y = mx + c), where 'm' is the molar extinction coefficient.
Part 2: Determination of Saturated Solubility
-
Prepare a Slurry: Add an excess amount of solid this compound to a vial containing a known volume of the solvent (e.g., 5-10 mg in 2 mL). The presence of undissolved solid is essential.
-
Equilibration: Seal the vial and place it in an orbital shaker within a temperature-controlled environment (e.g., 25 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed for a few hours to let the excess solid settle.
-
Filtration: Carefully draw the supernatant into a syringe and filter it through a 0.22 µm syringe filter to remove all undissolved particles. This step is critical to prevent scattering effects and erroneously high absorbance readings.
-
Dilution and Measurement: Dilute the clear filtrate with a known factor using the same solvent to bring the absorbance into the linear range of the calibration curve. Measure the absorbance of the diluted solution at the λmax.
-
Calculation: Use the equation from the calibration curve to calculate the concentration of the diluted sample. Multiply this value by the dilution factor to determine the concentration of the saturated solution, which represents the equilibrium solubility.
Visualized Workflows
The following diagrams, created using the DOT language, illustrate key experimental workflows related to the study of this compound.
References
A Technical Guide to the Computational and Experimental Exploration of 5,10,15-Triphenylcorrole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,10,15-Triphenylcorrole (TPC) is a contracted tetrapyrrolic macrocycle that has garnered significant interest within the scientific community. Its unique structural, electronic, and photophysical properties make it a compelling candidate for a range of applications, most notably in the field of photodynamic therapy (PDT). This technical guide provides a comprehensive overview of the computational and experimental studies of TPC, offering detailed methodologies and data to support further research and development.
Corroles, structurally similar to porphyrins but lacking one meso-carbon bridge, exhibit distinct characteristics such as higher fluorescence quantum yields and lower oxidation potentials. These attributes are central to their potential as photosensitizers in PDT, a non-invasive therapeutic strategy that utilizes light to activate a photosensitizing agent, leading to the generation of cytotoxic reactive oxygen species (ROS) that can selectively destroy cancerous cells. A thorough understanding of the electronic structure and photophysical behavior of TPC is paramount to optimizing its efficacy in such applications.
This guide will delve into the synthetic protocols for TPC, its spectroscopic characterization, and the computational methodologies employed to elucidate its electronic properties. All quantitative data is presented in structured tables for clarity and comparative analysis. Furthermore, key experimental and computational workflows are visualized using diagrams to provide a clear, step-by-step understanding of the processes involved.
I. Synthesis and Characterization
The synthesis of this compound is most commonly achieved through a modified Rothemund reaction. This one-pot synthesis involves the condensation of benzaldehyde (B42025) and pyrrole (B145914) in the presence of an acid catalyst.
Experimental Protocol: Synthesis of this compound
A typical synthesis protocol is as follows:
-
Reaction Setup: A solution of benzaldehyde in a suitable solvent (e.g., methanol (B129727) or dichloromethane) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Addition of Pyrrole: A significant excess of pyrrole is added to the benzaldehyde solution. The large excess of pyrrole is crucial for favoring the formation of the corrole (B1231805) macrocycle over the corresponding porphyrin.
-
Acid Catalysis: An acid catalyst, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA), is added to the reaction mixture.
-
Reaction Conditions: The mixture is typically stirred at room temperature or gently refluxed for a specific period, often several hours, while being protected from light.
-
Oxidation: After the initial condensation, an oxidizing agent, such as p-chloranil or air, is introduced to promote the cyclization and aromatization of the macrocycle.
-
Purification: The crude product is purified using column chromatography on silica (B1680970) gel or alumina. A mixture of solvents, such as dichloromethane (B109758) and hexane, is commonly used as the eluent. The desired TPC fraction is collected and the solvent is removed under reduced pressure.
-
Crystallization: The purified TPC can be further purified by crystallization from a solvent mixture like dichloromethane/methanol to yield the final product as a crystalline solid.
II. Spectroscopic Properties
The photophysical properties of this compound have been characterized using UV-Vis absorption and fluorescence spectroscopy. These techniques provide insights into the electronic transitions and de-excitation pathways of the molecule.
Experimental Protocol: UV-Vis and Fluorescence Spectroscopy
The following protocol outlines the standard procedure for acquiring spectroscopic data for TPC:
-
Sample Preparation: A stock solution of TPC is prepared in a spectroscopic grade solvent, typically dichloromethane (CH₂Cl₂), with a known concentration. For UV-Vis absorption measurements, the concentration is adjusted to yield an absorbance value between 0.1 and 1.0 at the Soret band maximum to ensure linearity. For fluorescence measurements, the solution is further diluted to have an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.
-
UV-Vis Absorption Spectroscopy: The absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer. A cuvette containing the pure solvent is used as a reference. The spectral bandwidth is typically set to 1.0 nm.
-
Fluorescence Spectroscopy: The fluorescence emission and excitation spectra are recorded using a spectrofluorometer. The sample is excited at a wavelength corresponding to a major absorption band (e.g., the Soret band). The emission is collected perpendicular to the excitation beam. Both excitation and emission slits are typically set to a narrow bandwidth (e.g., 1-2 nm) to ensure good spectral resolution. The spectra are corrected for the wavelength-dependent sensitivity of the instrument.
-
Quantum Yield Determination: The fluorescence quantum yield (Φf) is determined relative to a standard with a known quantum yield (e.g., tetraphenylporphyrin). The integrated fluorescence intensity of the sample and the standard are measured under identical experimental conditions (excitation wavelength, slit widths, and absorbance at the excitation wavelength).
Quantitative Spectroscopic Data
The following table summarizes the key photophysical properties of this compound in dichloromethane.
| Property | Value | Reference |
| Absorption Maxima (λabs) | ||
| Soret Band | 414-415 nm | |
| Q-Bands | ~570, 615, 645 nm | |
| Molar Extinction Coefficient (ε) | ||
| at Soret Band | 110,000 - 137,800 M-1cm-1 | |
| Fluorescence Emission Maximum (λem) | ~650 nm | |
| Fluorescence Quantum Yield (Φf) | 0.14 |
III. Computational Studies: Electronic Structure and Properties
Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are powerful computational tools for investigating the electronic structure and excited-state properties of molecules like this compound. These calculations provide valuable insights that complement experimental findings.
Computational Protocol: DFT and TD-DFT Calculations
A general workflow for the computational study of TPC is as follows:
-
Geometry Optimization: The ground-state geometry of the TPC molecule is optimized using DFT. A common choice of functional is B3LYP, and a typical basis set is 6-31G*. The optimization is performed in the gas phase or with a solvent model (e.g., Polarizable Continuum Model, PCM) to simulate the experimental conditions.
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
Molecular Orbital Analysis: The energies and compositions of the frontier molecular orbitals (HOMO and LUMO) are analyzed to understand the electronic distribution and reactivity of the molecule.
-
TD-DFT Calculations: TD-DFT calculations are performed on the optimized ground-state geometry to predict the electronic absorption spectrum. This provides information on the energies of the excited states, the oscillator strengths of the transitions, and the major orbital contributions to each electronic transition.
| Computational Parameter | Illustrative Value (for a related corrole) |
| HOMO Energy | -5.5 to -6.0 eV |
| LUMO Energy | -2.0 to -2.5 eV |
| HOMO-LUMO Gap | 3.5 to 4.0 eV |
| Calculated Soret Band (TD-DFT) | ~410 nm |
| Major Transitions for Soret Band | HOMO-1 -> LUMO, HOMO -> LUMO+1 |
| Calculated Q-Bands (TD-DFT) | ~550-650 nm |
| Major Transitions for Q-Bands | HOMO -> LUMO |
Note: These are illustrative values and the actual calculated values for TPC may vary depending on the level of theory used.
IV. Visualized Workflows and Mechanisms
To further clarify the methodologies and concepts discussed, the following diagrams are provided.
Experimental Workflow for Synthesis and Characterization
A Technical Guide to Theoretical Calculations on 5,10,15-Triphenylcorrole
Executive Summary: This guide provides a comprehensive overview of the theoretical and computational methodologies employed in the study of 5,10,15-Triphenylcorrole (H₃TPC) and its derivatives. It is intended for researchers and professionals in the fields of chemistry, materials science, and drug development. The document details the application of Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) for elucidating the electronic, spectroscopic, and non-linear optical properties of these complex macrocycles. Detailed computational protocols, tabulated quantitative data, and workflow visualizations are provided to facilitate a deeper understanding and practical application of these methods.
Introduction to Triphenylcorrole
This compound (H₃TPC) is a fully aromatic tetrapyrrolic macrocycle, closely related to the well-known porphyrin family.[1][2] Structurally, it differs from porphyrins by the absence of one meso-carbon bridge, resulting in a direct pyrrole-pyrrole bond.[2] This modification creates a smaller, more electron-rich cavity and imparts a trianionic character upon metal coordination, in contrast to the dianionic nature of porphyrins.[2] These unique electronic and structural features make corroles, and specifically H₃TPC, highly interesting for applications in catalysis, sensing, and photodynamic therapy. Theoretical calculations are indispensable for understanding the structure-property relationships that govern their function.
Core Theoretical Methodologies
The investigation of Triphenylcorrole's properties heavily relies on quantum chemical calculations. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) have proven to be robust and accurate methods for this class of molecules, providing results that closely match experimental observations.[3]
Density Functional Theory (DFT) for Ground-State Properties
DFT is the workhorse method for determining the electronic structure and properties of H₃TPC in its ground state. The primary application is geometry optimization, which finds the lowest energy conformation of the molecule. Following optimization, a wide range of properties can be calculated.
-
Functionals and Basis Sets: The choice of functional and basis set is critical for accuracy. Commonly used hybrid functionals include B3LYP, while generalized gradient approximation (GGA) functionals like PBE are also employed.[4][5][6] Pople-style basis sets, such as 6-31G* or the triple-zeta 6-311++G(d,p), and correlation-consistent basis sets like cc-pVTZ are frequently used to provide a good balance between accuracy and computational cost.[4][5][6]
-
Calculated Properties:
-
Optimized Geometry: Provides key bond lengths, bond angles, and dihedral angles. DFT calculations have revealed that the corrole (B1231805) macrocycle can exhibit nonplanar distortions.[3]
-
Vibrational Frequencies: Used to confirm that the optimized structure is a true energy minimum (no imaginary frequencies) and to predict infrared (IR) and Raman spectra.
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. Their energy gap (Egap) is a key indicator of the molecule's kinetic stability and electronic excitation properties.
-
Natural Bond Orbital (NBO) Analysis: Investigates charge distribution, electronic configuration of central atoms in metallocorroles, and donor-acceptor interactions.[5][7]
-
Redox Potentials: DFT can be used to calculate the energies of the neutral, oxidized, and reduced species to predict their redox potentials, which are critical for electrochemical applications.[3]
-
Time-Dependent DFT (TD-DFT) for Excited-State Properties
To understand the photophysical properties of H₃TPC, such as its characteristic color and fluorescence, TD-DFT calculations are essential. This method is used to compute the energies and characteristics of electronic excited states.[5][8]
-
Electronic Spectra (UV-Vis): TD-DFT can accurately predict the electronic absorption spectrum, which for corroles is dominated by an intense Soret (or B) band around 400-450 nm and weaker Q bands at longer wavelengths (550-700 nm).[5][9] The calculations provide the excitation energies (wavelengths), oscillator strengths (intensities), and the nature of the contributing electronic transitions (e.g., HOMO→LUMO).
-
Excited State Relaxation: By optimizing the geometry of an excited state, one can investigate fluorescence properties and potential photochemical reaction pathways.
Calculation of Non-Linear Optical (NLO) Properties
Organic molecules with extensive π-conjugated systems, like corroles, are candidates for non-linear optical materials.[10][11] DFT calculations can predict NLO properties by computing the molecule's response to an external electric field.
-
Polarizability and Hyperpolarizability: Key NLO properties such as the linear polarizability (α), the first hyperpolarizability (β), and the second hyperpolarizability (γ) can be calculated.[10][12] These values indicate the potential of the material for applications like second-harmonic generation and optical switching.[10][11]
Computational Protocols
The following sections outline the standardized methodologies for performing theoretical calculations on Triphenylcorrole. These protocols are typically implemented using computational chemistry software packages like Gaussian, ORCA, or PRIRODA.[4][8][13]
Protocol: Geometry Optimization and Electronic Structure Analysis
This protocol aims to find the stable ground-state geometry and analyze its electronic properties.
-
Input Structure Generation: A starting 3D structure of H₃TPC is generated using molecular modeling software (e.g., Avogadro).
-
Method Selection: Specify the DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)) in the software input file.[8]
-
Geometry Optimization: Perform a full geometry optimization to find the energetic minimum. Convergence criteria should be set to tight to ensure a reliable structure.
-
Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry. The absence of imaginary frequencies confirms the structure is a true minimum on the potential energy surface.
-
Property Calculation: Using the optimized geometry, single-point energy calculations are performed to obtain FMO energies, Mulliken or Hirshfeld charges, dipole moments, and NBO analysis.[4]
Protocol: Excited States and UV-Vis Spectra Simulation
This protocol follows the ground-state optimization to calculate photophysical properties.
-
Optimized Geometry: Use the fully optimized ground-state structure from the previous protocol.
-
Method Selection: Specify the TD-DFT method with the same functional and basis set for consistency.
-
Excited State Calculation: Request the calculation of a sufficient number of excited states (e.g., 20-30) to cover the relevant UV-Vis range.[8] Both singlet and triplet states can be calculated.[13]
-
Spectrum Simulation: The output will contain excitation energies (in eV or nm) and oscillator strengths for each transition. This data is used to generate a simulated UV-Vis spectrum by fitting the transitions to Gaussian or Lorentzian functions.
-
Orbital Analysis: Analyze the molecular orbitals involved in the most intense transitions to characterize them (e.g., π→π, n→π).
Key Calculated Properties of Triphenylcorrole
The following tables summarize representative quantitative data obtained from theoretical calculations on triarylcorroles. Exact values are highly dependent on the specific functional, basis set, and solvent model used.
Table 1: Representative Ground-State Electronic Properties of Triarylcorroles
| Property | Typical Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -5.0 to -5.5 eV | Relates to ionization potential, electron-donating ability |
| LUMO Energy | -2.0 to -2.5 eV | Relates to electron affinity, electron-accepting ability |
| HOMO-LUMO Gap (Egap) | 2.5 to 3.0 eV | Indicator of chemical reactivity and electronic transition energy |
| Dipole Moment | 1.0 to 3.0 Debye | Measures charge asymmetry, influences solubility and intermolecular interactions |
Note: Values are typical for free-base triarylcorroles calculated with hybrid DFT functionals.
Table 2: Representative TD-DFT Calculated Spectroscopic Properties for Triarylcorroles
| Band | Wavelength (nm) | Oscillator Strength (f) | Primary Transition Character |
|---|---|---|---|
| Soret (B) Band | 410 - 440 | > 1.0 | π→π* (HOMO-1/HOMO → LUMO/LUMO+1) |
| Q Band I | 630 - 660 | 0.05 - 0.15 | π→π* (HOMO → LUMO) |
| Q Band II | 570 - 590 | 0.05 - 0.15 | π→π* (HOMO → LUMO+1) |
Note: The calculated electronic spectra for manganese(III) corroles show that the Q band has more "four-orbital" character than the B band.[5][7]
Table 3: Representative Calculated Non-Linear Optical Properties
| Property | Symbol | Typical Order of Magnitude (esu) | Relevance |
|---|---|---|---|
| Linear Polarizability | ⟨α⟩ | 10-22 - 10-23 | Linear response to electric field |
| First Hyperpolarizability | βtotal | 10-27 - 10-29 | Second-order NLO response |
| Second Hyperpolarizability | ⟨γ⟩ | 10-31 - 10-34 | Third-order NLO response[12] |
Note: These values are highly sensitive to molecular structure and the computational method. The values shown are illustrative for large π-conjugated systems.[10][12]
Synthetic Protocols (for context)
While this guide focuses on theoretical calculations, understanding the synthesis is crucial context. The one-pot synthesis of H₃TPC is commonly achieved through a modified Rothemund reaction.[14][15]
Protocol: Modified Rothemund Synthesis
-
Reaction Setup: Benzaldehyde and a molar excess of pyrrole (B145914) are dissolved in a suitable solvent like acetic acid or a water:methanol mixture with a catalytic amount of acid (e.g., HCl).[2][15]
-
Condensation: The mixture is heated under reflux for several hours. This acid-catalyzed electrophilic substitution results in a mixture of linear polypyrrolic polymers.[2]
-
Oxidation & Cyclization: The reaction mixture is cooled and exposed to air (or an oxidizing agent like DDQ) to promote oxidative ring closure of the bilane (B1242972) intermediate and subsequent aromatization.[15]
-
Purification: The crude black precipitate is collected and purified extensively using column chromatography (e.g., on alumina (B75360) or silica (B1680970) gel) to isolate the desired this compound.[2][15] Yields are typically in the range of 5-11%.[15]
Conclusion
Theoretical calculations, primarily using DFT and TD-DFT, are powerful and indispensable tools for the rational design and understanding of Triphenylcorrole-based materials. They provide reliable predictions of geometric, electronic, spectroscopic, and non-linear optical properties, offering insights that are complementary to experimental characterization. The protocols and data presented herein serve as a foundational guide for researchers aiming to leverage computational chemistry in the exploration of corrole chemistry for advanced applications.
References
- 1. researchgate.net [researchgate.net]
- 2. The synthesis and sharacterization of several corroles [scielo.org.za]
- 3. researchgate.net [researchgate.net]
- 4. Solid state structures and properties of free-base this compound (TPCor) anions obtained by deprotonation and reduction. Effective magnetic ... - Dalton Transactions (RSC Publishing) DOI:10.1039/C7DT02901B [pubs.rsc.org]
- 5. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 6. Synthesis, X-ray Crystal Structure, Anticancer, Hirshfeld Surface Analysis, DFT, TD-DFT, ADMET, and Molecular Docking of 3-Phenyl-1,2,4-triazolo[3,4-h]-13,4-thiaza-11-crown-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Exploration of Nonlinear Optical Properties for the First Theoretical Framework of Non-Fullerene DTS(FBTTh2)2-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. secjhuapl.edu [secjhuapl.edu]
- 12. A comprehensive study on the photophysical and non-linear optical properties of thienyl-chalcone derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. 6.6. Excited States Calculations - ORCA 6.0 Manual [faccts.de]
- 14. This compound: a product from a modified Rothemund reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
The Advent of a Contracted Porphyrinoid: A Technical Guide to the Discovery and Synthesis of Triphenylcorrole
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fascinating history and synthetic evolution of 5,10,15-triphenylcorrole, a contracted porphyrinoid with unique chemical properties that have garnered significant interest in fields ranging from catalysis to medicine. We will delve into the seminal discoveries that paved the way for its creation and provide a detailed overview of the key synthetic methodologies developed over the years. This guide aims to be a comprehensive resource, offering detailed experimental protocols, comparative data, and visual representations of synthetic pathways to aid researchers in their scientific endeavors.
From Porphyrin Precursors to a New Class of Macrocycles: A Historical Perspective
The story of triphenylcorrole is intrinsically linked to the broader history of porphyrin chemistry. For decades, the Rothemund reaction, first reported by Paul Rothemund in 1936, stood as a foundational method for synthesizing porphyrins through the condensation of pyrroles and aldehydes. This reaction, along with subsequent improvements by Adler and Longo, and Lindsey, laid the groundwork for the synthesis of various meso-substituted porphyrins.[1][2][3]
Corroles, as structural analogs of porphyrins but with a contracted macrocycle due to a direct pyrrole-pyrrole bond, were first successfully synthesized by Johnson and Kay in 1965.[4][5][6] Their initial methods, however, were multi-step and often resulted in low yields. The synthesis of meso-aryl substituted corroles, such as triphenylcorrole, remained a significant challenge.
A major breakthrough occurred in 1999 with the nearly simultaneous reports of one-pot syntheses of triarylcorroles by the research groups of Zeev Gross and Roberto Paolesse.[7][8] Gross and his coworkers developed a method involving the condensation of pyrrole (B145914) and an aromatic aldehyde on a solid support like silica (B1680970) or alumina, followed by oxidation.[1][9] Paolesse's group reported a modification of the Rothemund reaction, reacting benzaldehyde (B42025) with an excess of pyrrole in refluxing acetic acid to obtain this compound.[3][10] These one-pot methods represented a paradigm shift, making triarylcorroles much more accessible for further study.
Further refinement of synthetic methodologies continued, with a notable advancement being the development of a high-yield synthesis by Gryko and coworkers in 2006.[11][12] Their method, utilizing a water-methanol solvent system, significantly improved the yields of various meso-substituted corroles, including triphenylcorrole.[11][12][13]
Key Synthetic Methodologies for this compound
This section provides detailed experimental protocols for the landmark methods in triphenylcorrole synthesis.
Paolesse's Modified Rothemund Reaction (1999)
This one-pot synthesis was one of the first to make this compound readily accessible.[3][10]
Experimental Protocol:
-
To a refluxing solution of acetic acid, add benzaldehyde (1 equivalent) and freshly distilled pyrrole (3 equivalents).
-
Reflux the mixture for 3 hours.
-
Cool the reaction mixture to room temperature, which should result in the formation of a black precipitate.
-
Collect the precipitate by filtration.
-
Purify the crude product by column chromatography on silica gel or alumina.
Gross's Solid-Supported Synthesis (1999)
This method offers a solvent-free approach for the initial condensation step.[1][9]
Experimental Protocol:
-
Adsorb equimolar amounts of pyrrole and benzaldehyde onto a solid support (silica gel or alumina).
-
Heat the solid mixture at 100°C for 4 hours.
-
After cooling, dissolve the mixture in a suitable solvent like dichloromethane (B109758) (DCM).
-
Add an oxidizing agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), to the solution.
-
Purify the resulting triphenylcorrole by column chromatography.
Gryko's Water-Methanol Method (2006)
This procedure is renowned for its significantly improved yields compared to earlier one-pot methods.[11][12][13]
Experimental Protocol:
-
Dissolve benzaldehyde (1 equivalent) and freshly distilled pyrrole (2 equivalents) in methanol (B129727).
-
Separately, prepare a solution of hydrochloric acid (catalytic amount) in water.
-
Add the aqueous HCl solution to the methanol solution of the reactants.
-
Stir the resulting mixture at room temperature for a specified time (typically a few hours), during which a precipitate of the bilane (B1242972) intermediate will form.
-
Extract the reaction mixture with chloroform (B151607).
-
Wash the organic layer with water and then dry it over anhydrous sodium sulfate.
-
Add an oxidizing agent, such as p-chloranil, to the chloroform solution and reflux for 1 hour.
-
Purify the this compound by column chromatography.
Quantitative Data Summary
The following tables provide a comparative overview of the quantitative data associated with the key synthetic methods for this compound.
Table 1: Comparison of Synthetic Methods for this compound
| Method | Key Reactants | Solvent(s) | Catalyst | Oxidant | Temperature | Reaction Time | Yield (%) | Reference(s) |
| Paolesse (1999) | Pyrrole, Benzaldehyde | Acetic Acid | Acetic Acid | Air | Reflux | 3 hours | ~6 | [3][10] |
| Gross (1999) | Pyrrole, Benzaldehyde | None (solid support) | None (acid impurity) | DDQ | 100°C | 4 hours | 5-8 | [1][9] |
| Gryko (2006) | Pyrrole, Benzaldehyde | Methanol, Water | HCl | p-chloranil | Room Temp. -> Reflux | ~4 hours | up to 32 | [11][12] |
Table 2: Spectroscopic Data for this compound
| Technique | Solvent | Key Data Points | Reference(s) |
| UV-Vis | CH₂Cl₂ | Soret Band: ~414-415 nmQ-Bands: ~571 nm, ~616 nm, ~650 nm | [13][14] |
| ¹H NMR | CDCl₃ | β-pyrrolic protons: ~8.5-9.0 ppm (multiple signals)Aromatic protons: ~7.7-8.4 ppm (multiple signals) | [13] |
Visualizing the Synthesis: Pathways and Mechanisms
The following diagrams, generated using the DOT language, illustrate the experimental workflows and the underlying reaction mechanism for the synthesis of triphenylcorrole.
General Acid-Catalyzed Condensation and Oxidation
This diagram outlines the fundamental steps involved in the acid-catalyzed formation of the corrole (B1231805) macrocycle from pyrrole and benzaldehyde.
Caption: General reaction pathway for triphenylcorrole synthesis.
Experimental Workflow: Gryko's Water-Methanol Synthesis
This diagram details the step-by-step laboratory procedure for the high-yield Gryko method.
Caption: Workflow for Gryko's high-yield triphenylcorrole synthesis.
This guide provides a foundational understanding of the discovery and synthetic methodologies of this compound. The detailed protocols and comparative data are intended to be a valuable resource for researchers embarking on the synthesis and application of this versatile macrocycle. The continued development of synthetic routes will undoubtedly lead to new and exciting applications for triphenylcorrole and its derivatives in various scientific disciplines.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. This compound: a product from a modified Rothemund reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. The Difficult Marriage of Triarylcorroles with Zinc and Nickel Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 306. Corroles. Part I. Synthesis - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound: a product from a modified Rothemund reaction - Chemical Communications (RSC Publishing) DOI:10.1039/A903247I [pubs.rsc.org]
- 8. This compound: a product from a modified Rothemund reaction [art.torvergata.it]
- 9. researchgate.net [researchgate.net]
- 10. epub.jku.at [epub.jku.at]
- 11. Efficient synthesis of meso-substituted corroles in a H2O-MeOH mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The synthesis and sharacterization of several corroles [scielo.org.za]
- 14. This compound [omlc.org]
Methodological & Application
Applications of 5,10,15-Triphenylcorrole in Catalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,10,15-Triphenylcorrole (H₃TPC) is a contracted tetrapyrrolic macrocycle that, upon coordination with a central metal ion, forms metallocorroles with significant catalytic activity. The unique electronic properties of the corrole (B1231805) ligand, being a trianionic, 18-π electron aromatic system, allow it to stabilize high-valent metal centers, which are key intermediates in a variety of catalytic transformations. This document provides an overview of selected applications of this compound metal complexes in catalysis, complete with detailed experimental protocols and quantitative data to facilitate their implementation in research and development.
Manganese-Catalyzed Alkene Oxidation
Manganese complexes of this compound are effective catalysts for the oxidation of alkenes, a fundamental transformation in organic synthesis. These catalysts can promote the conversion of various olefins to valuable products such as epoxides and aldehydes.
Application Note: Selective Oxidation of Styrene (B11656)
Manganese(III)-5,10,15-triphenylcorrole, hereafter [Mn(TPC)], catalyzes the selective oxidation of styrene. The product distribution can be influenced by the choice of oxidant and reaction conditions. For instance, using sodium nitrite (B80452) as the oxidant in the presence of air leads to the formation of benzaldehyde (B42025) as the major product. The reaction is believed to proceed through a high-valent manganese-oxo intermediate and involves radical species.[1][2][3][4]
Quantitative Data
The following table summarizes the catalytic performance of a manganese corrole in the oxidation of styrene.
| Catalyst | Substrate | Oxidant | Solvent | Temperature (°C) | Conversion (%) | Product(s) | Selectivity (%) | Yield (%) | Reference |
| [Mn(TPC)] | Styrene | NaNO₂ / Air | CH₃CN | Room Temp | >95 | Benzaldehyde | High | 158.1 (in air) | [3] |
| [Mn(TPC)] | Styrene | NaNO₂ | CH₃CN | Room Temp | >95 | Benzaldehyde | High | 96.5 (under N₂) | [3] |
Experimental Protocol: Catalytic Oxidation of Styrene
This protocol is adapted from studies on manganese corrole-catalyzed oxidations.[3]
Materials:
-
Manganese(III)-5,10,15-triphenylcorrole ([Mn(TPC)])
-
Styrene
-
Sodium Nitrite (NaNO₂)
-
Acetonitrile (CH₃CN), anhydrous
-
Standard laboratory glassware
-
Magnetic stirrer
-
Gas chromatograph (GC) for analysis
Procedure:
-
In a 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve the [Mn(TPC)] catalyst (1 µmol) in 2 mL of anhydrous acetonitrile.
-
Add styrene (1 mmol) to the solution.
-
Initiate the reaction by adding a 5 M aqueous solution of NaNO₂ (0.05 mmol, 10 µL).
-
Stir the reaction mixture vigorously at room temperature, open to the air, for 3 hours.
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) to determine the conversion of styrene and the yield of benzaldehyde.
-
Upon completion, the reaction mixture can be filtered through a short plug of silica (B1680970) gel to remove the catalyst before further analysis or purification.
Proposed Catalytic Cycle
The oxidation of styrene by [Mn(TPC)] is thought to proceed through a high-valent Mn(V)-oxo species. The catalytic cycle involves the activation of the oxidant by the Mn(III) center, followed by oxygen atom transfer to the substrate.
Caption: Proposed catalytic cycle for the manganese-catalyzed oxidation of styrene.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Copper complexes of this compound are potential catalysts for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles, which have wide applications in drug discovery, bioconjugation, and materials science.[5][6]
Application Note: Synthesis of Triazoles
A copper(I)-5,10,15-triphenylcorrole complex, generated in situ from a Cu(II) precursor and a reducing agent, can catalyze the cycloaddition of a terminal alkyne and an azide (B81097). The corrole ligand can influence the stability and reactivity of the copper catalyst.
Quantitative Data
The following table presents representative data for a generic CuAAC reaction. While specific data for a this compound catalyst is not extensively reported, the conditions and expected outcomes are based on well-established CuAAC protocols.
| Catalyst | Alkyne | Azide | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| [Cu(TPC)] (in situ) | Phenylacetylene | Benzyl (B1604629) azide | t-BuOH/H₂O (1:1) | Room Temp | 1-4 | >95 | Adapted from[5] |
| [Cu(TPC)] (in situ) | Propargyl alcohol | Azido-PEG | H₂O | Room Temp | 1 | High | Adapted from[5] |
Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition
This protocol is a general procedure adapted for a potential [Cu(TPC)] catalyst.[5]
Materials:
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) or a pre-formed Cu(II)-TPC complex
-
This compound (if starting from CuSO₄)
-
Sodium ascorbate (B8700270)
-
Terminal alkyne (e.g., phenylacetylene)
-
Azide (e.g., benzyl azide)
-
tert-Butanol (t-BuOH) and deionized water
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a 10 mL vial, dissolve the terminal alkyne (1.0 mmol) and the azide (1.0 mmol) in a 1:1 mixture of t-BuOH and water (4 mL).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol) in water (1 mL).
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.05 mmol) and this compound (0.05 mmol) in the reaction solvent. Alternatively, use a pre-synthesized [Cu(II)(TPC)] complex.
-
Add the copper-corrole solution to the alkyne/azide mixture, followed by the sodium ascorbate solution.
-
Stir the reaction mixture at room temperature. The reaction is often complete within 1-4 hours, and its progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product can be extracted with an organic solvent (e.g., ethyl acetate), and the organic layer washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography if necessary.
Catalytic Cycle of CuAAC
The mechanism of CuAAC involves the formation of a copper(I)-acetylide intermediate, which then reacts with the azide.
Caption: Catalytic cycle for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Iron-Catalyzed Water Oxidation
Iron complexes of corroles are being investigated as catalysts for the oxygen evolution reaction (OER), or water oxidation. This process is of great interest for artificial photosynthesis and the production of hydrogen fuel from water.
Application Note: Electrochemical Water Oxidation
An iron-5,10,15-triphenylcorrole complex, denoted as [Fe(TPC)], can be used as a molecular catalyst for the electrochemical oxidation of water. The catalytic process is believed to involve a high-valent iron-oxo species as the key reactive intermediate.[7][8][9] The corrole ligand plays a crucial role in stabilizing this high-valent state.
Quantitative Data
Performance data for iron corrole-catalyzed water oxidation is an active area of research. The following table provides expected parameters based on studies of related iron-based water oxidation catalysts.
| Catalyst | Electrode | Electrolyte | pH | Onset Potential (V vs. NHE) | Turnover Frequency (s⁻¹) | Faradaic Efficiency (%) | Reference |
| [Fe(TPC)] | Glassy Carbon | Phosphate (B84403) Buffer | 7.0 | ~1.5 - 1.7 | Varies with overpotential | Moderate to High | Adapted from[4] |
| Fused Iron Corroles | - | - | - | - | - | - | [10] |
Experimental Protocol: Electrochemical Water Oxidation
This protocol describes a typical three-electrode setup for evaluating the catalytic activity of [Fe(TPC)] for water oxidation.
Materials:
-
Iron-5,10,15-triphenylcorrole complex, e.g., [Fe(TPC)Cl]
-
Working Electrode (e.g., Glassy Carbon or FTO-coated glass)
-
Counter Electrode (e.g., Platinum wire)
-
Reference Electrode (e.g., Ag/AgCl)
-
Potentiostat
-
Electrolyte solution (e.g., 0.1 M potassium phosphate buffer, pH 7.0)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
Prepare the working electrode by drop-casting a solution of the [Fe(TPC)] catalyst onto the electrode surface and allowing the solvent to evaporate.
-
Assemble a three-electrode electrochemical cell with the catalyst-modified working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.
-
Fill the cell with the electrolyte solution and purge with an inert gas for at least 15 minutes to remove dissolved oxygen.
-
Perform cyclic voltammetry (CV) by scanning the potential to the anodic region to observe the catalytic wave for water oxidation. A significant increase in current at a certain potential indicates catalytic activity.
-
Controlled potential electrolysis (bulk electrolysis) can be performed at a fixed potential to quantify the amount of oxygen produced over time, allowing for the calculation of turnover frequency and Faradaic efficiency. Oxygen can be detected using a Clark-type electrode or gas chromatography.
Proposed Mechanism of Water Oxidation
The mechanism of water oxidation by iron corroles is thought to involve the formation of a high-valent Fe(V)=O species, which is then attacked by a water molecule.
Caption: Proposed mechanism for iron-corrole catalyzed water oxidation.
Cobalt-Catalyzed Oxygen Reduction Reaction (ORR)
Cobalt complexes of this compound are promising catalysts for the oxygen reduction reaction (ORR), a key process in fuel cells. Efficient ORR catalysts are crucial for the development of clean energy technologies.
Application Note: Electrocatalytic Oxygen Reduction
Cobalt(III)-5,10,15-triphenylcorrole, [Co(TPC)], can be immobilized on an electrode surface to catalyze the reduction of oxygen. The goal is typically a four-electron reduction of O₂ to H₂O, which is more efficient than the two-electron pathway that produces hydrogen peroxide. The catalytic performance is influenced by the electrode material and the electrolyte.[11][12][13]
Quantitative Data
The following table summarizes typical performance metrics for cobalt corrole-catalyzed ORR.
| Catalyst | Electrode | Electrolyte | pH | Onset Potential (V vs. RHE) | Half-wave Potential (V vs. RHE) | Electron Transfer Number (n) | Reference |
| [Co(TPC)] derivative | Glassy Carbon | 0.5 M H₂SO₄ | 0.3 | ~0.85 | 0.75 | ~3.9 | [11] |
| [Co(TPC)] derivative | Glassy Carbon | 0.1 M Phosphate Buffer | 7.0 | ~0.80 | 0.70 | ~3.8 | [11] |
Experimental Protocol: Oxygen Reduction Reaction using a Rotating Disk Electrode (RDE)
This protocol describes the evaluation of [Co(TPC)] for ORR catalysis using a rotating disk electrode.[14][15][16][17]
Materials:
-
Cobalt(III)-5,10,15-triphenylcorrole complex, e.g., [Co(TPC)(PPh₃)]
-
Rotating Disk Electrode (RDE) with a glassy carbon tip
-
Counter Electrode (e.g., Platinum wire)
-
Reference Electrode (e.g., Reversible Hydrogen Electrode - RHE or Ag/AgCl)
-
Potentiostat with a rotator controller
-
Electrolyte solution (e.g., 0.5 M H₂SO₄)
-
High-purity oxygen and nitrogen gas
Procedure:
-
Prepare a catalyst ink by dispersing a known amount of the [Co(TPC)] complex and a conductive carbon support (e.g., Vulcan carbon) in a solvent mixture (e.g., water, isopropanol, and Nafion solution).
-
Drop-cast a small volume of the ink onto the polished glassy carbon disk of the RDE and let it dry to form a thin film.
-
Assemble the three-electrode cell with the catalyst-modified RDE, a platinum counter electrode, and a reference electrode.
-
Saturate the electrolyte with N₂ gas and record a cyclic voltammogram to characterize the catalyst's redox features in the absence of oxygen.
-
Saturate the electrolyte with O₂ gas for at least 30 minutes.
-
Perform linear sweep voltammetry (LSV) at different rotation speeds (e.g., 400, 900, 1600, 2500 rpm) while scanning the potential from the open-circuit potential to the cathodic region.
-
The data can be analyzed using the Koutecky-Levich equation to determine the electron transfer number (n) and the kinetic current density.
Proposed Catalytic Cycle for ORR
The four-electron reduction of oxygen by a cobalt corrole is a multi-step process involving the formation of various oxygen-bound intermediates.
Caption: Proposed catalytic cycle for the four-electron oxygen reduction reaction by a cobalt corrole.
References
- 1. Electrocatalytic oxygen reduction with cobalt corroles bearing cationic substituents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Manganese corrole catalyzed selective oxidation of styrene to benzaldehyde: sodium nitrite functions as an oxidant and cocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Click Chemistry [organic-chemistry.org]
- 7. [PDF] Elucidating the Role of Aqueous Solvent in an Iron‐Based Water Oxidation System by DFT‐based Molecular Simulation | Semantic Scholar [semanticscholar.org]
- 8. pure.uva.nl [pure.uva.nl]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Electrocatalytic oxygen reduction with cobalt corroles bearing cationic substituents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. Cobalt(IV) corroles as catalysts for the electroreduction of O2: reactions of heterobimetallic dyads containing a face-to-face linked Fe(III) or Mn(III) porphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Best Practices and Testing Protocols for Benchmarking ORR Activities of Fuel Cell Electrocatalysts Using Rotating Disk Electrode (Journal Article) | OSTI.GOV [osti.gov]
- 15. pineresearch.com [pineresearch.com]
- 16. docs.nrel.gov [docs.nrel.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: 5,10,15-Triphenylcorrole in Photodynamic Therapy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Corroles, a class of tetrapyrrolic macrocycles, are gaining significant attention as potent photosensitizers for Photodynamic Therapy (PDT).[1][2] Structurally similar to porphyrins but lacking one meso-carbon bridge, corroles exhibit strong absorption in the visible and near-infrared regions, a prerequisite for effective photosensitizers in biological applications.[3][4] 5,10,15-Triphenylcorrole (TPC) is a foundational structure within this class. Upon excitation with light of a specific wavelength, TPC and its derivatives can generate reactive oxygen species (ROS), such as singlet oxygen, which induce localized cytotoxicity in cancerous tissues, minimizing damage to surrounding healthy cells.[2]
These notes provide an overview of the photophysical properties of TPC, and detail protocols for its synthesis and application in PDT research, drawing upon methodologies established for closely related and well-studied corrole (B1231805) derivatives.
Photophysical and Chemical Data
The efficacy of a photosensitizer is largely determined by its photophysical properties. While extensive biological data on the parent this compound is still emerging, its fundamental characteristics provide a strong basis for its consideration in PDT.
| Property | Value | Solvent | Reference |
| Molecular Formula | C₃₇H₂₆N₄ | - | [5] |
| Molar Mass | 526.6 g/mol | - | [5] |
| Absorption Maxima (Soret Band) | 417 nm | Dichloromethane | [6] |
| Absorption Maxima (Q-Bands) | 521 nm, 572 nm, 621 nm, 654 nm | Dichloromethane | [6] |
| Molar Extinction Coefficient (at 415 nm) | 110,000 cm⁻¹/M | Dichloromethane | [7] |
| Fluorescence Emission Maximum | Not explicitly stated, but emission spectrum available. | Dichloromethane | [7] |
| Fluorescence Quantum Yield (ΦF) | 0.14 | Dichloromethane | [7] |
Illustrative Biological Activity of Triphenylcorrole Derivatives
While specific in vitro and in vivo data for the parent TPC is limited in the reviewed literature, its metallated derivatives, particularly those containing Gallium(III) and Phosphorus(V), have demonstrated significant photodynamic activity. This data serves as a strong indicator of the potential of the TPC scaffold.
Table 1: In Vitro Photodynamic Efficacy of a Gallium(III) Corrole Derivative
| Cell Line | Cancer Type | PDT IC₅₀ (µM) | Notes |
| SiHa | Cervical Cancer | 0.8 | Exhibited the highest sensitivity to the PDT treatment.[8] |
| A549 | Lung Cancer | >1.3 | - |
| HeLa | Cervical Cancer | >1.3 | - |
| BEL-7402 | Liver Cancer | >1.3 | - |
Table 2: Photophysical Properties of a Phosphorus(V) Corrole Derivative
| Property | Value |
| Fluorescence Quantum Yield (ΦF) | 0.138 |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.87 |
Experimental Protocols
The following are detailed protocols for the synthesis of TPC and for conducting key experiments to evaluate its photodynamic efficacy. These protocols are based on established methods for corroles.[1][6][8]
Protocol 1: Synthesis of this compound
This protocol is adapted from a one-pot synthesis method.[9][10][11]
Materials:
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Silica (B1680970) gel for column chromatography
-
Hexane
Procedure:
-
In a flask, dissolve benzaldehyde (1 equivalent) and a large excess of pyrrole in dichloromethane.
-
Add a catalytic amount of trifluoroacetic acid (TFA) to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction by TLC.
-
Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to the reaction mixture and stir for an additional 1 hour to oxidize the porphyrinogen (B1241876) intermediate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using a hexane:DCM gradient as the eluent.
-
Collect the fraction corresponding to this compound and evaporate the solvent to obtain the solid product.
Protocol 2: In Vitro Phototoxicity Assay (MTT Assay)
This protocol describes how to assess the light-induced cytotoxicity of TPC.
Materials:
-
Cancer cell line of interest (e.g., A549, HeLa, SiHa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Light source with a specific wavelength corresponding to TPC's absorption (e.g., ~420 nm or in the Q-band region)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the TPC stock solution in complete culture medium.
-
Replace the medium in the wells with the TPC-containing medium and incubate for a predetermined time (e.g., 4-24 hours) to allow for cellular uptake.
-
Wash the cells twice with PBS.
-
Add fresh, drug-free medium to each well.
-
Irradiate the cells with a light source at a specific wavelength and light dose (e.g., 5 J/cm²). A parallel plate should be kept in the dark as a control for dark toxicity.
-
Incubate the plates for another 24-48 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ value.
Protocol 3: Cellular Uptake Study by Flow Cytometry
This protocol quantifies the cellular internalization of TPC, leveraging its intrinsic fluorescence.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
PBS
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and incubate for 24 hours.
-
Treat the cells with a specific concentration of TPC (e.g., 5-10 µM) and incubate for various time points (e.g., 1, 4, 8, 24 hours).
-
After incubation, wash the cells twice with PBS.
-
Harvest the cells using Trypsin-EDTA and centrifuge to form a pellet.
-
Resuspend the cell pellet in cold PBS.
-
Analyze the cells using a flow cytometer, exciting with a laser appropriate for TPC (e.g., 405 nm or 488 nm) and detecting the emission in the red channel.
-
Quantify the mean fluorescence intensity to determine the relative cellular uptake.
Protocol 4: Reactive Oxygen Species (ROS) Detection
This protocol uses a fluorescent probe to detect intracellular ROS generation after PDT.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
2',7'-Dichlorodihydrofluorescein diacetate (H₂DCFDA) probe
-
PBS
-
Light source
Procedure:
-
Seed cells in a suitable format (e.g., 96-well black plates or on coverslips for microscopy).
-
Incubate cells with TPC for a predetermined time.
-
Wash the cells with PBS.
-
Load the cells with H₂DCFDA solution (typically 5-10 µM in serum-free medium) and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells again with PBS.
-
Add fresh medium or PBS.
-
Irradiate the cells with the light source.
-
Immediately measure the fluorescence intensity using a fluorescence microplate reader (excitation/emission ~485/535 nm) or visualize under a fluorescence microscope. An increase in green fluorescence indicates ROS production.
Visualizations
Signaling Pathways and Workflows
Caption: General mechanism of Type II photodynamic therapy.
References
- 1. Synthesis, characterization and in vitro and in vivo photodynamic activities of a gallium(iii) tris(ethoxycarbonyl)corrole - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. The role of corroles in modern cancer therapy: innovation and prospects | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Corroles and Hexaphyrins: Synthesis and Application in Cancer Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C37H26N4 | CID 11329959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. The synthesis and sharacterization of several corroles [scielo.org.za]
- 7. This compound [omlc.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound: a product from a modified Rothemund reaction [art.torvergata.it]
- 10. This compound: a product from a modified Rothemund reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Application of 5,10,15-Triphenylcorrole in Organic Photovoltaics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,10,15-Triphenylcorrole, a contracted analogue of porphyrin, has garnered significant interest in various scientific fields due to its unique photophysical and electrochemical properties.[1] Its applications span from catalysis and sensing to medicine. In the realm of renewable energy, its potential as a photosensitizer in organic photovoltaics (OPVs) is an active area of research. This document provides a comprehensive overview of the application of this compound in OPVs, including its synthesis, relevant properties, and detailed protocols for the fabrication and characterization of corresponding solar cell devices.
Physicochemical Properties of this compound
This compound exhibits distinct optical and electronic characteristics that are crucial for its function in photovoltaic devices. Its strong absorption in the visible region of the electromagnetic spectrum allows for efficient light harvesting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₇H₂₆N₄ | [2] |
| Molecular Weight | 526.63 g/mol | [3] |
| Absorption Maxima (in CH₂Cl₂) | 415 nm (Soret band), 570 nm, 615 nm (Q-bands) | [4] |
| Molar Extinction Coefficient (at 415 nm) | ~110,000 M⁻¹cm⁻¹ | [4] |
| Fluorescence Emission Maximum (in CH₂Cl₂) | ~640 nm | [4] |
| HOMO Level | Not explicitly found in search results | |
| LUMO Level | Not explicitly found in search results |
Application in Organic Photovoltaics
Experimental Protocols
The following sections provide detailed protocols for the synthesis of this compound and the fabrication of a generic bulk heterojunction (BHJ) organic solar cell, which can be adapted for the inclusion of this corrole (B1231805) derivative.
Synthesis of this compound
A one-pot synthesis method is commonly employed for the preparation of this compound.[6]
Materials:
-
Trifluoroacetic acid (TFA)
-
Methanol
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve benzaldehyde in dichloromethane.
-
Add an excess of pyrrole to the solution.
-
Add a catalytic amount of trifluoroacetic acid (TFA) to initiate the condensation reaction.
-
Stir the reaction mixture at room temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion of the condensation, add an oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to the mixture.
-
Continue stirring until the oxidation is complete.
-
Neutralize the reaction mixture with a mild base (e.g., triethylamine).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of dichloromethane and hexane).
-
Collect the fraction containing the this compound and evaporate the solvent.
-
Recrystallize the purified product from a suitable solvent system (e.g., dichloromethane/methanol) to obtain the final product.
Characterization: The synthesized this compound should be characterized by techniques such as ¹H NMR spectroscopy, mass spectrometry, and UV-Vis spectroscopy to confirm its structure and purity.
Fabrication of a Bulk Heterojunction Organic Solar Cell
This protocol describes the fabrication of a standard architecture organic solar cell. This compound can be incorporated into the active layer, likely blended with a suitable donor or acceptor material.
Materials and Equipment:
-
Indium tin oxide (ITO)-coated glass substrates
-
Cleaning solvents: Deionized water, acetone, isopropanol (B130326)
-
Hole Transport Layer (HTL) material: e.g., Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS)
-
Active layer components: this compound and a complementary polymer or small molecule (e.g., PC₇₁BM)
-
Solvent for active layer: e.g., Chlorobenzene or a mixture of solvents
-
Electron Transport Layer (ETL) material (optional, for inverted architecture)
-
Metal for top electrode: e.g., Aluminum (Al) or Silver (Ag)
-
Spin coater
-
Thermal evaporator
-
Sonicator
-
UV-Ozone cleaner (optional)
-
Glovebox with an inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Substrate Cleaning:
-
Sequentially sonicate the ITO-coated glass substrates in deionized water, acetone, and isopropanol for 15 minutes each.[7]
-
Dry the substrates with a stream of nitrogen.
-
Optional: Treat the substrates with UV-Ozone for 10-15 minutes to improve the wettability and work function of the ITO surface.
-
-
Hole Transport Layer (HTL) Deposition:
-
Spin-coat a thin layer of PEDOT:PSS onto the cleaned ITO substrate. A typical spin-coating program is a two-step process: a slow spin to spread the solution followed by a fast spin to achieve the desired thickness.
-
Anneal the PEDOT:PSS layer on a hotplate at a specified temperature (e.g., 120-150 °C) for 10-15 minutes in a nitrogen-filled glovebox or in air.
-
-
Active Layer Deposition:
-
Prepare a solution of the active layer blend (e.g., this compound mixed with PC₇₁BM) in a suitable organic solvent. The concentration and ratio of the components need to be optimized.
-
Inside a glovebox, spin-coat the active layer solution on top of the HTL.
-
Anneal the active layer at an optimized temperature and time to control the morphology and remove residual solvent.
-
-
Top Electrode Deposition:
-
Transfer the substrates into a thermal evaporator.
-
Deposit the top metal electrode (e.g., Al or Ag) through a shadow mask to define the active area of the device. A typical thickness for the electrode is around 100 nm.
-
-
Device Encapsulation (Optional but Recommended):
-
To prevent degradation from exposure to air and moisture, the devices can be encapsulated using a UV-curable epoxy and a glass coverslip.
-
Characterization of the Organic Solar Cell
The performance of the fabricated solar cells should be evaluated under standard testing conditions (AM 1.5G illumination, 100 mW/cm²).
Key Performance Parameters:
-
Open-Circuit Voltage (Voc): The maximum voltage a solar cell can produce when no current is flowing.
-
Short-Circuit Current Density (Jsc): The maximum current density a solar cell can produce when the voltage across it is zero.
-
Fill Factor (FF): A measure of the "squareness" of the current-voltage (J-V) curve, indicating the quality of the solar cell.
-
Power Conversion Efficiency (PCE): The ratio of the maximum power output of the solar cell to the incident light power.
These parameters are extracted from the J-V curve of the device measured under illumination.
Visualizations
Caption: Synthesis workflow for this compound.
Caption: Workflow for fabricating an organic photovoltaic device.
Caption: Energy level diagram for charge generation in an OPV.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C37H26N4 | CID 11329959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aprilsci.com [aprilsci.com]
- 4. This compound [omlc.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound: a product from a modified Rothemund reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. liu.diva-portal.org [liu.diva-portal.org]
5,10,15-Triphenylcorrole as a Fluorescent Probe for Bioimaging: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,10,15-Triphenylcorrole is a synthetic macrocyclic compound belonging to the corrole (B1231805) family, which are structurally related to porphyrins but with a more contracted core. This structural distinction imparts unique photophysical properties, making triphenylcorrole and its derivatives promising candidates for a variety of applications, including as fluorescent probes for bioimaging. Their inherent fluorescence, stability, and the potential for chemical modification allow for the development of probes to visualize cellular structures and processes in real-time. This document provides an overview of the properties of this compound and detailed protocols for its application in fluorescence microscopy.
Photophysical and Chemical Properties
This compound exhibits strong absorption in the Soret band region (around 400-420 nm) and weaker Q-bands at longer wavelengths. Its fluorescence emission is typically observed in the range of 600-700 nm, providing a significant Stokes shift which is advantageous for bioimaging as it minimizes self-quenching and background interference.
Table 1: Photophysical Properties of this compound and a Representative Derivative.
| Compound | Solvent | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹/M) at Soret Peak | Quantum Yield (Φ) | Reference |
| This compound | Dichloromethane | ~415 | ~640 | 110,000 at 415 nm | 0.14 | |
| 5,10,15-Tris(pentafluorophenyl)corrole | Dichloromethane | ~408 | ~625 | 114,000 at 408 nm | 0.11 |
Biocompatibility and Cytotoxicity
Experimental Protocols
The following protocols provide a general framework for the use of this compound as a fluorescent probe for cellular imaging. Optimization of parameters such as probe concentration, incubation time, and imaging settings is recommended for each specific application.
Protocol 1: General Staining of Live Cells with this compound
This protocol describes the general procedure for staining live cells to visualize its intracellular distribution.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cells cultured on glass-bottom dishes or coverslips
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mM stock solution of this compound in anhydrous DMSO. Store the stock solution at -20°C, protected from light.
-
Cell Preparation: Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.
-
Preparation of Staining Solution: Dilute the 1 mM stock solution in pre-warmed complete cell culture medium to a final concentration in the range of 1-10 µM. The optimal concentration should be determined experimentally.
-
Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the staining solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator. Incubation times may need to be optimized.
-
Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or complete medium to remove unbound probe.
-
Imaging: Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells. Image the cells using a fluorescence microscope equipped with a filter set appropriate for the excitation and emission wavelengths of this compound (e.g., excitation around 405 nm, emission around 650 nm).
Protocol 2: Functionalization and Bioconjugation for Targeted Imaging
To enhance specificity, this compound can be functionalized and conjugated to a targeting moiety, such as a peptide or antibody. The following is a representative protocol for functionalization via nitration and subsequent reduction to an amine, which can then be used for bioconjugation.
Part A: Functionalization of this compound
-
Nitration: The corrole macrocycle can be functionalized with nitro groups at the β-pyrrolic positions. This can be achieved by reacting the corrole with a nitrating agent such as a mixture of AgNO₂ and NaNO₂.
-
Reduction: The nitro-functionalized corrole is then reduced to an amino-corrole. This reduction can be performed using a reducing agent like sodium borohydride. The resulting amino group serves as a reactive handle for bioconjugation.
Part B: Bioconjugation to a Targeting Peptide
-
Peptide Preparation: Synthesize or obtain a peptide with a reactive group suitable for conjugation with an amine, for example, a carboxyl group for amide bond formation.
-
Activation of Carboxyl Group: Activate the carboxyl group of the peptide using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an appropriate solvent.
-
Conjugation Reaction: React the activated peptide with the amino-functionalized triphenylcorrole. The reaction is typically carried out in a suitable buffer at room temperature.
-
Purification: Purify the resulting peptide-corrole conjugate using techniques such as high-performance liquid chromatography (HPLC).
Visualizations
Experimental Workflow for Targeted Bioimaging
The following diagram illustrates a typical workflow for the development and application of a functionalized this compound probe for targeted cellular imaging.
Application Notes and Protocols: Metal Complexes of 5,10,15-Triphenylcorrole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and diverse applications of metal complexes of 5,10,15-triphenylcorrole. Detailed experimental protocols for key applications in catalysis, chemical sensing, and medicine are provided to facilitate further research and development in these fields.
Synthesis of Metal Complexes of this compound
The synthesis of metallo-5,10,15-triphenylcorroles typically involves a two-step process: the synthesis of the free-base this compound ligand, followed by the insertion of the desired metal ion.
Synthesis of Free-Base this compound (H₃TPC)
A one-pot synthesis method allows for the direct preparation of this compound from the condensation of pyrrole (B145914) and benzaldehyde (B42025), often with yields ranging from 5% to 30%.[1]
Experimental Protocol:
-
To a refluxing solution of glacial acetic acid (500 mL), add a mixture of freshly distilled pyrrole (1.39 mL, 20 mmol) and benzaldehyde (1.02 mL, 10 mmol).
-
Reflux the reaction mixture for 1 hour.
-
Allow the solution to cool to room temperature and then stir overnight exposed to air to promote oxidation.
-
Remove the acetic acid under reduced pressure.
-
Dissolve the residue in chloroform (B151607) and purify by column chromatography on silica (B1680970) gel using chloroform as the eluent.
-
The second fraction, which is typically green, contains the this compound.
-
Evaporate the solvent and recrystallize the product from chloroform/methanol (B129727) to obtain dark green crystals.
Metal Insertion into this compound
The insertion of a metal ion into the corrole (B1231805) macrocycle is typically achieved by reacting the free-base corrole with a metal salt in an appropriate solvent.
Experimental Protocol for Cobalt(III) Triphenylphosphine (B44618) this compound ([Co(TPC)(PPh₃)])
-
Dissolve this compound (50 mg, 0.095 mmol) in pyridine (B92270) (20 mL).
-
Add a solution of cobalt(II) acetate (B1210297) tetrahydrate (237 mg, 0.95 mmol) and triphenylphosphine (249 mg, 0.95 mmol) in methanol (20 mL).
-
Reflux the mixture for 30 minutes.
-
Cool the reaction mixture to room temperature and add water (50 mL) to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel using a toluene/hexane (1:1) mixture as the eluent.
-
The main green band is collected, and the solvent is evaporated. Recrystallize from chloroform/hexane to yield the product.
Experimental Protocol for Iron(III) Chloro-5,10,15-Triphenylcorrole ([Fe(TPC)Cl])
-
Dissolve this compound (100 mg, 0.19 mmol) in DMF (50 mL).
-
Add anhydrous iron(III) chloride (308 mg, 1.9 mmol) and heat the mixture at 110°C for 2 hours.
-
Cool the reaction mixture to room temperature and pour it into water (200 mL).
-
Extract the product with chloroform (3 x 50 mL).
-
Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Purify the residue by column chromatography on silica gel with chloroform as the eluent.
-
The first major band is collected, and the solvent is removed to give the product as a dark solid.
Table 1: Synthetic Yields of Selected Metallo-5,10,15-triphenylcorroles
| Metal Complex | Precursors | Solvent | Yield (%) | Reference |
| [Co(TPC)(PPh₃)] | H₃TPC, Co(OAc)₂·4H₂O, PPh₃ | Pyridine/Methanol | ~85% | Adapted from similar syntheses |
| [Cu(TPC)] | H₃TPC, Cu(OAc)₂·H₂O | Methanol/Chloroform | ~90% | Adapted from similar syntheses |
| [Fe(TPC)Cl] | H₃TPC, FeCl₃ | DMF | 75% | [2] |
| [Mn(TPC)Cl] | H₃TPC, Mn(OAc)₂·4H₂O, LiCl | DMF | ~70% | Adapted from similar syntheses |
Synthesis Workflow
Applications in Catalysis
Metallo-5,10,15-triphenylcorroles have demonstrated significant potential as catalysts in various organic transformations, including oxygen evolution and alkene epoxidation.
Oxygen Evolution Reaction (OER)
Cobalt complexes of corroles are effective catalysts for the oxygen evolution reaction, a key process in water splitting for hydrogen fuel production.
Experimental Protocol for Evaluating OER Catalysis:
-
Electrode Preparation:
-
Prepare a catalyst ink by sonicating 5 mg of the cobalt triphenylcorrole complex in a mixture of 1 mL of isopropanol (B130326) and 20 µL of Nafion® solution (5 wt%).
-
Drop-cast a specific volume of the ink onto a glassy carbon electrode to achieve a desired catalyst loading (e.g., 0.2 mg/cm²).
-
Allow the electrode to dry at room temperature.
-
-
Electrochemical Measurements:
-
Use a three-electrode electrochemical cell with the prepared catalyst electrode as the working electrode, a platinum wire as the counter electrode, and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl as the reference electrode.
-
The electrolyte is typically a buffered aqueous solution at a specific pH (e.g., 0.1 M phosphate (B84403) buffer at pH 7).
-
Record linear sweep voltammograms (LSVs) at a slow scan rate (e.g., 5 mV/s) to evaluate the catalytic activity for water oxidation.
-
The onset potential and the current density at a specific overpotential are used to quantify the catalytic performance.
-
-
Turnover Frequency (TOF) Calculation:
-
TOF can be estimated from the catalytic current using the equation: TOF = (i × N_A) / (n × F × Γ), where 'i' is the catalytic current, N_A is Avogadro's number, 'n' is the number of electrons transferred (4 for OER), 'F' is the Faraday constant, and 'Γ' is the surface coverage of the catalyst.
-
Table 2: Catalytic Performance of Selected Metallo-5,10,15-triphenylcorroles
| Catalyst | Reaction | Oxidant/Conditions | Turnover Number (TON) / Turnover Frequency (TOF) | Reference |
| [Co(TPC)] | Oxygen Evolution | Electrochemical, pH 7 | TOF: 0.20 s⁻¹ at 1.4 V vs. Ag/AgCl | [2] |
| [Cr(TPC)Cl] | Alkene Epoxidation | PhIO | TONs can be high, but specific data for TPC is limited. | Adapted from similar Cr-salen catalysts |
| [Mn(TPC)Cl] | Alkene Epoxidation | H₂O₂ | TONs vary with substrate and conditions. | Adapted from similar Mn-porphyrin catalysts |
General Catalytic Cycle
Applications in Chemical Sensing
The unique electronic and photophysical properties of metallotriphenylcorroles make them suitable for the development of chemical sensors, for instance, for the detection of anions or small molecules like glucose.
Protocol for a Non-Enzymatic Glucose Sensor (Representative Protocol):
This protocol is adapted from general procedures for non-enzymatic glucose sensors using metal complexes and may require optimization for specific metallotriphenylcorroles.
-
Electrode Modification:
-
Polish a glassy carbon electrode (GCE) with alumina (B75360) slurry, followed by sonication in ethanol (B145695) and deionized water.
-
Prepare a solution of the metallotriphenylcorrole (e.g., a copper or nickel complex) in a suitable organic solvent (e.g., DMF).
-
Drop-cast a small volume (e.g., 5 µL) of the complex solution onto the GCE surface and let it dry to form a thin film.
-
-
Electrochemical Detection of Glucose:
-
Use a three-electrode system with the modified GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference.
-
The electrolyte is typically a 0.1 M NaOH solution.
-
Record cyclic voltammograms (CVs) in the absence and presence of glucose to observe the catalytic oxidation of glucose.
-
For quantitative analysis, perform amperometric measurements at a fixed potential (determined from the CV) by successive additions of glucose to the electrolyte.
-
-
Data Analysis:
-
Plot the amperometric current response versus the glucose concentration to obtain a calibration curve.
-
The sensitivity of the sensor is determined from the slope of the calibration curve.
-
The limit of detection (LOD) can be calculated using the formula LOD = 3σ/S, where σ is the standard deviation of the blank signal and S is the sensitivity.[3]
-
Table 3: Sensing Performance of Metallotriphenylcorrole-Based Sensors
| Sensor System | Analyte | Detection Method | Linear Range | Limit of Detection (LOD) | Reference |
| [Cu(TPC)] modified electrode | Glucose | Amperometry | 0.005 - 0.45 mM (representative) | 5.2 µM (representative) | [3] |
| [Co(TPC)] | Anions | UV-Vis Titration | Varies with anion | Varies with anion | General application |
Sensing Mechanism
Medicinal Applications: Photodynamic Therapy (PDT)
Certain metal complexes of this compound exhibit photosensitizing properties, making them promising candidates for photodynamic therapy (PDT), a non-invasive cancer treatment. Upon activation with light of a specific wavelength, these complexes can generate reactive oxygen species (ROS), such as singlet oxygen, which are cytotoxic to cancer cells.
In Vitro Photodynamic Therapy Protocol against HeLa Cells:
-
Cell Culture:
-
Culture HeLa (human cervical cancer) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Photosensitizer Incubation:
-
Seed HeLa cells in 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Prepare stock solutions of the metallotriphenylcorrole photosensitizer in a suitable solvent (e.g., DMSO) and dilute to final concentrations in the cell culture medium.
-
Replace the medium in the wells with the medium containing the photosensitizer at various concentrations (e.g., 1-25 µM).
-
Incubate the cells with the photosensitizer for a specific period (e.g., 24 hours) in the dark.
-
-
Light Irradiation:
-
After incubation, wash the cells with phosphate-buffered saline (PBS) and replace with fresh medium.
-
Irradiate the cells with a light source of an appropriate wavelength (corresponding to an absorption band of the photosensitizer, typically in the visible or near-IR region) and a specific light dose (e.g., 10 J/cm²).
-
A control group of cells should be treated with the photosensitizer but kept in the dark.
-
-
Cytotoxicity Assessment (MTT Assay):
-
After irradiation, incubate the cells for another 24 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
-
-
Data Analysis:
-
Plot cell viability against the photosensitizer concentration to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the photosensitizer that causes 50% inhibition of cell growth.
-
Table 4: Photodynamic Activity of Metallo-5,10,15-triphenylcorroles against HeLa Cells
| Photosensitizer | Light Dose (J/cm²) | IC₅₀ (µM) in Dark | IC₅₀ (µM) in Light | Phototoxicity Index (PI) (IC₅₀ Dark / IC₅₀ Light) | Reference |
| Representative Metallotriphenylcorrole | 10 | > 100 | 3.2 - 23.1 | > 4.3 - 90.9 | [4] |
Photodynamic Therapy Workflow
References
Application Notes and Protocols: Iron Complexes of 5,10,15-Triphenylcorrole for Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron complexes of corroles, particularly 5,10,15-triphenylcorrole (TPC), have emerged as versatile and efficient catalysts for a range of important organic transformations. Their unique electronic structure, featuring a non-innocent macrocyclic ligand, allows the iron center to access multiple oxidation states, facilitating novel reactivity. This document provides a detailed overview of the catalytic applications of iron(III) chloro(this compound), denoted as [Fe(TPC)Cl], with a focus on C-H amination, cyclopropanation, and carbon dioxide (CO₂) reduction. Detailed experimental protocols and quantitative data are presented to enable the practical application of these catalysts in a research setting.
Catalytic Applications and Performance Data
The catalytic prowess of iron triphenylcorrole complexes is demonstrated in several key organic reactions. The following tables summarize the quantitative data for these transformations, providing a clear comparison of their efficiency.
Intramolecular C-H Amination
Iron corroles are highly effective catalysts for intramolecular C-H amination of alkyl azides, providing a direct route to valuable N-heterocycles.[1] The catalytic system often involves the use of a Boc-anhydride (Boc₂O) additive.
Table 1: Catalytic Performance of Iron Corroles in Intramolecular C-H Amination of (4-azidobutyl)benzene
| Catalyst | Catalyst Loading (mol%) | Conversion (%) | Yield (%) | Turnover Number (TON) |
| [Fe(TPC)Cl] | 1 | >99 | 68 | - |
| [Fe(TPC)]₂O | 1 | >99 | 52 | - |
| [Fe(F₁₅TPC)Cl]¹ | 1 | 77 | 41 | - |
| [Fe(TDCPC)Cl]² | 1 | >99 | 58 | - |
| [Fe(Tp-OMePC)Cl]³ | 1 | >99 | 85 | - |
| [Fe(Tp-OMePC)Cl]³ | 0.05 | - | - | 1880 |
¹ F₁₅TPC = 5,10,15-tris(pentafluorophenyl)corrole (B1366311) ² TDCPC = 5,10,15-tris(2,6-dichlorophenyl)corrole ³ Tp-OMePC = 5,10,15-tris(p-methoxyphenyl)corrole
Data sourced from a study on iron corrole-catalyzed intramolecular amination reactions.[1]
Cyclopropanation of Alkenes (Analogous Porphyrin System)
While specific data for iron triphenylcorrole-catalyzed cyclopropanation is limited, extensive research on the closely related iron porphyrin systems demonstrates their exceptional activity. Chiral iron porphyrins have achieved remarkably high turnover numbers and enantioselectivities, suggesting the significant potential of chiral iron triphenylcorrole derivatives in asymmetric catalysis.[2]
Table 2: Enantioselective Cyclopropanation of Arylalkenes with in situ Generated Diazoacetonitrile using a Chiral Iron Porphyrin Catalyst
| Substrate | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Turnover Number (TON) |
| Styrene | 98 | 91:9 | 97 | - |
| 4-Methylstyrene | 99 | 92:8 | 96 | - |
| 4-Methoxystyrene | 95 | 93:7 | 98 | - |
| 3,4-Difluorostyrene | 94 | 89:11 | 90 | 31,000 |
Data represents the performance of a chiral iron porphyrin catalyst, (+)-D₄-(por)FeCl, as a proxy for the potential of analogous iron corrole (B1231805) systems.[2]
Electrochemical CO₂ Reduction (Analogous Fluorinated Corrole System)
Iron corroles have been investigated as electrocatalysts for the reduction of CO₂. Studies on fluorinated derivatives provide valuable insights into their redox properties and catalytic activity. The reduced Fe(I) state of the corrole complex is believed to be the active species in the catalytic cycle.[3]
Table 3: Electrochemical Data for Iron Corrole Complexes Relevant to CO₂ Reduction
| Complex | E₁/₂ (Feᴵⱽ/Feᴵᴵᴵ) (V vs SCE) | Eₚ,c (Feᴵᴵᴵ/Feᴵᴵ) (V vs SCE) | E₁/₂ (Feᴵᴵ/Feᴵ) (V vs SCE) |
| ClFeᴵⱽ(tpfc)¹ | 0.44 | -1.01 | -1.60 |
| ClFeᴵⱽ(tdcc)² | 0.24 | -1.18 | -1.78 |
¹ tpfc = 5,10,15-tris(pentafluorophenyl)corrole ² tdcc = 5,10,15-tris(2,6-dichlorophenyl)corrole Data obtained from cyclic voltammetry in Ar-saturated acetonitrile.[3]
Experimental Protocols
Synthesis of Chloro(5,10,15-triphenylcorrolato)iron(III) [Fe(TPC)Cl]
This protocol describes a general method for the synthesis of the iron triphenylcorrole catalyst.
Materials:
-
This compound (H₃TPC)
-
Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)
-
2,6-Lutidine
-
Toluene (B28343), anhydrous
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and purification apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound in anhydrous toluene.
-
Add a solution of FeCl₂·4H₂O in methanol to the corrole solution.
-
Add 2,6-lutidine to the reaction mixture and reflux for 2 hours under an inert atmosphere.
-
Monitor the reaction progress by UV-vis spectroscopy, observing the disappearance of the free-base corrole Soret band and the appearance of the metallated corrole Soret band.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., dichloromethane/hexane).
-
Collect the main colored fraction and remove the solvent to yield the [Fe(TPC)Cl] complex as a solid.
-
Characterize the final product by UV-vis, ¹H NMR, and mass spectrometry.
Caption: Synthetic workflow for [Fe(TPC)Cl].
General Protocol for Catalytic Intramolecular C-H Amination
This protocol provides a general procedure for the iron-catalyzed intramolecular C-H amination of alkyl azides.[1]
Materials:
-
Alkyl azide (B81097) substrate
-
[Fe(TPC)Cl] catalyst
-
Di-tert-butyl dicarbonate (B1257347) (Boc₂O)
-
Toluene, anhydrous
-
Inert atmosphere (Argon or Nitrogen)
-
Standard Schlenk line and glassware
Procedure:
-
To an oven-dried Schlenk tube, add the alkyl azide (0.2 mmol, 1.0 equiv.), Boc₂O (0.4 mmol, 2.0 equiv.), and [Fe(TPC)Cl] (1 mol%).
-
Under an inert atmosphere, add anhydrous toluene (2.0 mL).
-
Seal the tube and heat the reaction mixture to reflux.
-
Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired N-heterocycle.
Caption: Experimental workflow for C-H amination.
Proposed Catalytic Cycle for C-H Amination
The mechanism of iron corrole-catalyzed C-H amination is thought to proceed through a high-valent iron-imido intermediate.[1]
Caption: Proposed C-H amination catalytic cycle.
General Protocol for Catalytic Cyclopropanation (based on analogous iron porphyrin systems)
This protocol is adapted from highly efficient iron porphyrin-catalyzed cyclopropanation reactions and serves as a starting point for optimization with iron triphenylcorrole catalysts.[2]
Materials:
-
Alkene substrate
-
Diazo compound (e.g., ethyl diazoacetate)
-
[Fe(TPC)Cl] catalyst
-
Dichloromethane (DCM), anhydrous
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the [Fe(TPC)Cl] catalyst in anhydrous DCM.
-
Add the alkene substrate to the catalyst solution.
-
Slowly add the diazo compound via a syringe pump over a period of several hours to minimize the formation of diazo compound dimers.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by GC or TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the cyclopropane (B1198618) derivative.
Conclusion
Iron complexes of this compound are promising catalysts for a variety of important chemical transformations. Their ability to mediate C-H amination has been well-demonstrated, and by analogy to closely related iron porphyrin systems, they hold significant potential for other reactions such as cyclopropanation and CO₂ reduction. The protocols provided herein offer a solid foundation for researchers to explore the catalytic applications of these fascinating molecules. Further research, particularly into the development of chiral iron triphenylcorrole complexes for asymmetric catalysis, is a promising avenue for future investigations.
References
- 1. Iron Corrole‐Catalyzed Intramolecular Amination Reactions of Alkyl Azides. Spectroscopic Characterization and Reactivity of [FeV(Cor)(NAd)] - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral iron porphyrin (+)-D4-(por)FeCl catalyzes highly enantioselective cyclopropanation of alkenes using in situ generated diazoacetonitrile with up to 35 000 product turnover - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
Synthesis of Copper(II) 5,10,15-Triphenylcorrole: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of the free-base 5,10,15-triphenylcorrole (H₃TPCorr) and its subsequent metallation to form the copper(II) this compound complex (CuTPCorr). Corrole (B1231805) complexes, particularly those containing copper, are of significant interest in medicinal chemistry and drug development due to their unique electronic properties and potential therapeutic applications.
Introduction
Corroles are tetrapyrrolic macrocycles, structurally related to porphyrins but lacking one meso-carbon bridge. This structural difference results in a trianionic, smaller, and more rigid cavity compared to the dianionic nature of porphyrins. These features lead to distinct coordination chemistry, often stabilizing higher oxidation states of coordinated metals. Copper corrole complexes have garnered attention for their potential as catalysts, in materials science, and notably in biomedical applications, including as anticancer and antiviral agents.[1][2][3] The development of efficient synthetic routes is crucial for exploring their full potential in drug discovery and development pipelines.[4]
This guide details a reliable two-step synthesis. The first part describes an improved one-pot synthesis of the free-base this compound ligand. The second part outlines the straightforward insertion of copper(II) into the corrole macrocycle.
Experimental Protocols
Part 1: Synthesis of Free-Base this compound (H₃TPCorr)
This protocol is adapted from the superior water-methanol method developed by Gryko and coworkers, which has been shown to be more efficient than earlier one-pot syntheses.[5] This method involves the acid-catalyzed condensation of pyrrole (B145914) and benzaldehyde (B42025).
Materials:
-
Pyrrole (freshly distilled)
-
Benzaldehyde
-
Methanol (B129727) (MeOH)
-
Hydrochloric acid (HCl, 32%)
-
Chloroform (B151607) (CHCl₃)
-
Sodium sulfate (B86663) (Na₂SO₄), anhydrous
-
Silica (B1680970) gel for column chromatography
-
Hexane
Procedure:
-
In a suitably sized round-bottom flask equipped with a magnetic stirrer, dissolve freshly distilled pyrrole (10 mmol, 0.697 mL) and benzaldehyde (5 mmol, 0.51 mL) in 200 mL of methanol.
-
In a separate beaker, prepare the acidic solution by adding 4.25 mL of 32% hydrochloric acid to 200 mL of deionized water.
-
Add the acidic water solution to the methanol solution of pyrrole and benzaldehyde.
-
Stopper the flask, protect it from light by wrapping it in aluminum foil, and stir the reaction mixture vigorously at room temperature for 3 hours. An orange precipitate should form during this time.[5]
-
After 3 hours, transfer the reaction mixture to a separatory funnel and extract the product into chloroform.
-
Wash the organic layer twice with deionized water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and dilute with chloroform to a total volume of approximately 600 mL.[5]
-
The crude product is then purified by column chromatography on silica gel. A typical solvent system for elution is a gradient of dichloromethane in hexane. The desired this compound will elute as a colored band.
-
Collect the fractions containing the product, combine them, and remove the solvent under reduced pressure to yield the free-base corrole as a solid.
Part 2: Synthesis of Copper(II) this compound (CuTPCorr)
This protocol describes the insertion of copper into the synthesized free-base corrole using copper(II) acetate (B1210297). Direct metallation of the crude corrole product from Part 1 can also be performed, which may improve overall yield by preventing degradation of the free-base corrole.[6][7]
Materials:
-
This compound (H₃TPCorr)
-
Copper(II) acetate (Cu(OAc)₂)
-
Methanol (MeOH)
-
Chloroform (CHCl₃) or Dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the this compound in a minimal amount of chloroform or dichloromethane.
-
Prepare a saturated solution of copper(II) acetate in methanol.
-
Add the methanolic solution of copper(II) acetate to the corrole solution.[7]
-
Stir the reaction mixture and heat to reflux for 20-30 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or UV-Vis spectroscopy, observing the disappearance of the free-base corrole spot/spectrum and the appearance of the copper corrole complex.
-
After the reaction is complete, allow the mixture to cool to room temperature and remove the solvent under reduced pressure.
-
The crude copper complex is purified by passing it through a short silica gel plug or by column chromatography. Elute with chloroform or dichloromethane to remove any unreacted starting material and polar impurities.[7]
-
Collect the main colored band corresponding to the copper(II) this compound.
-
Evaporate the solvent to obtain the purified product as a solid.
Data Presentation
The following tables summarize typical quantitative data for the synthesis and characterization of this compound and its copper complex.
Table 1: Synthesis Yields
| Compound | Synthetic Method | Reported Yield | Reference |
| H₃TPCorr | Modified Rothemund (Paolesse) | ~6% | [8] |
| H₃T(2-NO₂Ph)Corr | Gryko Water:Methanol | 4.5% | [5] |
| CoTPCorr(PPh₃) | Metallation of H₃TPCorr | 51% | [5] |
Note: Yields can vary based on reaction scale and purification efficiency.
Table 2: Spectroscopic Characterization Data
| Compound | Technique | Solvent | Key Signals/Peaks (λ_max, nm) | Reference |
| H₃TPCorr | UV-Vis | DCM | 414, 519, 571, 616, 650 | [5] |
| H₃TPCorr | ¹H NMR | CDCl₃ | Upfield signals for inner NH protons | [9] |
| CuTPCorr | UV-Vis | - | Soret and Q-bands characteristic of metallated corroles | - |
Visualizations
Caption: Overall workflow for the two-step synthesis of Cu(II) this compound.
Caption: Logical flow from synthesis to potential application in drug development.
References
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. The synthesis and sharacterization of several corroles [scielo.org.za]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. epub.jku.at [epub.jku.at]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: 5,10,15-Triphenylcorrole as a Sensor for Anions and Gases
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,10,15-Triphenylcorrole (TPC) is a versatile tetrapyrrolic macrocycle that has garnered significant interest for its unique photophysical properties and its ability to act as a sensitive and selective chemosensor. Its structurally constrained, aromatic framework and the presence of inner N-H protons make it an excellent candidate for the recognition of various analytes, including anions and gases. This document provides detailed application notes and experimental protocols for the synthesis of TPC and its utilization as a sensor for fluoride (B91410) (F⁻), cyanide (CN⁻), and nitric oxide (NO).
Synthesis of this compound (TPC)
A one-pot synthesis method allows for the direct preparation of this compound from the condensation of pyrrole (B145914) and benzaldehyde (B42025).[1][2][3] This approach avoids the formation of the corresponding tetraphenylporphyrin (B126558) as a major byproduct.[2]
Experimental Protocol: Synthesis of TPC
Materials:
-
Pyrrole (freshly distilled)
-
Benzaldehyde
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Methanol (MeOH)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of benzaldehyde (1.0 eq) in dichloromethane (CH₂Cl₂), add freshly distilled pyrrole (3.0 eq).
-
Add a catalytic amount of trifluoroacetic acid (TFA) to the solution.
-
Stir the reaction mixture at room temperature for 1 hour, monitoring the reaction progress by TLC.
-
Add a solution of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.5 eq) in CH₂Cl₂ to the reaction mixture.
-
Reflux the mixture for 1 hour.
-
After cooling to room temperature, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with water.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of dichloromethane and hexane (B92381) as the eluent to afford pure this compound.
Application 1: Sensing of Fluoride Anions
The inner N-H protons of the TPC core can form hydrogen bonds with basic anions like fluoride. This interaction perturbs the electronic structure of the macrocycle, leading to observable changes in its absorption and emission spectra.
Signaling Pathway for Fluoride Sensing
Caption: Interaction of TPC with fluoride anions leading to a detectable spectroscopic signal.
Quantitative Data for Fluoride Sensing
| Parameter | Value | Method | Reference |
| Binding Constant (K) | 2.64 × 10⁴ M⁻¹ | UV-vis Titration | [4] |
| Detection Limit | 9.37 µM | UV-vis Spectroscopy | [4] |
| Spectral Shift (λ_abs) | Red-shift | UV-vis Spectroscopy | [4] |
Experimental Protocol: UV-vis Titration for Fluoride Sensing
Materials:
-
This compound (TPC) stock solution in a suitable solvent (e.g., DMSO).
-
Tetrabutylammonium fluoride (TBAF) stock solution in the same solvent.
-
Spectrophotometer grade solvent (e.g., DMSO).
-
Quartz cuvettes (1 cm path length).
Procedure:
-
Prepare a solution of TPC in the chosen solvent with a concentration that gives an absorbance value between 0.5 and 1.0 in the Soret band region (around 415 nm).[5]
-
Place the TPC solution in a quartz cuvette and record its initial UV-vis spectrum.
-
Add incremental amounts of the TBAF stock solution to the cuvette.
-
After each addition, gently mix the solution and allow it to equilibrate for a few minutes.
-
Record the UV-vis spectrum after each addition.
-
Continue the additions until no further significant spectral changes are observed.
-
Plot the change in absorbance at a specific wavelength against the concentration of fluoride added to determine the binding constant using appropriate binding models (e.g., Benesi-Hildebrand).
Application 2: Sensing of Cyanide Anions
TPC can also be utilized for the detection of cyanide anions. The interaction mechanism may involve hydrogen bonding or deprotonation of the corrole (B1231805) core, leading to a distinct fluorescence response.
Experimental Workflow for Cyanide Sensing
Caption: Workflow for the detection of cyanide using TPC-based fluorescence spectroscopy.
Quantitative Data for Cyanide Sensing
| Parameter | Value | Method | Reference |
| Detection Limit | 0.321 µM | Fluorescence Spectroscopy | [6] |
| Response Type | Turn-on Fluorescence | Fluorescence Spectroscopy | [6] |
Experimental Protocol: Fluorescence Spectroscopy for Cyanide Sensing
Materials:
-
This compound (TPC) stock solution in a suitable solvent (e.g., DMSO/water mixture).
-
Potassium cyanide (KCN) or another suitable cyanide salt stock solution.
-
Spectrofluorometer grade solvent.
-
Quartz cuvettes for fluorescence measurements.
Procedure:
-
Prepare a dilute solution of TPC in the chosen solvent.
-
Transfer the TPC solution to a fluorescence cuvette and record its emission spectrum by exciting at an appropriate wavelength (e.g., near the Soret band).
-
Add incremental amounts of the cyanide stock solution to the cuvette.
-
After each addition, mix the solution thoroughly and record the fluorescence emission spectrum.
-
Monitor the change in fluorescence intensity at the emission maximum.
-
Plot the fluorescence intensity as a function of cyanide concentration to generate a calibration curve.
-
The detection limit can be calculated from the calibration curve based on the signal-to-noise ratio.
Application 3: Sensing of Nitric Oxide (NO) Gas
Metal complexes of corroles, particularly iron(III) corroles, have shown high affinity for nitric oxide. The binding of NO to the metal center induces a significant and reversible change in the UV-vis spectrum, making them effective sensors for this important biological messenger.
Logical Relationship in NO Sensing
Caption: Coordination of nitric oxide to an iron(III)-TPC complex and the resulting spectral change.
Quantitative Data for Nitric Oxide Sensing
| Parameter | Value | Method | Reference |
| Soret Band Shift (λ_Soret) | Hypsochromic shift from ~407 nm to ~380 nm | UV-vis Spectroscopy | [7] |
| Response | Reversible binding | UV-vis Spectroscopy | [7] |
Experimental Protocol: Gas Sensing with Fe(III)-TPC Films
Materials:
-
This compound (TPC)
-
Iron(III) chloride (FeCl₃)
-
Solvent for film deposition (e.g., chloroform)
-
Gas flow cell with quartz windows
-
UV-vis spectrophotometer
-
Nitric oxide gas source
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Synthesis of Fe(III)-TPC: Metalation of TPC can be achieved by refluxing with an excess of FeCl₃ in a suitable solvent like DMF, followed by purification.
-
Film Preparation: Prepare a thin film of Fe(III)-TPC on a quartz slide by drop-casting or spin-coating a solution of the complex.
-
Experimental Setup: Place the Fe(III)-TPC coated slide inside a gas flow cell equipped with quartz windows, which is then placed in the sample compartment of a UV-vis spectrophotometer.
-
Baseline Spectrum: Purge the cell with an inert gas and record the baseline UV-vis spectrum of the film.
-
NO Exposure: Introduce a controlled flow of nitric oxide gas into the cell.
-
Spectral Monitoring: Record the UV-vis spectra at regular intervals to monitor the changes in the Soret band.
-
Reversibility Check: After the spectral changes have stabilized, purge the cell again with the inert gas to observe the reversal of the spectral changes, indicating the release of NO.
Conclusion
This compound is a highly promising platform for the development of chemical sensors for a variety of anions and gases. The straightforward synthesis and the distinct spectroscopic responses upon analyte binding make it an attractive tool for researchers in chemistry, biology, and materials science. The protocols provided herein offer a starting point for the exploration and application of TPC-based sensors in diverse research and development settings.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound: a product from a modified Rothemund reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. The Selective Monobromination of a Highly Sterically Encumbered Corrole: Structural and Spectroscopic Properties of Fe(Cl)(2-Bromo-5,10,15-tris(triphenyl)phenyl corrole) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound [omlc.org]
- 6. Coordination and organometallic compounds as anion receptors and sensors - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. d-nb.info [d-nb.info]
Application Notes and Protocols for the Functionalization of 5,10,15-Triphenylcorrole at Beta-Positions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical modification of 5,10,15-triphenylcorrole at its peripheral β-positions. The functionalization of the corrole (B1231805) macrocycle is a key strategy for fine-tuning its electronic, optical, and catalytic properties, which is of significant interest for applications in drug development, sensing, and catalysis. These protocols focus on nitration and bromination as primary functionalization steps, followed by subsequent cross-coupling reactions to introduce further diversity.
Introduction to Beta-Position Functionalization
The β-pyrrolic positions of the this compound macrocycle are susceptible to electrophilic substitution, allowing for the introduction of a variety of functional groups. These modifications can significantly impact the molecule's aromaticity, redox potentials, and coordination chemistry. Key functionalization reactions include nitration and halogenation, which provide valuable synthetic handles for further derivatization through cross-coupling reactions like the Suzuki-Miyaura and Ullmann couplings.
Experimental Protocols
Nitration of this compound
Nitration introduces the nitro group (-NO₂) onto the corrole's β-positions. The reaction conditions can be controlled to favor either mono- or di-substitution.
Protocol 2.1.1: Mononitration of 5,10,15-Tritolylcorrole (a TPC analogue)
This protocol is adapted for this compound from the nitration of 5,10,15-tritolylcorrole using a silver nitrite (B80452)/sodium nitrite system.[1]
-
Materials:
-
This compound (TPCorrH₃)
-
Silver nitrite (AgNO₂)
-
Sodium nitrite (NaNO₂)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
Hexane
-
Silica (B1680970) gel for column chromatography
-
TLC plates
-
-
Procedure:
-
Dissolve this compound in DMF in a round-bottom flask.
-
Heat the solution to reflux.
-
In a separate vial, prepare a mixture of AgNO₂ (1 equivalent) and NaNO₂ (4 equivalents) relative to the corrole.
-
Add the nitrite mixture to the refluxing corrole solution.
-
Monitor the reaction progress by TLC and UV-visible spectroscopy. The reaction is typically complete within 30 minutes.
-
After completion, cool the reaction mixture and pour it into water.
-
Extract the product with CH₂Cl₂.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a CH₂Cl₂/hexane mixture as the eluent to isolate the 3-nitro-5,10,15-triphenylcorrole.
-
Protocol 2.1.2: Dinitration of 5,10,15-Tritolylcorrole (a TPC analogue)
This protocol is adapted for this compound to achieve disubstitution.[1]
-
Procedure:
-
Follow the same initial steps as for mononitration.
-
Use a higher stoichiometry of the nitrating agents: AgNO₂ (2 equivalents) and NaNO₂ (8 equivalents) relative to the corrole.
-
The reaction time may need to be adjusted based on TLC monitoring.
-
Follow the same workup and purification procedure as for mononitration to isolate the 3,17-dinitro-5,10,15-triphenylcorrole.
-
Bromination of this compound
Bromination introduces one or more bromine atoms at the β-positions, providing a key intermediate for cross-coupling reactions. Selective monobromination can be achieved by the slow addition of the brominating agent.
Protocol 2.2.1: Selective Monobromination of a Sterically Hindered Triphenylcorrole Analogue
This protocol for a sterically encumbered triphenylcorrole provides a strong basis for the selective monobromination of the parent this compound.[2]
-
Materials:
-
This compound (TPCorrH₃)
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve the this compound in CH₂Cl₂ in a round-bottom flask.
-
Prepare a solution of NBS (1.1 equivalents) in CH₃CN.
-
Add the NBS solution dropwise to the corrole solution over a period of 6-8 hours at room temperature with constant stirring. Slow addition is crucial to favor the formation of the monobrominated product.[2]
-
After the addition is complete, stir the reaction mixture for an additional hour.
-
Wash the reaction mixture with deionized water, followed by a saturated aqueous NaHCO₃ solution, and then with brine.[2]
-
Dry the organic layer over anhydrous Na₂SO₄ and remove the solvent in vacuo.[2]
-
Purify the product by column chromatography on silica gel using a 1:1 mixture of CH₂Cl₂ and hexanes as the eluent. The monobrominated product is typically the first green band.[2]
-
Suzuki-Miyaura Cross-Coupling of β-Bromo-5,10,15-Triphenylcorrole
Generalized Protocol 2.3.1:
-
Materials:
-
β-Bromo-5,10,15-triphenylcorrole
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane/water mixture, 4:1 to 10:1 ratio)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
In a flame-dried Schlenk flask, combine the β-bromo-5,10,15-triphenylcorrole, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst under the inert atmosphere.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Ullmann Condensation of β-Bromo-5,10,15-Triphenylcorrole
The Ullmann condensation is a copper-catalyzed reaction used to form carbon-nitrogen or carbon-oxygen bonds. This can be used to introduce amino or phenoxy groups at the β-position of the corrole.
Generalized Protocol 2.4.1:
-
Materials:
-
β-Bromo-5,10,15-triphenylcorrole
-
Amine or phenol (B47542) (1.5 - 2.0 equivalents)
-
Copper(I) iodide (CuI, 10-20 mol%)
-
Ligand (e.g., L-proline, N,N'-dimethylethylenediamine)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
High-boiling polar solvent (e.g., N-methylpyrrolidone (NMP), dimethylformamide (DMF))
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a Schlenk tube, add the β-bromo-5,10,15-triphenylcorrole, CuI, the ligand, and the base.
-
Evacuate and backfill the tube with an inert gas.
-
Add the amine or phenol and the solvent.
-
Heat the reaction mixture to a high temperature (typically 100-150 °C).
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and dilute with an organic solvent.
-
Filter the mixture to remove insoluble salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
Data Presentation
Reaction Yields for Functionalization of Triphenylcorrole Analogues
| Reaction | Product | Yield (%) | Reference |
| Mononitration | 3-Nitro-5,10,15-tritolylcorrole | 53 | [1] |
| Dinitration | 3,17-Dinitro-5,10,15-tritolylcorrole | 20 | [1] |
| Monobromination | 2-Bromo-5,10,15-tris(2,4,6-triphenylphenyl)corrole | High | [2] |
Spectroscopic Data for this compound and its Derivatives
| Compound | UV-Vis λmax (nm) (log ε) in CH₂Cl₂ | ¹H NMR δ (ppm) in CDCl₃ | Reference |
| This compound | 415 (5.04), 572, 618, 648 | -2.91 (s, 3H, NH), 7.72-7.82 (m, 9H), 8.16 (d, 2H), 8.39 (d, 4H), 8.53, 8.58, 8.86, 8.93 (each d, 2H) | [5][6] |
| 3-Nitro-5,10,15-tritolylcorrole | 408, 460, 588, 715 | 9.08 (s, 1H, β-pyrrole) | [1] |
| 3,17-Dinitro-5,10,15-tritolylcorrole | 420, 590 | 8.94 (s, 2H, β-pyrrole), 8.52 (d, 2H), 8.23 (d, 2H) | [1] |
Electrochemical Data for Functionalized Triphenylcorrole Analogues
| Compound | First Oxidation E₁/₂ (mV vs Fc⁺/₀) | First Reduction E₁/₂ (mV vs Fc⁺/₀) | Reference |
| 5,10,15-tris(2,4,6-triphenylphenyl)corrole | +150 | -690 | [2] |
| 2-Bromo-5,10,15-tris(2,4,6-triphenylphenyl)corrole | +170 | -720 | [2] |
| Fe(Cl)(2-Bromo-5,10,15-tris(triphenyl)phenyl corrole) | Anodic shift of +93 mV | Anodic shift of +63 mV | [2] |
Visualizations
Caption: Workflow for the functionalization of this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified mechanism of the Ullmann condensation reaction.
References
- 1. repository.lsu.edu [repository.lsu.edu]
- 2. The Selective Monobromination of a Highly Sterically Encumbered Corrole: Structural and Spectroscopic Properties of Fe(Cl)(2-Bromo-5,10,15-tris(triphenyl)phenyl corrole) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound [omlc.org]
Application Notes and Protocols for the Bromination of 5,10,15-Triphenylcorrole
Audience: Researchers, scientists, and drug development professionals.
Introduction
Corroles are tetrapyrrolic macrocycles with unique photophysical and chemical properties that make them attractive for various applications, including as catalysts, in molecular sensing, and notably in medicine as theranostic agents and for photodynamic therapy.[1][2] The functionalization of the corrole (B1231805) core, for instance through bromination, allows for the fine-tuning of its electronic properties and provides a handle for further chemical modifications. The introduction of bromine atoms can significantly alter the structural and electronic characteristics of the macrocycle, influencing its catalytic activity and potential as a photosensitizer.[3] Specifically, brominated corroles can be utilized as precursors for more complex architectures through cross-coupling reactions, expanding their utility in areas like drug development. Radiobrominated ligands are also valuable tools in studying drug-receptor interactions during the drug development process.[4]
This document provides detailed protocols for the selective monobromination of a 5,10,15-triphenylcorrole derivative, along with quantitative data from related studies.
Quantitative Data Summary
The following tables summarize key quantitative data from the synthesis and characterization of brominated corroles and their metal complexes.
Table 1: Reaction Yields for Bromination and Metalation of Corroles
| Reaction | Starting Material | Product | Yield (%) | Reference |
| Selective Monobromination | 5,10,15-tris(2,4,6-triphenylphenyl)corrole | 2-Bromo-5,10,15-tris(2,4,6-triphenylphenyl)corrole | 47 | [5] |
| Chloro-iron complex formation | 2-bromo-5,10,15-tritolylcorrole | Chloro-iron 2-bromo-5,10,15-tritolylcorrolate | 75 | [6] |
| Chloro-iron complex formation | 3-bromo-5,10,15-tritolylcorrole | Chloro-iron 3-bromo-5,10,15-tritolylcorrolate | 72 | [6] |
| Phenyl-iron complex formation | Chloro-iron 2-bromo-5,10,15-tritolylcorrolate | Phenyl-Iron 2-Bromo-5,10,15-tritolylcorrolate | 71 | [6] |
Table 2: Spectroscopic Data for Chloro-iron Brominated Corrole Complexes
| Compound | λmax, nm (log ε, M⁻¹ cm⁻¹) | Solvent | Reference |
| Chloro-iron 2-bromo-5,10,15-tritolylcorrolate | 360 (4.66), 420 (4.62), 507 (4.15), 648 (3.05) | Dichloromethane | [6] |
| Chloro-iron 3-bromo-5,10,15-tritolylcorrolate | 363 (4.68), 418 (4.60), 508 (4.04), 650 (3.02) | Dichloromethane | [6] |
| Phenyl-Iron 2-Bromo-5,10,15-tritolylcorrolate | 384 (4.65), 507 (4.08), 547 (3.87), 648 (3.20) | Dichloromethane | [6] |
Experimental Protocols
The following protocols are based on established methods for the bromination of triarylcorroles and subsequent metalation.
Protocol 1: Selective Monobromination of this compound
This protocol is adapted from the selective monobromination of a sterically hindered triphenylcorrole derivative and is expected to yield the 2-bromo-5,10,15-triphenylcorrole.[5] The key to achieving high selectivity is the very slow addition of the brominating agent.
Materials and Reagents:
-
This compound (TPCH₃)
-
N-Bromosuccinimide (NBS), recrystallized from boiling water and dried in vacuo
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Deionized water
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Standard Schlenk line and glassware for inert atmosphere reactions
-
Column chromatography supplies (silica gel)
Procedure:
-
In a round-bottom flask, dissolve this compound in anhydrous CH₂Cl₂ under an argon atmosphere.
-
In a separate flask, prepare a solution of one equivalent of NBS in anhydrous CH₃CN.
-
Add the NBS solution dropwise to the corrole solution over a period of 6-8 hours at room temperature (23 °C) with continuous stirring. The slow addition is critical to minimize the formation of polybrominated products and isomers.
-
After the addition is complete, allow the reaction mixture to stir for an additional hour.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with deionized water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Remove the solvent in vacuo to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel. The monobrominated product can be crystallized by slow evaporation of a CH₂Cl₂/hexane mixture.[5]
Protocol 2: Iron (III) Metalation of 2-Bromo-5,10,15-Triphenylcorrole
This protocol describes the insertion of iron into the brominated corrole macrocycle, adapted from a procedure for a similar bromo-corrole.[5]
Materials and Reagents:
-
2-Bromo-5,10,15-triphenylcorrole (2-Br-TPCH₃)
-
Anhydrous iron(II) chloride (FeCl₂)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard Schlenk line and glassware for inert atmosphere reactions
-
TLC plates for reaction monitoring
Procedure:
-
Under an argon atmosphere, dissolve the 2-bromo-5,10,15-triphenylcorrole in anhydrous DMF in a Schlenk flask.
-
Add an excess (approximately 24 equivalents) of anhydrous FeCl₂ to the solution.
-
Heat the reaction mixture to 130 °C with stirring.
-
Monitor the reaction progress by TLC. A color change from green to dark brown is typically observed within 3 hours. The reaction is generally complete within 12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
The work-up procedure typically involves precipitation of the product by the addition of water, followed by filtration and washing to remove excess iron salts and DMF.
-
Further purification can be achieved by chromatography.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and metalation of a monobrominated triphenylcorrole.
Caption: Workflow for the synthesis and iron metalation of 2-bromo-5,10,15-triphenylcorrole.
Conceptual Application in Drug Development
The following diagram illustrates a conceptual pathway for the application of a functionalized corrole, such as a brominated triphenylcorrole, in a therapeutic context, for instance, as a photosensitizer in photodynamic therapy (PDT).
Caption: Conceptual pathway for the application of a functionalized corrole in photodynamic therapy.
References
- 1. Hallmarks of anticancer and antimicrobial activities of corroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Corrole-based applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Use of bromine-76 and iodine-123 radiohalogenated tracers in the drug development process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Selective Monobromination of a Highly Sterically Encumbered Corrole: Structural and Spectroscopic Properties of Fe(Cl)(2-Bromo-5,10,15-tris(triphenyl)phenyl corrole) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenyl Derivative of Iron 5,10,15-Tritolylcorrole - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Nitration of 5,10,15-Triphenylcorrole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The introduction of nitro groups onto the periphery of 5,10,15-triphenylcorrole (TPCorr) and its derivatives is a significant functionalization strategy. The nitro substituent strongly influences the electronic properties of the corrole (B1231805) macrocycle, which can be beneficial for applications such as catalysis, chemical sensing, and supramolecular chemistry.[1][2] This document provides detailed protocols for the β-nitration of triphenylcorrole derivatives and summarizes the key quantitative data from various studies.
The nitration of corroles can be challenging due to the sensitivity of the macrocycle to oxidizing conditions, which can lead to the formation of isocorrole species or decomposition.[3][4][5] Therefore, careful selection of the nitrating agent and reaction conditions is crucial to achieve the desired products in good yields.[3][4][5] The protocols described herein focus on methods that have been successfully employed to synthesize mono-, di-, and even poly-nitrated triphenylcorrole derivatives.[1][2][3][4][5]
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the nitration of 5,10,15-tritolylcorrole (TTCorrH₃), a close derivative of triphenylcorrole, using an AgNO₂/NaNO₂ system. This method has been shown to be effective for the regioselective nitration of the corrole free base.[3][4][5]
| Starting Material | Product(s) | Nitrating System | Yield (%) | Reference |
| 5,10,15-tritolylcorrole (TTCorrH₃) | 3-NO₂TTCorrH₃ | AgNO₂/NaNO₂ | 53 | [3][4][5] |
| 5,10,15-tritolylcorrole (TTCorrH₃) | 3,17-(NO₂)₂TTCorrH₃ | AgNO₂/NaNO₂ | 20 | [3][4][5] |
Experimental Protocols
Two primary methods for the nitration of triphenylcorrole derivatives are detailed below. The first is a method for the nitration of the free-base corrole, and the second is for the nitration of an iron-corrolate.
Protocol 1: Nitration of Free-Base 5,10,15-Tritolylcorrole using AgNO₂/NaNO₂
This protocol is adapted from the regioselective nitration of 5,10,15-tritolylcorrole.[3][4][5]
Materials:
-
5,10,15-tritolylcorrole (TTCorrH₃)
-
Silver nitrite (B80452) (AgNO₂)
-
Sodium nitrite (NaNO₂)
-
Dichloromethane (CH₂Cl₂)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve 5,10,15-tritolylcorrole in dichloromethane.
-
Add a carefully controlled stoichiometric amount of a mixture of silver nitrite and sodium nitrite. The molar ratio of the reagents is critical for obtaining mono- or di-nitro derivatives.[3][4][5]
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by UV-vis spectrophotometry or thin-layer chromatography (TLC).
-
Upon completion, quench the reaction.
-
Purify the product mixture using silica gel column chromatography to isolate the desired 3-nitro- and 3,17-dinitro-derivatives.
Protocol 2: Nitration of [5,10,15-Triphenylcorrolato]iron(III) Chloride
This protocol describes the nitration of an iron-corrole complex.[1]
Materials:
-
[5,10,15-Triphenylcorrolato]iron(III) Chloride ([TPCorr]Fe(Cl))
-
Sodium nitrite (NaNO₂)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl), 0.9 M
-
Sodium carbonate (Na₂CO₃)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve 66 mg (0.108 mmol) of [TPCorr]Fe(Cl) in 40 mL of CH₂Cl₂.
-
Add a solution of 238 mg (3.45 mmol, 32 equivalents) of NaNO₂ dissolved in 40 mL of 0.9 M HCl.
-
Stir the biphasic mixture vigorously at room temperature for 5 minutes. Monitor the reaction's progress using UV-vis spectrophotometry.
-
After 5 minutes, neutralize the acidic aqueous phase with Na₂CO₃.
-
Extract the mixture with CH₂Cl₂.
-
Wash the combined organic phases twice with water.
-
Dry the organic phase over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure to yield the nitrated product.
Visualizations
Experimental Workflow for Nitration of Triphenylcorrole Derivatives
Caption: General experimental workflow for the nitration of this compound derivatives.
Logical Relationship in Nitration of Corroles
Caption: Formation pathways of nitrated corroles, highlighting the role of isocorrole intermediates.
References
Application Notes and Protocols for the Purification of 5,10,15-Triphenylcorrole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,10,15-Triphenylcorrole (TPCrl) is a trianionic, aromatic tetrapyrrolic macrocycle distinguished by a direct pyrrole-pyrrole bond, which differentiates it from the more common porphyrins. This structural feature results in a smaller, more distorted macrocyclic cavity and unique electronic properties, making corroles and their metal complexes highly valuable in fields such as catalysis, sensor development, and photodynamic therapy. The synthesis of TPCrl, often achieved through a one-pot condensation of benzaldehyde (B42025) and pyrrole, typically yields a crude product containing residual reactants, polymeric byproducts, and often the corresponding tetraphenylporphyrin.[1][2][3][4] Therefore, robust purification protocols are essential to obtain high-purity TPCrl suitable for downstream applications and accurate characterization.
These application notes provide detailed protocols for the purification of this compound using common laboratory techniques, including column chromatography and crystallization.
Data Summary
The following table summarizes key quantitative data related to the purification and characterization of this compound, compiled from various studies.
| Parameter | Value | Solvent/Conditions | Reference |
| Purity | >95% | Post-chromatography | [5] |
| Yield | 51.1% (for a cobalt complex derivative) | After chromatography and recrystallization | [3] |
| Molar Extinction (ε) | 110,000 cm⁻¹/M | Dichloromethane (B109758) (at 415.0 nm) | [6] |
| 137,800 cm⁻¹/M | Dichloromethane (at 414 nm) | [6] | |
| Fluorescence Quantum Yield | 0.14 | Dichloromethane | [6] |
| R_f Value (TLC) | ~0.90 | Silica (B1680970) gel with Diethyl Ether | [7] |
| ~0.60 | Silica gel with 4:1 CH₂Cl₂:Hexanes | [7] | |
| ~0.70 (for a monobrominated derivative) | Silica gel with 1:1 CH₂Cl₂:Hexanes | [7] |
Experimental Workflow
The general workflow for the purification of this compound from a crude synthetic mixture is depicted below.
Caption: Workflow for TPCrl Purification.
Experimental Protocols
Protocol 1: Column Chromatography on Silica Gel
This protocol describes the primary purification step to separate this compound from byproducts.
Materials:
-
Crude this compound product
-
Silica gel (70-230 mesh)[8]
-
Dichloromethane (CH₂Cl₂), analytical grade
-
Hexanes, analytical grade
-
Diethyl ether (Et₂O), analytical grade
-
Glass chromatography column
-
Sand
-
Cotton or glass wool
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
TLC plates (silica gel) and developing chamber
-
UV lamp (254 nm)
Procedure:
-
Column Packing:
-
Securely place a small plug of cotton or glass wool at the bottom of the chromatography column.
-
Add a thin layer of sand (approximately 0.5 cm).
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Carefully pour the slurry into the column, allowing the silica to settle into a uniform bed. Gently tap the column to ensure even packing and remove air bubbles.
-
Add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
Equilibrate the column by running the initial eluent through it until the packing is stable.
-
-
Sample Loading:
-
Dissolve the crude TPCrl product in a minimal amount of dichloromethane.
-
In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry, free-flowing powder. This dry-loading method generally results in better separation.
-
Carefully add the silica-adsorbed sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with a solvent system of appropriate polarity. The choice of eluent is critical and may require optimization based on the specific impurities present. Common solvent systems include:
-
The desired this compound typically appears as a distinct green band.[7]
-
Collect fractions in separate test tubes or flasks as the bands elute from the column.
-
-
Monitoring by TLC:
-
Spot small aliquots from the collected fractions onto a TLC plate.
-
Develop the TLC plate using the same eluent system as the column.
-
Visualize the spots under a UV lamp. The desired product may exhibit fluorescence (note: a monobrominated derivative was reported not to fluoresce, while the starting material did).[7]
-
Combine the fractions that contain the pure product, as determined by TLC analysis (single spot with the correct R_f value).
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound as a solid.
-
Protocol 2: Crystallization
For obtaining highly pure, crystalline this compound suitable for applications like X-ray diffraction, a final crystallization step is recommended.
Materials:
-
Purified this compound from chromatography
-
Dichloromethane (CH₂Cl₂), analytical grade
-
Hexanes, analytical grade
-
Small Erlenmeyer flask or vial
-
Filter paper and funnel (if needed)
Procedure:
-
Dissolution:
-
Dissolve the purified TPCrl in a minimum amount of dichloromethane in a clean flask. Gentle warming may be applied if necessary.
-
-
Inducing Crystallization:
-
Slowly add hexanes (a non-solvent) to the dichloromethane solution until it becomes slightly turbid.
-
Alternatively, the crystallization can be achieved by slow evaporation of a dichloromethane/hexane solution.[3][7] This involves leaving the vial partially open in a fume hood or by layering hexanes on top of the dichloromethane solution and allowing slow diffusion.
-
-
Crystal Growth:
-
Cover the flask and allow it to stand undisturbed at room temperature or in a refrigerator for several hours to days.
-
Dark green, block-like crystals should form as the solubility of the corrole (B1231805) decreases.[3][7]
-
-
Isolation and Drying:
-
Isolate the crystals by decanting the supernatant or by vacuum filtration.
-
Wash the crystals with a small amount of cold hexanes to remove any residual soluble impurities.
-
Dry the crystals under vacuum to remove all traces of solvent.
-
Characterization
The purity and identity of the final this compound product should be confirmed using standard analytical techniques:
-
UV-Vis Spectroscopy: To confirm the characteristic Soret and Q-bands.[6]
-
¹H NMR Spectroscopy: To verify the chemical structure and absence of impurities.
-
Mass Spectrometry: To confirm the molecular weight.[7]
-
X-ray Diffraction: For single crystals, to determine the solid-state structure.[4]
References
- 1. This compound: a product from a modified Rothemund reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. This compound: a product from a modified Rothemund reaction - Chemical Communications (RSC Publishing) DOI:10.1039/A903247I [pubs.rsc.org]
- 3. The synthesis and sharacterization of several corroles [scielo.org.za]
- 4. researchgate.net [researchgate.net]
- 5. triphenylcorrole | CAS 246231-45-8 | PorphyChem [shop.porphychem.com]
- 6. This compound [omlc.org]
- 7. The Selective Monobromination of a Highly Sterically Encumbered Corrole: Structural and Spectroscopic Properties of Fe(Cl)(2-Bromo-5,10,15-tris(triphenyl)phenyl corrole) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. repository.lsu.edu [repository.lsu.edu]
Application Notes and Protocols for Measuring the Fluorescence of Triphenylcorrole
Introduction
Triphenylcorrole (TPC) and its derivatives are a class of contracted porphyrinoids that have garnered significant interest in various scientific fields, including photodynamic therapy, sensing, and catalysis, owing to their unique photophysical properties.[1][2] A key characteristic of these molecules is their fluorescence, and accurate measurement of this property is crucial for understanding their behavior and potential applications. This document provides detailed application notes and protocols for the experimental setup and measurement of the fluorescence of triphenylcorrole, intended for researchers, scientists, and drug development professionals.
1. Photophysical Properties of Triphenylcorrole
Triphenylcorroles exhibit distinct absorption and emission spectra. The absorption spectrum is characterized by an intense Soret band around 400-430 nm and several weaker Q-bands in the 500-700 nm region.[1] Upon excitation at an appropriate wavelength, typically corresponding to one of its absorption bands, triphenylcorrole emits fluorescence at a longer wavelength (a phenomenon known as the Stokes shift). The fluorescence quantum yield and lifetime are critical parameters that quantify the efficiency and dynamics of this emission process.
2. Experimental Setup
A standard fluorometer or spectrofluorometer is used to measure the fluorescence of triphenylcorrole. The basic components of the experimental setup include a light source, excitation and emission monochromators or filters, a sample holder, and a detector (typically a photomultiplier tube).[3][4]
Instrumentation:
-
Fluorometer/Spectrofluorometer: An instrument capable of selecting specific excitation wavelengths and scanning a range of emission wavelengths is required. Examples of instruments used in published studies include the PTI QM-4/2003 SE.[5]
-
UV-Vis Spectrophotometer: Necessary for measuring the absorbance of the solutions to ensure they are within the appropriate concentration range for fluorescence measurements. An example is the HP 8453.[5]
-
Quartz Cuvettes: Standard 1 cm path length quartz cuvettes are used for both absorbance and fluorescence measurements.[5]
3. Data Presentation: Photophysical Properties of Triphenylcorrole
The following table summarizes the key photophysical data for 5,10,15-Triphenylcorrole in dichloromethane (B109758), a commonly used solvent.
| Parameter | Value | Reference |
| Solvent | Dichloromethane | [5] |
| Soret Band (λmax, abs) | 415 nm | [5] |
| Molar Extinction Coefficient (ε) at 415 nm | 110,000 cm⁻¹/M | [5] |
| Excitation Wavelength (λex) | Typically corresponds to the Soret band (e.g., 415 nm) | [5] |
| Emission Maximum (λem) | ~640 nm and ~700 nm | [5] |
| Fluorescence Quantum Yield (ΦF) | 0.14 | [5] |
4. Experimental Protocols
4.1. Protocol for Steady-State Fluorescence Measurement
This protocol outlines the steps for measuring the steady-state fluorescence emission spectrum of triphenylcorrole.
Materials:
-
This compound
-
Spectroscopic grade dichloromethane (or other suitable solvent)
-
Volumetric flasks and pipettes
-
Quartz cuvettes (1 cm path length)
-
UV-Vis Spectrophotometer
-
Fluorometer
Procedure:
-
Sample Preparation:
-
Absorbance Measurement:
-
Using a UV-Vis spectrophotometer, measure the absorbance spectrum of each diluted solution.
-
Identify the wavelength of maximum absorbance (λmax) for the Soret band.
-
-
Fluorescence Measurement:
-
Turn on the fluorometer and allow the lamp to warm up for at least 30 minutes for stable output.[7]
-
Set the excitation wavelength to the λmax of the Soret band (e.g., 415 nm).
-
Set the emission scan range (e.g., 550 nm to 800 nm).
-
Set the excitation and emission slit widths (e.g., 1 nm spectral bandwidth).[5]
-
Record the fluorescence emission spectrum of a solvent blank first and subtract it from the sample spectra.
-
Measure the fluorescence emission spectrum of each triphenylcorrole solution.
-
Correct the spectra for wavelength-dependent instrument sensitivity.[5]
-
4.2. Protocol for Fluorescence Quantum Yield Measurement (Relative Method)
The fluorescence quantum yield (ΦF) is determined by comparing the integrated fluorescence intensity of the sample to that of a standard with a known quantum yield.[6]
Materials:
-
Triphenylcorrole solution (prepared as in 4.1)
-
Quantum yield standard solution (e.g., Quinine Sulfate in 0.1 M H₂SO₄, ΦF = 0.546)
-
Spectroscopic grade solvents
-
UV-Vis Spectrophotometer
-
Fluorometer
Procedure:
-
Standard and Sample Preparation:
-
Prepare a series of dilutions for both the triphenylcorrole sample and the quantum yield standard. The absorbance of all solutions at the excitation wavelength should be kept below 0.1.[6]
-
The same excitation wavelength should be used for both the sample and the standard.
-
-
Data Acquisition:
-
Measure the absorbance of each solution at the excitation wavelength.
-
Measure the fluorescence emission spectrum for each solution under identical experimental conditions (excitation wavelength, slit widths, etc.).[8]
-
-
Calculation:
-
Integrate the area under the fluorescence emission curve for both the sample and the standard.
-
The quantum yield is calculated using the following equation:
ΦF_sample = ΦF_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
Where:
-
ΦF is the fluorescence quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
-
4.3. Protocol for Fluorescence Lifetime Measurement
Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a common technique for this measurement.[9]
Instrumentation:
-
TCSPC system with a pulsed light source (e.g., laser or LED) and a sensitive detector.
Procedure:
-
Sample Preparation: Prepare a solution of triphenylcorrole with an absorbance of approximately 0.1 at the excitation wavelength.
-
Instrument Setup:
-
Select an appropriate pulsed light source with a wavelength corresponding to the absorption band of the triphenylcorrole.
-
Set the instrument parameters (e.g., repetition rate, time window) based on the expected lifetime of the sample.
-
-
Data Acquisition:
-
Acquire the fluorescence decay profile of the sample.
-
Acquire the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).
-
-
Data Analysis:
-
Deconvolute the instrument response function from the measured fluorescence decay.
-
Fit the decay curve to an exponential function to determine the fluorescence lifetime (τ).[10]
-
5. Visualizations
Caption: Experimental workflow for measuring triphenylcorrole fluorescence.
Caption: Key factors influencing the fluorescence of triphenylcorrole.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. docs.turnerdesigns.com [docs.turnerdesigns.com]
- 4. Introduction to Fluorescence Measurements | Turner Designs Help Center [intercom.help]
- 5. This compound [omlc.org]
- 6. chem.uci.edu [chem.uci.edu]
- 7. nist.gov [nist.gov]
- 8. edinst.com [edinst.com]
- 9. Fluorescence lifetime measurement | Hamamatsu Photonics [hamamatsu.com]
- 10. edinst.com [edinst.com]
Troubleshooting & Optimization
Technical Support Center: 5,10,15-Triphenylcorrole Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 5,10,15-Triphenylcorrole synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound synthesis has a very low yield. What are the common causes?
Low yields in this compound synthesis are often attributed to several factors:
-
Side reaction forming tetraphenylporphyrin (B126558): The co-formation of the corresponding tetraarylporphyrin is a significant competing reaction that can substantially reduce the corrole (B1231805) yield.[1]
-
Oligomerization and polymerization of pyrrole (B145914): Under certain conditions, particularly with extended reaction times and higher temperatures, pyrrole can polymerize or form unwanted oligomers.[2]
-
Suboptimal reaction conditions: The choice of solvent, catalyst, temperature, and reactant concentrations are critical. For instance, a large excess of pyrrole is typically required.[2][3]
-
Degradation during purification: Corroles can be sensitive to acidic conditions, and purification via silica (B1680970) gel chromatography can sometimes lead to product degradation or demetalation in the case of metallocorroles.[4][5]
Q2: How can I minimize the formation of tetraphenylporphyrin byproduct?
Minimizing the tetraphenylporphyrin byproduct is crucial for improving the corrole yield. A one-pot procedure has been developed that avoids the concomitant formation of tetraarylporphyrins by carefully controlling the reaction conditions.[1] Key strategies include:
-
Using a large excess of pyrrole to benzaldehyde (B42025): A high pyrrole-to-aldehyde ratio favors the formation of the dipyrromethane intermediate required for corrole synthesis over the intermediates that lead to porphyrins.[2]
-
Controlling reaction time and temperature: Short reaction times and lower temperatures (e.g., room temperature) can help to minimize the formation of porphyrin byproducts.[2]
Q3: I am observing the formation of a tar-like substance in my reaction. What is causing this and how can I prevent it?
The formation of an intractable tar is a common issue, often resulting from the polymerization of pyrrole.[6] To prevent this:
-
Limit reaction time: Shorter reaction times are crucial to prevent the formation of longer-chain oligomeric species.[2]
-
Use a large excess of pyrrole: This helps to ensure that the aldehyde reacts with pyrrole to form the desired dipyrromethane rather than initiating pyrrole polymerization.[2]
-
Maintain optimal temperature: Avoid high temperatures which can accelerate polymerization. Room temperature is often sufficient for the initial condensation step.[2]
Q4: What are the recommended purification strategies for this compound?
Purification can be challenging due to the potential for product degradation.
-
Precipitation: For some crude reaction mixtures, direct precipitation of the product can yield a relatively pure compound, avoiding the need for chromatography.[4]
-
Chromatography with caution: If chromatography is necessary, consider using a less acidic stationary phase like basic alumina.[5] The choice of eluent is also critical; for instance, a mixture of CH₂Cl₂ and pyridine (B92270) has been used to stabilize metal corrole complexes during purification.[5] It has been noted that repeated chromatographic purifications can lead to decreased yields due to oxidative degradation.[5]
Quantitative Data Summary
The following table summarizes reaction conditions and reported yields for the synthesis of triarylcorroles. Note that specific yields for this compound can vary significantly based on the chosen methodology and precise experimental conditions.
| Corrole Derivative | Reactants & Key Reagents | Solvent System | Catalyst | Reaction Time & Temperature | Reported Yield | Reference |
| This compound | Benzaldehyde, Pyrrole | Not specified | Not specified | Not specified | Up to 12% (in methods where porphyrin is also formed) | [6] |
| Aryl Dipyrromethane (intermediate) | Benzaldehyde, Pyrrole (40:1 excess) | Not specified | Not specified | 15 min | 57% | [2] |
| meso-Substituted Corroles | Dipyrromethane, Aldehyde | Water:Methanol | HCl (0.1 eq) | Not specified | Yields are generally better than 50% for the dipyrromethane intermediate | [2] |
| 10-(4-methylphenyl)-5,15-diphenylcorrole | Dipyrromethanes | Not specified | Not specified | Not specified | Not specified, but significant tetraphenylporphyrin byproduct was formed | [1] |
| 10-(4-bromophenyl)-5,15-bis(pentafluorophenyl)corrole conjugates | Corrole, NaH, Amino Acid | DMSO | None | 6 h at 100 °C | 56-68% | [7] |
| Nitridoosmium(VI) meso-triarylcorroles | Free-base corrole, [Os₃(CO)₁₂]/NaN₃ | Diethylene glycol monomethyl ether/glycol (1:2) | None | Reflux | 43-60% | [7] |
| β-thiocyanate this compound | This compound, NH₄SCN | Carbon disulfide | None | Reflux | 40% | [8] |
| 10-(4-methyl-bipyridyl)-5,15-di(pentafluoropheny)corrole | Dipyrromethane, Bipyridyl-aldehyde | H₂O/MeOH | HCl | Not specified | 17% | [8] |
Experimental Protocols
Protocol 1: One-Pot Synthesis of this compound
This method is adapted from procedures that aim to minimize porphyrin formation.[1][3]
-
Reaction Setup: In a flask protected from light, dissolve benzaldehyde in a large excess of freshly distilled pyrrole (e.g., a 1:40 molar ratio of aldehyde to pyrrole).
-
Acid Catalysis: Add a catalytic amount of a suitable acid (e.g., trifluoroacetic acid or HCl) to the solution.
-
Reaction: Stir the mixture at room temperature for a short duration (e.g., 15 minutes).[2] Monitor the reaction progress by TLC.
-
Oxidation: Upon completion of the condensation, add an oxidizing agent such as p-chloranil or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) and continue stirring.
-
Work-up and Purification: Neutralize the reaction mixture, remove the excess pyrrole under reduced pressure, and dissolve the residue in a suitable solvent like dichloromethane (B109758) (DCM). Purify the crude product using column chromatography, preferably on basic alumina, to isolate the this compound.
Protocol 2: Stepwise Synthesis via Dipyrromethane Intermediate
This method involves the synthesis and isolation of the dipyrromethane intermediate.[2]
Part A: Synthesis of 5-Phenyldipyrromethane
-
Reaction Setup: In a flask, add benzaldehyde to a large excess of freshly distilled pyrrole (e.g., 40 molar equivalents).[2]
-
Catalysis: Add a catalytic amount of trifluoroacetic acid (TFA).
-
Reaction: Stir the mixture at room temperature for approximately 15 minutes.[2]
-
Quenching and Isolation: Quench the reaction with a base (e.g., NaOH solution). Remove the excess pyrrole by vacuum distillation. The resulting solid, 5-phenyldipyrromethane, can be purified by recrystallization or used directly in the next step. A yield of 57% has been reported for this intermediate.[2]
Part B: Condensation and Oxidation to this compound
-
Reaction Setup: Dissolve the 5-phenyldipyrromethane and an appropriate aldehyde in a solvent mixture such as water:methanol.[2]
-
Catalysis: Add a catalytic amount of HCl. The bilane (B1242972) intermediate may precipitate out of the solution.[2]
-
Isolation of Bilane: Isolate the precipitated bilane by filtration.
-
Oxidation: Dissolve the bilane in a suitable solvent and add an oxidizing agent (e.g., DDQ) to form the corrole macrocycle.
-
Purification: Purify the resulting this compound using column chromatography as described in Protocol 1.
Visualizations
Caption: Comparative workflow of one-pot versus stepwise synthesis of this compound.
Caption: Troubleshooting decision tree for improving this compound synthesis yield.
References
- 1. researchgate.net [researchgate.net]
- 2. The synthesis and sharacterization of several corroles [scielo.org.za]
- 3. This compound: a product from a modified Rothemund reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. The Difficult Marriage of Triarylcorroles with Zinc and Nickel Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
"stability issues of 5,10,15-Triphenylcorrole under light and air"
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 5,10,15-Triphenylcorrole under light and air. It includes troubleshooting advice for common experimental issues, frequently asked questions, and detailed experimental protocols.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound, particularly concerning its stability.
| Problem | Possible Cause | Suggested Solution |
| Unexpected color change of the solid compound (e.g., from dark purple/green to brown). | 1. Prolonged exposure to ambient light and air.[1] 2. Improper storage conditions. | 1. Minimize exposure to light and air during handling. Use a glovebox with an inert atmosphere (e.g., argon or nitrogen) if possible. 2. Store the solid compound in a tightly sealed vial under an inert atmosphere (e.g., argon) and in a dark, refrigerated environment (e.g., 4°C).[2] |
| The solution of the corrole (B1231805) changes color or its absorbance spectrum (especially the Soret band) decreases over time. | 1. Photodegradation due to exposure to ambient or experimental light sources.[3] 2. Oxidation by dissolved oxygen in the solvent. 3. Reaction with a reactive solvent. | 1. Protect the solution from light by using amber vials or wrapping the container in aluminum foil. 2. Use deoxygenated solvents. Solvents can be deoxygenated by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes prior to use. 3. Ensure solvent compatibility. For spectroscopic measurements, use freshly prepared solutions. |
| Inconsistent results in photosensitization experiments (e.g., variable generation of reactive oxygen species). | 1. Degradation of the triphenylcorrole stock solution.[2] 2. Variations in light exposure during the experiment. 3. Presence of contaminants that quench the excited state or react with the corrole. | 1. Prepare fresh stock solutions for each set of experiments. If a stock solution must be stored, keep it in the dark at a low temperature (e.g., 4°C) for a limited time.[2] 2. Use a calibrated light source and ensure consistent sample positioning and irradiation times. 3. Use high-purity solvents and reagents. |
| Low fluorescence quantum yield compared to literature values. | 1. Presence of oxygen, which can quench the excited singlet state. 2. Photodegradation of the sample during measurement. 3. Aggregation of the corrole molecules at higher concentrations. | 1. Deoxygenate the solvent and sample solution before measurement. 2. Minimize the exposure time to the excitation light source. Use a lower excitation intensity if possible. 3. Perform measurements at dilute concentrations to avoid aggregation-induced quenching. |
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound?
A1: this compound is sensitive to both light and air.[1] For long-term storage, it should be kept as a solid in a tightly sealed vial under an inert atmosphere, such as argon, and stored in a dark, refrigerated environment (e.g., 4°C).
Q2: What is the primary cause of degradation when the compound is exposed to light and air?
A2: The primary cause of degradation is photo-oxidation. When exposed to light, the triphenylcorrole can be excited to a triplet state. This excited state can then transfer energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂).[3] Singlet oxygen and other reactive oxygen species (ROS) can then attack the corrole macrocycle, leading to its decomposition.[3][4]
Q3: Which solvents are recommended for dissolving this compound to minimize degradation?
A3: Dichloromethane and toluene (B28343) are commonly used solvents.[2][5] To minimize degradation, it is crucial to use high-purity, deoxygenated solvents. Solvents can be deoxygenated by purging with an inert gas like argon or nitrogen. The stability of corrole derivatives can be solvent-dependent; for instance, some are more susceptible to photodegradation in DMSO compared to a DMSO/aqueous buffer mixture.[3]
Q4: How can I monitor the stability of my this compound solution during an experiment?
A4: The stability can be monitored using UV-Vis absorption spectroscopy.[2] The most intense absorption peak is the Soret band (around 415 nm in dichloromethane).[5] A decrease in the intensity of this band over time indicates degradation of the corrole. Taking periodic absorption spectra throughout your experiment can provide a quantitative measure of its stability.
Q5: Are there any chemical additives that can improve the stability of triphenylcorrole solutions?
A5: While not extensively documented for this specific corrole, the use of singlet oxygen quenchers, such as 1,4-diazabicyclo[2.2.2]octane (DABCO) or sodium azide, may help to reduce photodegradation in some applications. However, these additives may interfere with certain experiments, such as those studying photosensitization, so their use should be carefully considered.
Quantitative Stability Data
The following tables summarize hypothetical stability data for this compound under various conditions. This data is illustrative and intended to provide a general understanding of the compound's stability. Actual results may vary based on specific experimental parameters.
Table 1: Photodegradation of this compound in Solution
| Solvent | Atmosphere | Light Source | Irradiation Time (min) | Degradation (%) |
| Dichloromethane | Air | White Light LED (50 mW/cm²) | 30 | ~15% |
| Dichloromethane | Argon | White Light LED (50 mW/cm²) | 30 | < 5% |
| Toluene | Air | White Light LED (50 mW/cm²) | 30 | ~12% |
| Toluene | Argon | White Light LED (50 mW/cm²) | 30 | < 5% |
| DMSO | Air | White Light LED (50 mW/cm²) | 30 | ~25% |
Degradation was quantified by the decrease in the Soret band absorbance.
Table 2: Stability of this compound in Solution in the Dark
| Solvent | Atmosphere | Storage Time (days at 25°C) | Degradation (%) |
| Dichloromethane | Air | 7 | ~5% |
| Dichloromethane | Argon | 7 | < 1% |
| Toluene | Air | 7 | ~4% |
| Toluene | Argon | 7 | < 1% |
Degradation was quantified by the decrease in the Soret band absorbance.
Experimental Protocols
Protocol 1: UV-Vis Spectroscopic Assay for Photostability Assessment
Objective: To quantify the photodegradation of this compound in solution upon exposure to light.
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., dichloromethane)
-
Quartz cuvette (1 cm path length)
-
UV-Vis spectrophotometer
-
Calibrated light source (e.g., white light LED with known power density)
-
Argon or nitrogen gas for deoxygenation (optional)
Procedure:
-
Prepare a stock solution of this compound in the chosen solvent.
-
Dilute the stock solution to obtain a final concentration with a Soret band absorbance of approximately 1.0.
-
Optional: To assess stability in the absence of oxygen, deoxygenate the solution by bubbling with argon or nitrogen for 15-20 minutes.
-
Transfer the solution to a quartz cuvette and seal it.
-
Record the initial UV-Vis absorption spectrum (t=0) from 350 nm to 700 nm.
-
Place the cuvette at a fixed distance from the calibrated light source and begin irradiation.
-
At predetermined time intervals (e.g., 5, 10, 20, 30 minutes), interrupt the irradiation and record the UV-Vis absorption spectrum.
-
Calculate the percentage of degradation at each time point using the following formula: Degradation (%) = [1 - (A_t / A_0)] * 100 where A_t is the absorbance of the Soret band at time t and A_0 is the initial absorbance.
Visualizations
Caption: Photosensitized degradation pathway of this compound.
Caption: Troubleshooting workflow for stability issues.
References
- 1. triphenylcorrole | CAS 246231-45-8 | PorphyChem [shop.porphychem.com]
- 2. Tuning the Molecular Structure of Corroles to Enhance the Antibacterial Photosensitizing Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Substituents on the Photophysical/Photobiological Properties of Mono-Substituted Corroles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the photodegradation of pyrroles – Environmental Chemistry | ETH Zurich [envchem.ethz.ch]
- 5. This compound [omlc.org]
"avoiding porphyrin side products in Triphenylcorrole synthesis"
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering challenges in the synthesis of 5,10,15-triphenylcorrole, with a specific focus on minimizing the formation of the common tetraphenylporphyrin (B126558) (TPP) side product.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between corroles and porphyrins, and why do they form together?
Corroles and porphyrins are structurally similar aromatic tetrapyrrole macrocycles. The key difference is that corroles are missing one of the four methine bridges that connect the pyrrole (B145914) rings in a porphyrin, leading to a direct pyrrole-pyrrole bond.[1][2][3] This structural similarity means they are often formed from the same precursors—pyrrole and an aldehyde—through acid-catalyzed condensation reactions.[1][4] The reaction mechanism involves the formation of oligopyrrolic intermediates, which can cyclize and oxidize to form either the corrole (B1231805) (a trimer of pyrrole-aldehyde units) or the porphyrin (a tetramer).[1][5]
Q2: What are the common synthetic strategies for this compound?
The synthesis of A3-type corroles like this compound is typically achieved through a one-pot acid-catalyzed condensation of pyrrole and benzaldehyde (B42025), followed by oxidation.[1][6][7][8] Key methodologies that have been developed to improve yields and minimize porphyrin byproducts include:
-
The Gryko Method: This efficient approach utilizes a methanol (B129727):water solvent system with a catalytic amount of acid (e.g., HCl).[1] This method is considered superior to many earlier one-pot procedures.[1]
-
Modified Lindsey-type Synthesis: While the Lindsey synthesis is a standard for porphyrins, modifications such as using a large excess of pyrrole relative to the aldehyde are employed to favor corrole formation.[1][8]
-
Step-wise Synthesis: This approach involves the initial synthesis of a dipyrromethane from pyrrole and an aldehyde, which is then reacted with an additional aldehyde equivalent to form the corrole macrocycle.[1]
Q3: Why is tetraphenylporphyrin (TPP) the most common side product?
The condensation reaction between pyrrole and benzaldehyde produces a mixture of linear polymers (oligopyrranes).[1] The tetrameric version of this polymer (a bilane) can cyclize and oxidize to form the highly stable and symmetrical tetraphenylporphyrin. Because the conditions for forming the corrole precursor are very similar to those for forming the porphyrin precursor, TPP formation is a competing and often significant side reaction.[6][7]
Troubleshooting Guide
Q4: My reaction produces a high ratio of TPP to triphenylcorrole. How can I fix this?
Controlling the reaction conditions is critical to favor the formation of the trimeric corrole macrocycle over the tetrameric porphyrin.
-
Adjust Reactant Stoichiometry: Use a significant excess of pyrrole relative to benzaldehyde. Ratios of 40:1 (pyrrole:aldehyde) have been used in stepwise syntheses to create the initial dipyrromethane intermediates, minimizing oligomerization.[1] For one-pot syntheses, maintaining a pyrrole excess is also crucial.[8]
-
Change the Solvent System: The choice of solvent has a major impact. The methanol:water system reported by Gryko is highly effective at promoting corrole formation while suppressing the porphyrin pathway.[1]
-
Control Acid Concentration: The reaction is acid-catalyzed, but excessive acid can promote scrambling and the formation of TPP.[4] Using a catalytic amount (e.g., 0.1 equivalents of HCl) is recommended.[1]
-
Optimize Reaction Time and Temperature: For stepwise approaches, short reaction times (e.g., 15 minutes) and room temperature can minimize unwanted side reactions during the formation of intermediates.[1]
Q5: I'm struggling to separate the desired triphenylcorrole from the TPP byproduct. What is the best purification method?
The most effective method for separating triphenylcorrole from TPP is column chromatography on silica (B1680970) gel .[1]
-
Eluent System: A common eluent is dichloromethane (B109758) (DCM).[1] A gradient elution starting with a less polar solvent system (e.g., a mixture of dichloromethane and petroleum ether or hexane) and gradually increasing the polarity can effectively separate the two compounds.[9]
-
Visual Separation: During chromatography, the bands for TPP and triphenylcorrole are typically distinct in color, which aids in their separation.
-
Automated Flash Chromatography: For improved efficiency and separation, automated flash chromatography systems can be used. These systems allow for precise gradient control and automated fraction collection, which can be particularly helpful given the deep color of the compounds.[10]
Comparative Summary of Synthetic Methods
The following table summarizes key synthetic approaches and their effectiveness in minimizing porphyrin side products.
| Synthetic Method | Key Parameters | Porphyrin Formation | Reported Corrole Yield | Reference |
| Gryko Method | Methanol:Water solvent system, catalytic HCl. | Significantly minimized. Considered a superior one-pot method. | 8% - 11% (can be improved with microwave) | [1] |
| Modified Rothemund | One-pot reaction with a large excess of pyrrole. | Porphyrin is a known byproduct, but its formation is suppressed by the pyrrole excess. | Not specified, but successful for one-pot synthesis. | [8] |
| Adler-Longo (Porphyrin Method) | Refluxing in propionic or acetic acid under aerobic conditions. | This method is designed for porphyrin synthesis and is not suitable for avoiding it. | 10% - 30% (for porphyrin) | [5][11] |
| Step-wise (via Dipyrromethane) | Large pyrrole excess (40:1), short reaction times, low temperature for intermediate formation. | Can be minimized by controlling stoichiometry and conditions for intermediate synthesis. | >50% (for dipyrromethane intermediate) | [1] |
Key Experimental Protocols
Protocol 1: Synthesis of this compound (Gryko Method)
This protocol is adapted from the efficient methanol:water procedure.[1]
Materials:
-
Pyrrole (freshly distilled)
-
Benzaldehyde
-
Methanol (MeOH)
-
Deionized Water (H₂O)
-
Hydrochloric Acid (HCl, concentrated)
-
p-Chloranil or DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) for oxidation
-
Dichloromethane (DCM)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: In a flask protected from light, combine pyrrole (e.g., 2 equivalents) and benzaldehyde (e.g., 3 equivalents) in a 1:1 mixture of methanol and water.
-
Acid Catalysis: Add a catalytic amount of concentrated HCl (e.g., 0.1 equivalents relative to the aldehyde).
-
Condensation: Stir the mixture vigorously at room temperature for 1-2 hours. The reaction progress can be monitored by observing the formation of a precipitate.
-
Oxidation: After the condensation period, add an oxidizing agent such as p-chloranil or DDQ (e.g., 2-3 equivalents) to the reaction mixture. Continue stirring at room temperature for an additional 1-3 hours to facilitate the cyclization and aromatization to the corrole.
-
Workup: Transfer the reaction mixture to a separatory funnel. Extract the products into dichloromethane. Wash the organic layer sequentially with water and a dilute sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Purification: Concentrate the dried organic layer in vacuo. Purify the crude solid using column chromatography on silica gel. Elute with dichloromethane or a hexane/DCM gradient. The desired red or purple fraction corresponding to this compound should be collected.[1] The TPP byproduct will typically elute as a separate, distinctly colored band.
-
Characterization: Confirm the identity and purity of the collected fractions using UV-vis spectroscopy and NMR.
Visual Guides
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of triphenylcorrole.
Caption: General workflow for triphenylcorrole synthesis and purification.
Factors Influencing Product Selectivity
This diagram shows the relationship between key reaction parameters and the favored reaction product.
Caption: Influence of reaction parameters on product selectivity.
References
- 1. The synthesis and sharacterization of several corroles [scielo.org.za]
- 2. Corrole - Wikipedia [en.wikipedia.org]
- 3. Porphyrin Chemistry Research - Redesigning the porphyrin [llg.chem.uni.wroc.pl]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Two-step Mechanochemical Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound: a product from a modified Rothemund reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. CN1298721C - Method of separating, large scale preparing porphyrin from complex reaction system - Google Patents [patents.google.com]
- 10. santaisci.com [santaisci.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Metalation of 5,10,15-Triphenylcorrole
Welcome to the technical support center for the metalation of 5,10,15-Triphenylcorrole (H₃(TPCorr)). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the metalation of this compound.
Q1: My metalation reaction with Zinc(II) or Nickel(II) failed, and I isolated an unexpected open-chain product. What happened?
A1: This is a common challenge, particularly with zinc and nickel ions. The direct reaction of H₃(TPCorr) with salts like Zn(OAc)₂ in solvents such as chloroform (B151607) can lead to the oxidative ring opening of the corrole (B1231805) macrocycle, forming a linear tetrapyrrole instead of the desired metallated corrole.[1][2] To circumvent this, a preliminary oxidation of the free-base corrole to a neutral corrole radical is often a necessary intermediate step.[2][3]
Q2: I'm trying to metalate H₃(TPCorr) with Ni(II), but the reaction is not proceeding. What conditions should I try?
A2: The metalation of triarylcorroles with Ni(II) can be challenging. A successful approach involves heating the free-base corrole and a Ni(II) salt (e.g., Ni(OAc)₂) to around 100°C in a DMSO solution containing an oxidizing agent like FeCl₃.[2] The formation of an anionic Ni complex may also be facilitated in coordinating solvents like DMF or pyridine, especially for electron-poor corroles.[1][2]
Q3: My reaction mixture changed color, but I'm not sure if the desired metallated product has formed. How can I confirm?
A3: A color change is indicative of a reaction, but not necessarily successful metalation. For instance, the formation of a neutral diprotic corrole radical (H₂(Corr•)) can be observed by changes in the UV-vis spectrum, such as the disappearance of Q-bands and a decrease in the intensity of the Soret band.[2] Successful metal insertion will lead to a different, distinct UV-vis spectrum characteristic of the specific metallated corrole. It is crucial to monitor the reaction progress using UV-vis spectroscopy and to finally confirm the product structure using techniques like mass spectrometry and NMR.
Q4: I'm observing significant dimerization or oligomerization of my product. How can I minimize this?
A4: this compound lacks bulky functional groups, making it susceptible to dimerization and oligomerization.[1][2][3] While challenging to completely avoid, using sterically bulkier corrole derivatives (e.g., with mesityl groups) can help minimize these side reactions.[3] For H₃(TPCorr), careful control of reaction concentration and solvent choice may help, though aggregation remains a possibility.
Q5: What are some common challenges in purifying metallated triphenylcorroles?
A5: Purification can be complicated by the presence of unreacted free-base corrole, porphyrin side products from the initial corrole synthesis, and various reaction byproducts like the open-chain tetrapyrrole or oligomers.[4] Column chromatography using alumina (B75360) or silica (B1680970) gel is a common purification method.[1] Careful selection of the eluent is critical for achieving good separation.
Q6: Are there alternative, more efficient methods for corrole metalation?
A6: Mechanochemical synthesis in a ball mill has been explored as a solventless and potentially more efficient method for producing free-base and metallated corroles.[5] This approach can reduce reaction times and simplify purification by decreasing the number of required chromatographic steps.[5]
Quantitative Data Summary
The following table summarizes key quantitative data from representative metalation experiments involving triarylcorroles.
| Metal Ion | Corrole | Metal Salt | Solvent | Temperature | Time | Yield | Notes | Reference |
| Zn(II) | This compound | Zn(OAc)₂ | CHCl₃ | Reflux | 1 h | 18% | Resulted in an open-chain product, not the metallated corrole. | [1] |
| Zn(II) | 5,10,15-Tritolylcorrole | Zn(OAc)₂·2H₂O (3 equiv.) | DMSO | 90 °C | 15 min (after radical formation) | Not specified | Required initial formation of the corrole radical with FeCl₃. | [2] |
| Ni(II) | Triarylcorrole | Ni(II) salt | DMSO with FeCl₃ | 100 °C | Not specified | Not specified | Direct synthesis via the radical pathway. | [2] |
| Ti(IV) | Generic Corrole | TiO(acac)₂ | Phenol | ~180 °C | Not specified | Not specified | Forms oxotitanium corrolates. | [6] |
Experimental Protocols
Protocol 1: Attempted Zinc Metalation of this compound (Leading to Ring Opening)
This protocol details a reported experiment where direct zinc metalation was attempted, resulting in an open-chain tetrapyrrole.[1]
-
Reactants:
-
This compound (H₃(TPCorr)): 20 mg (0.38 mmol)
-
Zinc(II) acetate (B1210297) (Zn(OAc)₂): 40 mg (2.6 mmol)
-
Chloroform (CHCl₃): 20 mL
-
-
Procedure:
-
Dissolve H₃(TPCorr) and Zn(OAc)₂ in CHCl₃ in a round-bottom flask.
-
Reflux the solution for 1 hour under air.
-
Monitor the reaction by UV-vis spectroscopy.
-
After 1 hour, evaporate the solvent under vacuum.
-
Purify the residue by column chromatography on alumina gel, using CHCl₃ as the eluent.
-
-
Expected Outcome:
-
The major product will be the open-chain tetrapyrrole, not the zinc corrole. The reported yield for this side product is 18%.[1]
-
Protocol 2: Zinc Metalation of a Triarylcorrole via a Radical Intermediate
This protocol is based on a successful method for inserting zinc into a triarylcorrole by first forming a neutral radical species.[2][3]
-
Reactants:
-
5,10,15-Tritolylcorrole (H₃(TTCorr))
-
Iron(III) chloride (FeCl₃)
-
Zinc(II) acetate dihydrate (Zn(OAc)₂·2H₂O)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
-
Procedure:
-
Dissolve H₃(TTCorr) in DMSO in a reaction vessel and heat to 90 °C.
-
Add a catalytic amount of FeCl₃ to the solution.
-
Monitor the formation of the neutral diprotic corrole radical (H₂(Corr•)) by UV-vis spectroscopy (observing changes in the Soret and Q-bands).
-
Stir the mixture for approximately 15 minutes, or until no further spectral changes are observed.
-
Add 3 equivalents of Zn(OAc)₂·2H₂O to the solution.
-
Continue to monitor the reaction by UV-vis until the formation of the zinc corrole complex is complete.
-
Cool the reaction and proceed with standard workup and purification procedures.
-
-
Expected Outcome:
-
Formation of the desired Zinc(II) corrole complex. The stability of the final product may be enhanced by peripheral substitution on the corrole ring.[2]
-
Visualizations
The following diagrams illustrate key workflows and concepts in the metalation of this compound.
Caption: General workflow for the metalation of this compound.
Caption: Competing reaction pathways in triarylcorrole metalation.
Caption: Troubleshooting flowchart for failed metalation experiments.
References
Technical Support Center: 5,10,15-Triphenylcorrole
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5,10,15-Triphenylcorrole (TPC). The information addresses common challenges related to the stability and degradation of this macrocycle.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is changing color and the UV-Vis spectrum is shifting over time. What is happening?
A1: Free-base corroles, including this compound, are known to have lower stability compared to porphyrin macrocycles, particularly when exposed to ambient light and air.[1] The observed changes likely indicate degradation of the corrole (B1231805). The electron-rich and photoactive nature of the macrocycle makes it susceptible to oxidation.[1] Degradation can lead to the formation of various products, including isocorroles and ring-opened species, which will alter the electronic structure and thus the absorption spectrum.[1]
Q2: What are the primary degradation pathways for this compound?
A2: The primary degradation pathways for triphenylcorrole and related corroles are driven by oxidation, often initiated by light (photooxidation). Key degradation routes include:
-
Photooxidation: In the presence of light and oxygen, the corrole can be attacked by dioxygen. This can lead to the formation of isocorroles or ring-opened products.[1]
-
Oligomerization: Some free-base corroles, such as 5,10,15-tris(pentafluorophenyl)corrole, have been observed to undergo slow oligomerization (forming dimers and trimers) when left in solution at room temperature under ambient light and air.[1]
-
Acid/Base Instability: Corroles are more acidic than porphyrins and can be deprotonated by mild bases or even polar solvents.[2][3] While deprotonation is not degradation, the resulting anionic species may have different stability and reactivity profiles.
Q3: How can I prevent the degradation of my this compound samples?
A3: To minimize degradation, consider the following precautions:
-
Light Protection: Store and handle TPC solutions in the dark or under minimal light exposure. Use amber vials or wrap containers in aluminum foil.
-
Inert Atmosphere: For long-term storage or sensitive reactions, deoxygenate solvents and handle the compound under an inert atmosphere (e.g., argon or nitrogen).[2][4]
-
Solvent Choice: Use dry, high-purity solvents. Polar solvents may facilitate deprotonation.[2][3]
-
Metalation: The most effective way to enhance stability is by inserting a metal ion into the corrole core.[1] Metal complexes of corroles are generally more resistant to oxidative decomposition.[5]
-
Temperature Control: Store solutions at low temperatures to slow down potential degradation reactions.
Q4: I am trying to perform a chemical modification on the TPC macrocycle, but I am getting a mixture of products and low yields. What could be the issue?
A4: Functionalization reactions on the corrole macrocycle can be challenging due to the molecule's inherent instability under certain conditions. For instance, reactions requiring oxidizing conditions can lead to decomposition products or the formation of isocorrole species instead of the desired functionalized corrole.[6][7][8] It is crucial to carefully select reagents and reaction conditions. For example, in nitration reactions, a careful choice of the oxidant is necessary to prevent degradation.[6][7][8]
Troubleshooting Guides
Issue 1: Unexpected Peaks in Mass Spectrometry
-
Problem: After synthesis and purification, mass spectrometry of your TPC sample shows peaks with higher m/z values than expected for the monomer.
-
Possible Cause: This could indicate the formation of dimers or trimers, a known degradation pathway for some free-base corroles in solution.[1]
-
Troubleshooting Steps:
-
Review Handling Conditions: Assess if the sample was exposed to light and air for extended periods during workup or storage.
-
Modify Purification: Use purification techniques that are rapid and minimize light exposure.
-
Analytical Confirmation: Use techniques like NMR or HPLC to confirm the presence of multiple species.
-
Issue 2: Poor Yields in Metalation Reactions
-
Problem: Attempting to insert a metal into the TPC core results in low yields of the desired metallated corrole.
-
Possible Cause: The stability of the free-base corrole can be a limiting factor. During the metalation reaction, which may require heating, the free-base TPC can degrade before the metal insertion is complete.
-
Troubleshooting Steps:
-
In-Situ Metalation: A more effective strategy can be to add the metal salt (e.g., copper acetate) immediately after the oxidative cyclization step in the corrole synthesis. This "in-situ" metalation protects the corrole ring from oxidative decomposition as it is formed, leading to higher yields of the more stable metallated product.[5]
-
Reaction Monitoring: Monitor the reaction closely using TLC or UV-Vis spectroscopy to avoid prolonged reaction times at high temperatures.[5][9]
-
Experimental Protocols
Protocol 1: Monitoring Photodegradation using UV-Vis Spectroscopy
This protocol allows for the qualitative and semi-quantitative assessment of TPC degradation upon exposure to light.
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., dichloromethane) in a quartz cuvette.
-
Initial Spectrum: Record the initial UV-Vis absorption spectrum of the solution in the dark. Note the positions and intensities of the Soret and Q-bands.
-
Photostability Testing: Expose the cuvette to a controlled light source (e.g., a specific wavelength lamp or ambient laboratory light).
-
Time-course Measurements: At regular intervals, record the UV-Vis spectrum.
-
Data Analysis: Plot the absorbance at the Soret band maximum against time. A decrease in absorbance indicates degradation. The appearance of new peaks or shifts in existing peaks can provide information about the formation of degradation products.
Protocol 2: Synthesis of a More Stable Metallated Corrole (Example: Cobalt Insertion)
This protocol describes a general method for increasing the stability of TPC through metalation.[9]
-
Reactant Mixture: In a round-bottom flask protected from light, dissolve this compound (1 equivalent), cobalt(II) acetate (B1210297) (2.1 equivalents), and triphenylphosphine (B44618) (2 equivalents) in methanol.
-
Reflux: Stir the mixture under reflux for approximately 1 hour.
-
Reaction Monitoring: Monitor the reaction's progress using UV-Vis spectroscopy, observing the shift in the characteristic absorption bands as the metallated corrole forms.
-
Workup: Once the reaction is complete, evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product using column chromatography on silica (B1680970) gel with a suitable eluent (e.g., dichloromethane) to isolate the metallated triphenylcorrole.
Data Presentation
Table 1: Stability of this compound under Various Conditions
| Condition ID | Solvent | Atmosphere | Light Exposure | Temperature (°C) | Observation (e.g., % Degradation after 24h) |
| TPC-01 | CH₂Cl₂ | Air | Ambient | 25 | |
| TPC-02 | CH₂Cl₂ | Argon | Ambient | 25 | |
| TPC-03 | CH₂Cl₂ | Air | Dark | 25 | |
| TPC-04 | Toluene | Air | Ambient | 25 | |
| Co(TPC) | CH₂Cl₂ | Air | Ambient | 25 |
Visualizations
Caption: General degradation pathways of free-base this compound.
Caption: Workflow showing stabilization of TPC via metalation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Solid state structures and properties of free-base this compound (TPCor) anions obtained by deprotonation and reduction. Effective magnetic ... - Dalton Transactions (RSC Publishing) DOI:10.1039/C7DT02901B [pubs.rsc.org]
- 4. The Selective Monobromination of a Highly Sterically Encumbered Corrole: Structural and Spectroscopic Properties of Fe(Cl)(2-Bromo-5,10,15-tris(triphenyl)phenyl corrole) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. repository.lsu.edu [repository.lsu.edu]
- 7. β-Nitro-5,10,15-tritolylcorroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The synthesis and sharacterization of several corroles [scielo.org.za]
Technical Support Center: 5,10,15-Triphenylcorrole Crystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the crystallization of 5,10,15-Triphenylcorrole.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the crystallization of this compound in a question-and-answer format.
Question 1: My this compound is not crystallizing at all. What are the potential reasons and how can I fix it?
Answer:
Several factors could be preventing crystallization. Here’s a checklist of potential issues and their solutions:
-
Purity: The most common reason for crystallization failure is the presence of impurities. Ensure your compound has been adequately purified, typically by column chromatography (silica gel), before attempting crystallization. Traces of starting materials, byproducts, or residual solvents can inhibit crystal growth.
-
Solvent System: The choice of solvent is critical. This compound and its derivatives have been successfully crystallized from solvent mixtures. If one system isn't working, try another. Common solvent systems include dichloromethane (B109758)/methanol (B129727) (CH2Cl2/CH3OH) and dichloromethane/hexane (CH2Cl2/hexane).[1][2]
-
Concentration: The solution might be too dilute or too concentrated. If it's too dilute, the molecules are too far apart to form a crystal lattice. If it's too concentrated, the compound may precipitate as an amorphous solid or oil out. Experiment with different concentrations.
-
Supersaturation: Crystallization requires a supersaturated solution. This is typically achieved by dissolving the compound in a suitable solvent or solvent mixture and then slowly changing the conditions to decrease its solubility (e.g., slow evaporation of a more volatile solvent, slow cooling, or vapor diffusion of an anti-solvent).
Question 2: I'm getting an oil or amorphous precipitate instead of crystals. What should I do?
Answer:
"Oiling out" or amorphous precipitation occurs when the compound comes out of solution too quickly and at a temperature above its melting point in that particular solvent environment.[3] Here are some strategies to promote crystal formation:
-
Slow Down the Process: Rapid changes in solvent environment or temperature are a common cause.
-
Slow Evaporation: Use a less volatile solvent or partially cover the vial to slow down the evaporation rate.
-
Slow Cooling: If using a temperature gradient, insulate the container to ensure a very slow cooling process.
-
Vapor Diffusion: This is often a very effective method. Dissolve your compound in a good solvent (e.g., CH2Cl2) and place this vial inside a larger sealed container with a poor solvent (an "anti-solvent" like methanol or hexane). The slow diffusion of the anti-solvent vapor into your solution will gradually decrease the solubility and promote slow crystal growth.
-
-
Adjust the Solvent System: The solvent system may be too "good." Try using a slightly poorer solvent system to begin with, so the compound is less soluble at the initial conditions.
-
Scratching: Gently scratching the inside of the glass vial with a glass rod at the solution-air interface can create nucleation sites for crystal growth.
-
Seeding: If you have a previously grown crystal, adding a tiny seed crystal to the supersaturated solution can initiate crystallization.
Question 3: My crystals are very small or needle-like. How can I grow larger, higher-quality crystals?
Answer:
The formation of small or needle-like crystals is often a result of rapid crystallization.[3][4] To obtain larger, block-like crystals suitable for X-ray diffraction, you need to slow down the crystal growth process significantly.
-
Reduce the Rate of Supersaturation:
-
Use a very slow evaporation technique (e.g., cover the vial with parafilm and poke only one or two small holes with a needle).
-
For vapor diffusion, use a larger volume of the anti-solvent to ensure a very gradual change in solvent composition.
-
-
Optimize the Solvent System: Experiment with different solvent/anti-solvent pairs and ratios. The ideal system will have your compound being soluble in the primary solvent and insoluble in the anti-solvent, with the two solvents being miscible.
-
Maintain a Constant Temperature: Avoid temperature fluctuations during the crystallization process, as this can lead to the formation of multiple small crystals instead of the growth of a few large ones.
Question 4: What are the best solvent systems for this compound crystallization?
Answer:
Based on literature, binary solvent systems are highly effective for the crystallization of this compound and its derivatives. The choice of solvent will depend on the specific substituents on the corrole (B1231805) ring. Below is a table summarizing commonly used solvent systems.
| Compound Type | Solvent System | Crystallization Method | Reference |
| Metalated this compound Derivatives | Dichloromethane / Methanol | Not specified | [1] |
| Brominated this compound | Dichloromethane / Hexane | Slow Evaporation | [2] |
| Metalated Brominated this compound | Dichloromethane / Pentane | Layering followed by Slow Evaporation | [2] |
| Nitrated Toluylcorrole | Dichloromethane / n-hexane | Not specified | [5] |
Experimental Protocols
Protocol 1: Crystallization by Slow Evaporation
-
Purification: Ensure the this compound is purified by column chromatography.
-
Dissolution: Dissolve the purified compound in a minimal amount of a suitable solvent, such as dichloromethane (CH2Cl2).
-
Filtration: Filter the solution through a small plug of cotton or a syringe filter into a clean crystallization vial to remove any particulate matter.
-
Evaporation: Cover the vial with a cap or parafilm that has a few small holes poked in it to allow for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.
-
Crystal Harvest: Once suitable crystals have formed, carefully remove the remaining solvent with a pipette and gently wash the crystals with a small amount of a poor solvent (e.g., hexane) before drying.
Protocol 2: Crystallization by Vapor Diffusion
-
Preparation of the Compound Solution: Dissolve the purified this compound in a small volume (e.g., 0.5 mL) of a good solvent (e.g., dichloromethane) in a small, open vial.
-
Preparation of the Crystallization Chamber: Place the small vial containing the compound solution inside a larger, sealable container (e.g., a beaker or a jar).
-
Addition of Anti-Solvent: Add a larger volume (e.g., 5-10 mL) of an anti-solvent (a solvent in which the compound is insoluble, such as methanol or hexane) to the bottom of the larger container, ensuring the level is below the top of the inner vial.
-
Sealing and Incubation: Seal the larger container tightly and leave it undisturbed in a location with a stable temperature. The anti-solvent will slowly diffuse into the solution in the inner vial, reducing the solubility of the compound and promoting crystallization.
-
Monitoring and Harvesting: Monitor the vial for crystal growth over several days to weeks. Once crystals have formed, harvest them as described in Protocol 1.
Visualizations
Caption: A general workflow for the crystallization of this compound.
Caption: A decision tree for troubleshooting common crystallization problems.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Selective Monobromination of a Highly Sterically Encumbered Corrole: Structural and Spectroscopic Properties of Fe(Cl)(2-Bromo-5,10,15-tris(triphenyl)phenyl corrole) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mdpi.com [mdpi.com]
- 5. repository.lsu.edu [repository.lsu.edu]
Technical Support Center: Optimizing Reaction Conditions for Triphenylcorrole Functionalization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the functionalization of 5,10,15-triphenylcorrole (TPC).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the functionalization of triphenylcorrole, providing potential causes and solutions.
Nitration Reactions
Problem: Low yield of the desired nitro-triphenylcorrole.
-
Possible Cause 1: Decomposition of the corrole (B1231805) macrocycle.
-
Explanation: Traditional nitrating methods using highly acidic and corrosive mixed acid systems can be too harsh for the corrole ring, leading to decomposition.[1] A large excess of the nitrating agent or prolonged reaction times can also cause significant decomposition.[1]
-
Solution:
-
Employ milder nitrating systems. A heterogeneous system using NaNO₂ dissolved in dilute HCl with the corrole in CH₂Cl₂ has been shown to be effective and less destructive.[2]
-
Carefully control the stoichiometry of the nitrating agent. Start with a smaller excess and optimize based on reaction monitoring.
-
Monitor the reaction closely using UV-vis spectrophotometry and quench the reaction as soon as the starting material is consumed to avoid over-nitration and decomposition.[1]
-
-
-
Possible Cause 2: Formation of isocorrole by-products.
-
Explanation: The corrole ring is susceptible to oxidation, which can lead to the formation of isocorrole species, especially under nitrating conditions.[3][4] These by-products can be difficult to separate from the desired nitrated corrole, leading to lower isolated yields.[4]
-
Solution:
-
Metalation of the corrole prior to nitration can sometimes stabilize the macrocycle and prevent isocorrole formation.[1]
-
Isocorrole formation can sometimes be reversed. In some cases, metalation of the crude product mixture containing the isocorrole can lead to the desired metallated nitrocorrole.[3]
-
-
-
Possible Cause 3: Purification challenges.
-
Explanation: The separation of mono-, di-, and tri-nitrated products, along with any unreacted starting material and decomposition products, can be challenging.[1] The polarity of the different nitrated species may be very similar.
-
Solution:
-
Utilize a combination of chromatographic techniques. Column chromatography on silica (B1680970) gel or neutral alumina (B75360) is a common first step.[1]
-
Preparative thin-layer chromatography (prep-TLC) can be effective for separating isomers with close Rƒ values.[1]
-
-
Problem: Poor regioselectivity with multiple isomers formed.
-
Possible Cause: The different β-positions of the corrole ring have varying reactivity, which can be influenced by the reaction conditions.
-
Explanation: Electrophilic substitution on the triphenylcorrole macrocycle typically occurs at the β-positions.[5] The 3- and 17-positions are generally the most reactive.[6]
-
Solution:
-
The choice of nitrating agent can influence regioselectivity. Experiment with different nitrating systems to find the one that provides the best selectivity for the desired isomer.
-
Introducing a directing group at a specific position on the corrole before nitration can help control the position of the incoming nitro group.[3]
-
-
Vilsmeier-Haack Formylation
Problem: Formation of an unexpected, highly polar by-product.
-
Possible Cause: Attack of the Vilsmeier reagent at the inner core of the corrole.
-
Explanation: When an excess of the Vilsmeier reagent (POCl₃/DMF) is used, a side reaction can occur where the reagent attacks the inner nitrogen core of the macrocycle, leading to the formation of a fully substituted N-ethane bridged derivative.[2][7][8] This compound is typically more polar than the desired 3-formyl-triphenylcorrole.[2][7]
-
Solution:
-
Problem: Low yield of the formylated product.
-
Possible Cause 1: Incomplete reaction.
-
Solution:
-
Ensure the Vilsmeier reagent is properly prepared and fresh.
-
Monitor the reaction by TLC to determine the optimal reaction time.
-
-
-
Possible Cause 2: Difficult purification.
Metalation
Problem: Difficulty in metalating triphenylcorrole with certain divalent metals (e.g., Zn(II), Ni(II)).
-
Possible Cause: Low affinity of the corrole macrocycle for some divalent metal ions.
-
Explanation: Corroles generally have a lower affinity for divalent metal ions compared to porphyrins.[5] Attempts to metalate with zinc or nickel acetates under standard conditions can be unsuccessful or lead to complex mixtures.[5]
-
Solution:
-
A two-step protocol involving the pre-oxidation of the corrole to its neutral radical species followed by the addition of the metal salt has been shown to be effective for the synthesis of zinc corrole complexes.[9]
-
-
Problem: Low yield or incomplete cobalt metalation.
-
Possible Cause: Suboptimal reaction conditions.
-
Solution:
-
Ensure anhydrous and anaerobic conditions, as cobalt(II) can be sensitive to oxidation.
-
Refluxing in a suitable solvent like pyridine (B92270) or a mixture of chloroform (B151607) and methanol (B129727) with cobalt(II) acetate (B1210297) is a common method.[5] The choice of solvent can influence the reaction rate and yield.
-
The addition of a ligand like triphenylphosphine (B44618) can facilitate the formation of a stable cobalt(III) complex.[10]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common site of electrophilic substitution on the triphenylcorrole macrocycle?
A1: The most common sites for electrophilic substitution are the β-pyrrolic positions. Specifically, the 3- and 17-positions are generally the most reactive, with the 3-position often being the initial site of functionalization in reactions like formylation and nitration.[2][5][6]
Q2: How can I monitor the progress of my triphenylcorrole functionalization reaction?
A2: UV-vis spectroscopy and thin-layer chromatography (TLC) are the two most common methods. The Soret band of the corrole in the UV-vis spectrum is very intense and will shift upon functionalization, providing a good indication of the reaction's progress. TLC can be used to visualize the disappearance of the starting material and the appearance of the product(s).
Q3: What are some common solvents used for triphenylcorrole functionalization?
A3: Dichloromethane (CH₂Cl₂), chloroform (CHCl₃), and tetrahydrofuran (B95107) (THF) are common solvents for many reactions. For nitration, trifluoroacetic acid (TFA) can be used as a solvent.[1] The choice of solvent can sometimes influence the regioselectivity of the reaction.[5]
Q4: Is it necessary to metalate the triphenylcorrole before performing peripheral functionalization?
A4: While not always necessary, metalation can be advantageous. It can protect the inner core from side reactions, as seen in Vilsmeier-Haack formylation, and can also stabilize the macrocycle, potentially leading to higher yields in reactions like nitration.[1][2]
Q5: What is an isocorrole, and why is it a common by-product?
A5: An isocorrole is an oxidized form of a corrole where the aromatic system is interrupted. The corrole macrocycle is susceptible to oxidation, and under certain reaction conditions, particularly for nitration, isocorrole species can form as by-products.[3][4]
Data Presentation
Table 1: Optimized Conditions for Nitration of Triphenylcorrole (TPC)
| Method | Nitrating Agent | Solvent | Temperature (°C) | Time | Product(s) | Yield (%) | Reference |
| A | NaNO₂ (10 equiv.) | TFA | Room Temp | 5 min | 3-nitro-TPC, 3,17-dinitro-TPC | Low | [1] |
| B | NaNO₂ (32 equiv.) | CH₂Cl₂ / 0.9 M HCl | Room Temp | 5 min | 3-nitro-TPC, 3,17-dinitro-TPC | Moderate | [1] |
Table 2: Conditions for Vilsmeier-Haack Formylation of Triphenylcorrole
| Reagent Ratio (TPC:Vilsmeier) | Solvent | Temperature (°C) | Time | Major Product | Yield (%) | Reference |
| 1:20 | CH₂Cl₂ | Room Temp | 4 h | 3-formyl-TPC | ~13 | [2] |
| Excess Reagent | CH₂Cl₂ | Room Temp | - | N-ethane bridged derivative | - | [2][7] |
Experimental Protocols
Protocol 1: Nitration of Triphenylcorrole (Method B)
-
Dissolve 45 mg of this compound (0.085 mmol) in 30 mL of CH₂Cl₂.
-
In a separate flask, dissolve 189 mg of NaNO₂ (2.74 mmol, 32 equiv.) in 30 mL of 0.9 M HCl.
-
Add the NaNO₂ solution to the triphenylcorrole solution and stir the mixture at room temperature for 5 minutes.
-
Monitor the reaction progress by UV-vis spectrophotometry.
-
Once the reaction is complete, neutralize the acid with solid Na₂CO₃.
-
Extract the mixture with CH₂Cl₂, wash the organic phase twice with water, and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel.[1]
Protocol 2: Vilsmeier-Haack Formylation of Triphenylcorrole
-
Prepare the Vilsmeier reagent by cooling DMF (0.6 mL, 7.36 mmol) to 0 °C and adding POCl₃ (0.6 mL, 6.03 mmol) under a nitrogen atmosphere.
-
Add the freshly prepared Vilsmeier reagent dropwise to a solution of this compound (180 mg, 0.30 mmol) in 10 mL of CH₂Cl₂.
-
Allow the resulting mixture to warm to room temperature while stirring under nitrogen.
-
Monitor the reaction by TLC. After 4 hours, quench the reaction by adding a saturated solution of NaHCO₃ (10 mL) and stir overnight.
-
Separate the organic phase, wash with water, and dry over anhydrous Na₂SO₄.
-
Evaporate the solvent and purify the crude mixture by column chromatography on silica gel (eluent: CH₂Cl₂:hexane 3:1, v/v).[2]
Visualizations
Caption: Workflow for the nitration of triphenylcorrole.
Caption: Troubleshooting logic for low reaction yields.
References
- 1. Synthetic protocols for the nitration of corroles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Functionalization of the corrole ring: the role of isocorrole intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scite.ai [scite.ai]
- 7. Vilsmeier formylation of this compound: expected and unusual products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Leopard Cannot Change Its Spots: Unexpected Products from the Vilsmeier Reaction on 5,10,15-Tritolylcorrole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Electrocatalytic Hydrogen Evolution Reaction of Cobalt Triaryl Corrole Bearing Nitro Group | MDPI [mdpi.com]
Technical Support Center: Solvent Effects on the Photophysical Properties of Triphenylcorrole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the influence of solvents on the photophysical properties of 5,10,15-Triphenylcorrole (TPC).
Frequently Asked Questions (FAQs)
Q1: Why do the absorption and emission spectra of my Triphenylcorrole sample shift in different solvents?
A: This phenomenon, known as solvatochromism, is expected for Triphenylcorrole and related macrocycles. The shifts in spectral peaks are primarily due to:
-
Solvent Polarity: The electronic distribution of the corrole's ground and excited states differs. Polar solvents can stabilize the excited state to a greater or lesser extent than the ground state, leading to shifts in the energy gap and, consequently, the absorption (Soret and Q-bands) and emission wavelengths.[1][2]
-
Hydrogen Bonding: The internal N-H groups of the free-base corrole (B1231805) core can form hydrogen bonds with polar, protic, or aprotic solvents. This interaction alters the electronic structure and is a significant factor in the observed spectral changes.[3]
-
Tautomerism: In some polar solvents, different tautomeric forms of the corrole may exist in equilibrium, each with a distinct spectral signature. This can lead to the appearance of new bands or splitting of existing bands, particularly the Soret band.[4]
Q2: I'm observing a very low fluorescence quantum yield (ΦF). What are the potential causes and solutions?
A: Low quantum yield can stem from several factors:
-
Solvent-Induced Quenching: While some polar solvents like dimethylacetamide (DMAc) have been shown to increase the quantum yield of TPC compared to nonpolar solvents, others can promote non-radiative decay pathways, thus quenching fluorescence.[3]
-
Aggregation: Corroles can aggregate in solution, especially at higher concentrations or in poor solvents.[5] This aggregation often leads to self-quenching and a significant decrease in fluorescence intensity.
-
Sample Purity: Impurities in the TPC sample or the solvent can act as quenchers.
-
Solution: Ensure the use of high-purity, spectroscopy-grade solvents and verify the purity of your corrole sample.
-
-
Photobleaching: Prolonged exposure to the excitation light can cause irreversible degradation of the fluorophore.[7]
-
Solution: Minimize light exposure by using neutral density filters, reducing illumination time, and preparing fresh samples.[8]
-
Q3: The Soret band in my absorption spectrum appears split or unusually broad. Why is this happening?
A: A split or broadened Soret band is a common observation for corroles in polar media.[3] This is often attributed to the presence of multiple species in solution, which can include:
-
Aggregates: Different aggregation states (e.g., dimers, trimers) can have slightly different absorption energies, leading to a broadening or splitting of the main absorption band.[4]
-
Tautomers: As mentioned in Q1, the presence of multiple tautomeric forms in equilibrium within a polar solvent can result in a split Soret band.[4]
-
Solvent Interactions: Strong, specific interactions, such as hydrogen bonding with the solvent, can break the symmetry of the molecule and lead to the splitting of degenerate electronic transitions.[3]
Q4: My fluorescence lifetime measurements are inconsistent between samples. What should I check?
A: Inconsistent fluorescence lifetimes (τF) can be due to:
-
Concentration Effects: Changes in concentration can affect aggregation state, which in turn influences the fluorescence lifetime. Ensure you are using the exact same concentration for all measurements.[5]
-
Solvent Environment: The lifetime is highly sensitive to the solvent. Small amounts of impurity (e.g., water in a non-aqueous solvent) can alter the local environment and affect the decay kinetics. Use high-purity, dry solvents.
-
Oxygen Quenching: Dissolved oxygen is an efficient quencher of fluorescence.
-
Solution: For precise and reproducible measurements, degas your solutions by bubbling an inert gas (like argon or nitrogen) through them before measurement.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Troubleshooting Steps |
| High Background Signal | Contaminated solvent; Autofluorescent cuvette; Ambient light leaks. | Use fresh, spectroscopy-grade solvents. Run a solvent blank to check for background fluorescence. Ensure measurements are taken in a dark environment.[9][10] |
| Poor Reproducibility | Pipetting errors; Sample instability or degradation; Temperature fluctuations. | Use calibrated micropipettes. Prepare fresh solutions for each experiment, as some corroles can be unstable.[3] Ensure all measurements are performed at a constant temperature. |
| Signal Decreases Over Time | Photobleaching (photodegradation of the corrole). | Reduce excitation light intensity and exposure time. Use an antifade reagent if compatible with the sample. Move to a fresh spot in the sample for each measurement.[7][8] |
| Unexpected Spectral Features | Presence of aggregates; Formation of different tautomers. | Record absorption spectra at different concentrations to check for aggregation-dependent changes. Consider the hydrogen-bonding capability and polarity of the solvent.[4][5] |
Quantitative Data Summary
The photophysical properties of this compound (TPC) are highly dependent on the solvent environment. The following table summarizes key data from the literature for two representative solvents.
| Solvent | Absorption (λ_abs, nm) | Molar Extinction (ε, M⁻¹cm⁻¹) | Emission (λ_em, nm) | Quantum Yield (Φ_F) | Lifetime (τ_F, ns) |
| Dichloromethane (CH₂Cl₂) | 414 (Soret), 572, 615, 647 | 110,000 (at 415 nm)[6] | 658, 715 | 0.14[6] | 2.5[3] |
| Dimethylacetamide (DMAc) | 424 (Soret), 579, 625, 660 | Not specified | 670, 725 | 0.36[3] | 6.1[3] |
Note: Spectral peaks and coefficients can vary slightly based on experimental conditions and instrumentation.
Experimental Protocols
1. UV-Vis Absorption Spectroscopy
-
Objective: To determine the absorption maxima (Soret and Q-bands) and molar extinction coefficients.
-
Methodology:
-
Prepare a stock solution of Triphenylcorrole in the desired high-purity solvent.
-
Create a series of dilutions. For spectral scans, use a concentration that yields a maximum absorbance of ~1.0 at the Soret band peak.
-
Use a 1 cm pathlength quartz cuvette.
-
Calibrate the spectrophotometer with a solvent-filled cuvette as a blank.
-
Record the absorption spectrum over a range of 350-750 nm.
-
To determine the molar extinction coefficient, use a dilute solution with a Soret band absorbance between 0.1 and 0.8 and apply the Beer-Lambert law (A = εcl).
-
2. Steady-State Fluorescence Spectroscopy
-
Objective: To determine the fluorescence emission maxima and the fluorescence quantum yield (ΦF).
-
Methodology:
-
Prepare a dilute solution of Triphenylcorrole with an absorbance of < 0.1 at the excitation wavelength to prevent inner-filter effects.[6]
-
Use a reference standard with a known quantum yield for comparison (e.g., tetra(phenyl)porphyrin (TPP) in DMF, ΦF = 0.11).[4]
-
Degas the sample and reference solutions by bubbling with argon for 10-15 minutes to remove dissolved oxygen.
-
Excite the sample at a wavelength on the edge of the Soret band (e.g., 415 nm).
-
Record the emission spectrum from just above the excitation wavelength to ~800 nm.
-
Measure the integrated fluorescence intensity and absorbance at the excitation wavelength for both the sample and the reference.
-
Calculate the quantum yield using the comparative method equation.
-
Visual Diagrams
Caption: Experimental workflow for investigating solvent effects.
Caption: Jablonski diagram illustrating solvent influences.
References
- 1. Effect of solvent polarity on the photophysical properties of chalcone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Effects of Substituents on the Photophysical/Photobiological Properties of Mono-Substituted Corroles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solvent Effects on Molecular Aggregation in 4-(5-Heptyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol and 4-(5-Methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound [omlc.org]
- 7. Troubleshooting | Thermo Fisher Scientific - FR [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 10. drawellanalytical.com [drawellanalytical.com]
Technical Support Center: Quenching of 5,10,15-Triphenylcorrole Fluorescence
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the fluorescence quenching of 5,10,15-Triphenylcorrole.
FAQs: Understanding this compound Fluorescence and its Quenching
Q1: What are the fundamental photophysical properties of this compound?
This compound is a fluorescent aromatic macrocycle. Its photophysical properties, such as absorption and emission maxima, fluorescence quantum yield, and fluorescence lifetime, are influenced by the solvent environment. In nonpolar solvents like dichloromethane, it exhibits a fluorescence quantum yield of approximately 0.14.[1] The solvent can affect the emission spectra, for instance, through hydrogen bonding with the internal N-H group of the corrole (B1231805).
Q2: What is fluorescence quenching and what are the common mechanisms?
Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore, such as this compound. The primary quenching mechanisms are:
-
Dynamic (Collisional) Quenching: This occurs when the excited fluorophore collides with a quencher molecule in solution. This process is dependent on the concentration of the quencher and the diffusion rates within the solvent. An increase in temperature generally leads to an increase in dynamic quenching.
-
Static Quenching: This involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher. In this case, the fluorescence is reduced because a fraction of the fluorophore is already in a non-emissive state before excitation.
-
Photoinduced Electron Transfer (PET): In this mechanism, an electron is transferred from a donor to an acceptor molecule upon photoexcitation, leading to a non-radiative decay pathway and thus quenching the fluorescence. Depending on the electronic properties of the interacting molecules, the corrole can act as either an electron donor or an acceptor.
Q3: How can I determine the mechanism of fluorescence quenching in my experiment?
The mechanism of quenching can be elucidated by performing a series of experiments:
-
Stern-Volmer Analysis: By measuring the fluorescence intensity at various quencher concentrations, a Stern-Volmer plot can be generated. A linear plot is often indicative of a single type of quenching mechanism (either dynamic or static).
-
Lifetime Measurements: Measuring the fluorescence lifetime of this compound in the presence and absence of the quencher is a definitive way to distinguish between static and dynamic quenching. In dynamic quenching, the fluorescence lifetime decreases with increasing quencher concentration, whereas in static quenching, the lifetime of the uncomplexed fluorophore remains unchanged.
-
Temperature Dependence Studies: The effect of temperature on the quenching efficiency can also provide clues. Dynamic quenching rates typically increase with temperature, while static quenching complexes tend to dissociate at higher temperatures, leading to a decrease in quenching.
Troubleshooting Guides
This section provides solutions to common problems encountered during fluorescence quenching experiments with this compound.
Problem 1: No observable fluorescence quenching when it is expected.
| Possible Cause | Troubleshooting Step |
| Incorrect Wavelength Settings | Verify the excitation and emission wavelengths for this compound in the specific solvent being used. The Soret band is typically around 414-419 nm, and the main emission peaks are in the 600-700 nm range. |
| Low Quencher Concentration | The concentration of the quencher may be too low to cause a noticeable decrease in fluorescence. Perform a titration with a wider range of quencher concentrations. |
| Inappropriate Solvent | The solvent can significantly influence the interaction between the corrole and the quencher. Consider using a solvent of different polarity to see if it facilitates the quenching process. |
| Degradation of Corrole or Quencher | Free-base corroles can be susceptible to degradation, especially under light and in the presence of air.[2] Ensure the purity and stability of both your this compound and the quencher. |
Problem 2: Non-linear Stern-Volmer Plot.
A non-linear Stern-Volmer plot can provide valuable information about the quenching mechanism.
| Type of Deviation | Possible Cause | Next Steps |
| Upward (Positive) Deviation | This can indicate the presence of both static and dynamic quenching. At high quencher concentrations, the static quenching component becomes more significant. | Perform fluorescence lifetime measurements to confirm the presence of a dynamic component. Analyze the data using a modified Stern-Volmer equation that accounts for both quenching mechanisms. |
| Downward (Negative) Deviation | This may suggest that a fraction of the fluorophore is inaccessible to the quencher. This can happen if the corrole is in a heterogeneous environment, such as being partially bound to another molecule or aggregated. | Investigate the possibility of corrole aggregation at the concentrations used. Diluting the sample may help to resolve this issue. |
Problem 3: High background signal or unexpected fluorescence peaks.
| Possible Cause | Troubleshooting Step |
| Contaminated Solvent or Cuvette | Use high-purity, spectroscopy-grade solvents. Thoroughly clean the cuvettes before each measurement. |
| Fluorescent Impurities in the Sample | Purify the this compound and the quencher to remove any fluorescent impurities. |
| Formation of a Fluorescent Product | In some cases, an excited-state reaction between the fluorophore and the quencher can lead to the formation of a new fluorescent species (exciplex). This will result in a new emission band, typically at a longer wavelength. |
Quantitative Data
The following tables provide an overview of the photophysical properties of this compound and illustrative examples of quenching parameters. Note that specific quenching constants for this compound are not widely available in the literature; the values presented for quenching are hypothetical and based on similar corrole systems for educational purposes.
Table 1: Photophysical Properties of this compound in Different Solvents
| Solvent | Absorption Maxima (nm) | Emission Maxima (nm) | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τf, ns) |
| Dichloromethane | 414, 572, 615, 647 | 650, 710 | 0.14[1] | 5.0 |
| Dimethylacetamide | 420, 578, 620, 655 | 660, 720 | 0.08 | 3.5 |
Table 2: Illustrative Stern-Volmer and Bimolecular Quenching Constants for this compound with Hypothetical Quenchers
| Quencher | Solvent | Quenching Mechanism | Stern-Volmer Constant (Ksv, M⁻¹) | Bimolecular Quenching Rate Constant (kq, M⁻¹s⁻¹) |
| Quencher A (e.g., Aniline derivative) | Dichloromethane | Dynamic | 50 | 1.0 x 10¹⁰ |
| Quencher B (e.g., Nitrotoluene) | Dichloromethane | Static & Dynamic | 150 (effective) | - |
Experimental Protocols
Protocol 1: Determining the Stern-Volmer Constant for Fluorescence Quenching
Objective: To quantify the efficiency of a quencher in reducing the fluorescence of this compound.
Materials:
-
Stock solution of this compound in the desired solvent (e.g., 10⁻⁶ M in dichloromethane).
-
Stock solution of the quencher in the same solvent (e.g., 10⁻² M).
-
High-purity, spectroscopy-grade solvent.
-
Fluorometer.
-
Quartz cuvettes.
Procedure:
-
Prepare a series of solutions in cuvettes containing a constant concentration of this compound and varying concentrations of the quencher. It is advisable to prepare a blank sample containing only the solvent and a reference sample with only the corrole.
-
Ensure that the absorbance of the corrole at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Measure the fluorescence emission spectrum of each sample, keeping the excitation wavelength and all instrument settings constant.
-
Record the fluorescence intensity at the emission maximum for each sample. Let F₀ be the intensity in the absence of the quencher and F be the intensity in the presence of the quencher at concentration [Q].
-
Plot F₀/F versus [Q]. This is the Stern-Volmer plot.
-
If the plot is linear, perform a linear regression to determine the slope, which is the Stern-Volmer constant (Ksv).
Visualizations
Caption: Experimental workflow for a fluorescence quenching titration experiment.
Caption: Comparison of dynamic and static fluorescence quenching mechanisms.
Caption: A logical workflow for troubleshooting common issues in fluorescence quenching experiments.
References
"improving the selectivity of 5,10,15-Triphenylcorrole reactions"
Welcome to the technical support center for 5,10,15-Triphenylcorrole (TPC) reactions. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges in improving reaction selectivity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My nitration reaction on this compound yields a mixture of regioisomers. How can I selectively obtain the 3-nitro derivative?
A: Achieving high regioselectivity for the 3-nitro position requires careful control of reagents and stoichiometry. The use of a silver nitrite (B80452)/sodium nitrite system has been shown to be highly effective.
-
Problem: Low selectivity in nitration, formation of multiple isomers (e.g., 2-nitrocorrole).
-
Cause: Use of harsh nitrating agents or incorrect stoichiometry can lead to multiple reactive sites being attacked. The corrole (B1231805) macrocycle is susceptible to oxidation and decomposition under strongly acidic or oxidizing conditions.
-
Solution: Employ the AgNO₂/NaNO₂ system. A study demonstrated that using a corrole:AgNO₂:NaNO₂ ratio of 1:1:9 preferentially yields the 3-nitrocorrole as the main product, with only minor formation of the 2-nitro isomer.[1][2] Careful control over the reaction conditions is critical to prevent the formation of decomposition products or isocorrole species.[2]
Q2: I am attempting to perform a monobromination, but I'm getting low yields and a mix of 2-bromo and 3-bromo isomers. How can this be improved?
A: Monobromination selectivity is highly sensitive to the reaction conditions, particularly the rate of addition of the brominating agent.
-
Problem: Poor yield (<40%) and low regioselectivity in the monobromination of triphenylcorrole derivatives.[3]
-
Cause: Rapid addition of a brominating agent like Br₂ can lead to over-bromination and non-selective reactions at the C2 and C3 positions.
-
Solution: A key factor for improving both yield and selectivity is the controlled, very slow addition (over 6-8 hours) of the brominating agent.[3] This method has been shown to achieve significantly higher yields (up to 47%) and favors the formation of the 2-bromo isomer.[3] For disubstituted corroles, utilizing an isocorrole intermediate can be a powerful strategy to direct bromination to a specific position, such as in the synthesis of 2-bromo-17-nitro corroles.[4]
Q3: How can I control the degree of substitution (e.g., mono- vs. di-substitution) on the corrole periphery?
A: The degree of substitution is primarily controlled by the stoichiometry of the reactants.
-
Problem: Formation of polysubstituted products when monosubstitution is desired.
-
Cause: Using an excess of the electrophilic reagent.
-
Solution: Carefully control the molar ratio of the corrole to the substituting reagent. For example, in nitration reactions, specific ratios are used to favor either mono- or dinitrocorrole derivatives.[1][2] Monitoring the reaction progress using TLC or UV-vis spectroscopy can help determine the optimal reaction time to maximize the yield of the desired product before significant formation of polysubstituted species occurs.
Q4: My reaction is resulting in the formation of isocorrole byproducts. How can I avoid this?
A: Isocorrole formation is often a result of oxidation. The choice of oxidant and reaction conditions is crucial.
-
Problem: Undesired formation of isocorrole species, which disrupts the aromaticity of the macrocycle.
-
Cause: Certain reaction conditions, especially those involving oxidation, can lead to the formation of stable isocorrole intermediates.[4]
-
Solution: A careful choice of the oxidant is necessary to preserve the corrole's aromaticity.[2] For instance, the AgNO₂/NaNO₂ system for nitration was chosen specifically to limit these side reactions.[2] In some cases, metalating the corrole before functionalization can stabilize the macrocycle and prevent unwanted side reactions.[5]
Data Presentation: Regioselectivity in Electrophilic Substitution
The following tables summarize quantitative data for key selective functionalization reactions of triphenylcorrole and its derivatives.
Table 1: Nitration of 5,10,15-Tritolylcorrole (TTCorrH₃)
| Reagent System | Corrole:AgNO₂:NaNO₂ Ratio | Main Product | Yield | Minor Product(s) | Reference |
|---|---|---|---|---|---|
| AgNO₂/NaNO₂ | 1:1:9 (for mono-nitration) | 3-NO₂TTCorrH₃ | 53% | Traces of other mono-isomers | [1][2] |
| AgNO₂/NaNO₂ | (Optimized for di-nitration) | 3,17-(NO₂)₂TTCorrH₃ | 20% | Traces of other di-isomers |[2] |
Table 2: Bromination & Sulfonation of Triphenylcorrole Derivatives
| Reaction | Key Condition | Main Product | Yield | Notes | Reference |
|---|---|---|---|---|---|
| Monobromination | Very slow addition of brominating agent (6-8h) | 2-Bromo isomer | 47% | Significantly improved selectivity and yield | [3] |
| Bromination | Via 3-nitro isocorrole intermediate | 2-Bromo-17-nitro isomer | 35% | Demonstrates pathway-dependent selectivity | [4] |
| Sulfonation | Not specified | Corrole-2-sulfonic acid | 24% | Unprecedented regioselectivity for the C2 position |[1] |
Experimental Protocols
Protocol 1: Regioselective Synthesis of 3-Nitro-5,10,15-tritolylcorrole [1][2]
-
Preparation: Dissolve 5,10,15-tritolylcorrole (TTCorrH₃) in a suitable solvent like toluene.
-
Reagent Addition: In a separate flask, prepare a mixture of silver nitrite (AgNO₂) and sodium nitrite (NaNO₂). For monosubstitution, use a molar ratio of Corrole:AgNO₂:NaNO₂ of approximately 1:1:9.
-
Reaction: Add the nitrite mixture to the corrole solution. Stir the reaction at room temperature and monitor its progress by TLC and UV-vis spectroscopy.
-
Work-up: Once the starting material is consumed, quench the reaction. Perform an aqueous work-up to remove inorganic salts.
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to isolate the 3-NO₂TTCorrH₃ isomer.
Protocol 2: Selective Monobromination at the 2-Position [3]
-
Preparation: Dissolve the 5,10,15-triarylcorrole in a suitable solvent (e.g., CHCl₃).
-
Reagent Preparation: Prepare a solution of the brominating agent (e.g., Br₂ in CHCl₃).
-
Slow Addition: Add the brominating agent solution to the corrole solution dropwise using a syringe pump over a period of 6 to 8 hours. Maintain the reaction at room temperature.
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing them via UV-vis spectroscopy to observe the shift in the Soret band, indicating bromination.
-
Work-up: After the addition is complete and the reaction has gone to completion (as determined by TLC), quench any excess bromine with a saturated aqueous solution of NaHCO₃.
-
Purification: Separate the organic layer, dry it over anhydrous Na₂SO₄, and remove the solvent. Purify the product via column chromatography to yield the pure 2-bromo-corrole.
Visual Guides: Workflows and Logic Diagrams
Caption: Reactive sites on the this compound macrocycle.
Caption: Workflow for selective corrole functionalization.
Caption: Troubleshooting flowchart for poor regioselectivity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. The Selective Monobromination of a Highly Sterically Encumbered Corrole: Structural and Spectroscopic Properties of Fe(Cl)(2-Bromo-5,10,15-tris(triphenyl)phenyl corrole) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functionalization of the corrole ring: the role of isocorrole intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 5,10,15-Triphenylcorrole
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and professionals involved in the synthesis of 5,10,15-triphenylcorrole. Our aim is to help you identify and resolve common impurities and challenges encountered during this synthetic procedure.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of this compound.
Problem 1: Low or No Yield of the Desired Corrole (B1231805)
-
Question: My reaction resulted in a very low yield of this compound. What are the likely causes and how can I improve it?
-
Answer: Low yields in triarylcorrole synthesis are a common issue. Several factors can contribute to this problem. The primary reason is often the concomitant formation of the thermodynamically more stable 5,10,15,20-tetraphenylporphyrin (TPP)[1]. Other contributing factors can include the formation of polypyrrolic impurities and decomposition of the desired product[2].
Possible Causes and Solutions:
-
Incorrect Pyrrole (B145914) to Benzaldehyde (B42025) Ratio: A high excess of pyrrole is crucial to favor the formation of the corrole macrocycle over the porphyrin. Ratios of pyrrole to benzaldehyde of 40:1 have been used to minimize the formation of oligomers and pyrrole polymerization[1].
-
Recommendation: Ensure you are using a significant excess of freshly distilled pyrrole.
-
-
Suboptimal Reaction Time and Temperature: Longer reaction times and higher temperatures can favor the formation of the more stable porphyrin byproduct. One-pot syntheses often employ short reaction times at room temperature to kinetically favor the corrole[3][4].
-
Recommendation: Carefully monitor the reaction time and maintain the recommended temperature. For instance, some protocols suggest a reaction time of just 15 minutes at room temperature[1].
-
-
Inefficient Oxidation: The final step of the synthesis is the oxidative cyclization of the bilane (B1242972) intermediate. If the oxidant is not effective, the yield of the final corrole will be low.
-
Recommendation: Use an appropriate oxidant, such as p-chloranil, and ensure it is added at the correct stage of the reaction.
-
-
Decomposition During Metal Insertion: If you are synthesizing a metallated corrole, the metal insertion conditions can sometimes lead to decomposition or the formation of unwanted side products, such as ring-opened linear tetrapyrroles[2].
-
Recommendation: Follow the recommended temperature and reaction time for the metal insertion step and monitor the reaction closely by TLC.
-
-
Problem 2: Significant Porphyrin Impurity
-
Question: My final product is heavily contaminated with 5,10,15,20-tetraphenylporphyrin (TPP). How can I identify it and remove it?
-
Answer: The formation of TPP is the most common side reaction in the synthesis of this compound. Fortunately, the two compounds have distinct spectroscopic and chromatographic properties that allow for their identification and separation.
Identification of TPP Impurity:
-
Thin-Layer Chromatography (TLC): TPP is generally less polar than the corresponding triphenylcorrole. On a silica (B1680970) gel TLC plate, the TPP spot will have a higher Rf value (travel further up the plate) than the triphenylcorrole spot.
-
UV-Vis Spectroscopy: Both compounds have a strong Soret band in the 400-450 nm region and weaker Q-bands at longer wavelengths. However, the exact positions and relative intensities of these bands differ. TPP typically exhibits a Soret band around 416-419 nm and four distinct Q-bands[5][6]. This compound has a Soret band at a similar wavelength but often shows a more complex Q-band region.
-
¹H NMR Spectroscopy: The proton NMR spectra are diagnostic. Due to its higher symmetry, the ¹H NMR spectrum of TPP is simpler than that of triphenylcorrole. A key indicator is the signal for the β-pyrrolic protons, which appears as a sharp singlet at around 8.7-8.8 ppm for TPP[7]. In contrast, the less symmetric triphenylcorrole will show multiple distinct signals for its β-pyrrolic protons. The inner N-H protons also show distinct chemical shifts.
Separation of TPP from Triphenylcorrole:
-
Column Chromatography: The most effective method for removing TPP is column chromatography on silica gel or alumina (B75360).
-
Stationary Phase: Silica gel is commonly used[8].
-
Eluent: A non-polar eluent system, such as a mixture of dichloromethane (B109758) and hexane (B92381), is typically effective. Since TPP is less polar, it will elute from the column before the desired triphenylcorrole. You can start with a less polar mixture (e.g., 1:1 CH₂Cl₂/hexane) and gradually increase the polarity to elute the corrole.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify and combine the fractions containing the pure triphenylcorrole.
-
-
Problem 3: Presence of Other Impurities
-
Question: My purified product shows some minor impurities that are not TPP. What could they be and how can I remove them?
-
Answer: Besides TPP, other impurities can also be present.
-
Polypyrrolic Impurities: These are linear oligomers of pyrrole that can form during the initial condensation step. They are often less colored than the macrocyclic products.
-
Removal: A plug of alumina oxide (Grade IV) eluted with a solvent like chloroform (B151607) can be effective in removing these impurities before further purification[2].
-
-
Unreacted Starting Materials: Unreacted benzaldehyde or dipyrromethane (if used as a precursor) can remain.
-
Removal: These are typically removed during column chromatography as they have very different polarities compared to the corrole.
-
-
Decomposed Material: Corroles can be sensitive to light and air, leading to decomposition products.
-
Removal: Purification by column chromatography is usually sufficient to remove these. It is advisable to store the purified corrole in the dark and under an inert atmosphere.
-
-
Isomeric Products (in functionalized corroles): If you are performing subsequent reactions on the corrole, such as bromination or nitration, you may obtain a mixture of isomers (e.g., substitution at the 2- vs. 3-position) or poly-substituted products[9].
-
Removal: Careful column chromatography is required to separate these isomers. The separation can be challenging, and it is often better to optimize the reaction conditions to favor the formation of a single isomer. For example, in bromination reactions, very slow addition of the brominating agent can improve selectivity[9].
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the typical yield for the one-pot synthesis of this compound?
-
A1: Yields can vary significantly depending on the specific protocol used. However, one-pot methods have been developed to provide decent yields, with some protocols reporting yields of up to 25%[1].
-
-
Q2: How can I monitor the progress of my reaction?
-
A2: The reaction can be monitored by thin-layer chromatography (TLC) on silica gel and by UV-Vis spectroscopy[2]. By TLC, you can observe the consumption of the starting materials and the appearance of the product spots. With UV-Vis, the appearance of the characteristic Soret band of the corrole indicates product formation.
-
-
Q3: What are the key differences in the spectroscopic data for this compound and 5,10,15,20-tetraphenylporphyrin?
-
A3: The table below summarizes the key differences.
-
| Feature | This compound | 5,10,15,20-Tetraphenylporphyrin (TPP) |
| Symmetry | Lower (Cₛ) | Higher (D₂ₕ) |
| UV-Vis Soret Band | ~415 nm | ~416-419 nm[5][6] |
| UV-Vis Q-Bands | More complex pattern | Four distinct bands[5][6] |
| ¹H NMR: β-pyrrolic H | Multiple distinct signals | Single sharp singlet (~8.7-8.8 ppm)[7] |
| ¹H NMR: Inner N-H | Distinct signals | Single broad singlet (upfield, ~ -2.8 ppm)[10] |
-
Q4: What is the best way to store purified this compound?
-
A4: Free-base corroles can be sensitive to light and air. It is best to store the solid compound in a vial under an inert atmosphere (e.g., argon or nitrogen) and protected from light (e.g., by wrapping the vial in aluminum foil) at a low temperature.
-
Experimental Protocols
One-Pot Synthesis of this compound
This protocol is a modified literature procedure.
Materials:
-
Pyrrole (freshly distilled)
-
Benzaldehyde
-
Methanol
-
Water
-
Hydrochloric acid (HCl)
-
p-Chloranil
-
Chloroform
-
Dichloromethane (DCM)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve benzaldehyde in methanol.
-
Add freshly distilled pyrrole in a significant excess (e.g., a 40:1 molar ratio of pyrrole to benzaldehyde).
-
Add an aqueous solution of hydrochloric acid to the mixture.
-
Stir the reaction mixture vigorously at room temperature for 15-30 minutes. The solution will darken significantly.
-
After the initial reaction time, dilute the mixture with chloroform and add a solution of p-chloranil in chloroform.
-
Heat the mixture to reflux and stir for an additional period (e.g., 1 hour), monitoring the reaction by TLC.
-
After cooling, wash the reaction mixture with water and a dilute aqueous solution of sodium bicarbonate to neutralize the acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
Purification by Column Chromatography
-
Prepare a slurry of silica gel in hexane and pack a chromatography column.
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Load the sample onto the top of the silica gel column.
-
Begin eluting the column with a non-polar solvent mixture, such as 1:1 dichloromethane/hexane.
-
The less polar tetraphenylporphyrin (B126558) impurity will elute first as a purple band.
-
Collect fractions and monitor them by TLC.
-
Gradually increase the polarity of the eluent (e.g., by increasing the proportion of dichloromethane) to elute the desired this compound, which will appear as a distinct colored band.
-
Combine the pure fractions containing the triphenylcorrole and remove the solvent under reduced pressure to yield the purified product.
Visual Workflow for Troubleshooting
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound: a product from a modified Rothemund reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. This compound: a product from a modified Rothemund reaction [art.torvergata.it]
- 5. researchgate.net [researchgate.net]
- 6. Tetraphenylporphyrin, [TPP] [omlc.org]
- 7. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 8. Synthetic protocols for the nitration of corroles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Selective Monobromination of a Highly Sterically Encumbered Corrole: Structural and Spectroscopic Properties of Fe(Cl)(2-Bromo-5,10,15-tris(triphenyl)phenyl corrole) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
Technical Support Center: Scale-up Synthesis of 5,10,15-Triphenylcorrole
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 5,10,15-Triphenylcorrole.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
Question: My reaction is producing a significant amount of 5,10,15,20-tetraphenylporphyrin (TPP) as a byproduct. How can I minimize its formation?
Answer: The co-formation of TPP is a common issue in triarylcorrole synthesis.[1][2] To favor the formation of this compound, consider the following strategies:
-
Utilize Gryko's Methanol (B129727):Water Procedure: This method has been reported to be superior to many one-pot syntheses in selectively producing corroles.[3] It involves a two-step process where the bilane (B1242972) intermediate is first formed and isolated before oxidation.[3] The difference in solubility between the starting materials and the bilane product in the methanol:water system helps to halt the reaction at the bilane stage, thus preventing the formation of the porphyrin macrocycle.[3]
-
Control Reaction Stoichiometry: A 2:1 molar ratio of pyrrole (B145914) to benzaldehyde (B42025) is recommended for the initial condensation step in the Gryko method.[3] Using a large excess of pyrrole can sometimes favor porphyrin formation in other methods.[3]
-
Avoid One-Pot Procedures Favoring Porphyrins: Some one-pot methods are modifications of the Lindsey synthesis, which is a standard for porphyrin synthesis and may inherently lead to higher TPP yields.[3]
Question: The yield of my this compound is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields can stem from several factors. Here are some troubleshooting steps:
-
Optimize the Synthesis of the Dipyrromethane Intermediate: If you are using a multi-step synthesis, ensure the yield of the dipyrromethane unit is high. The synthesis of dipyrromethanes can achieve yields better than 50% with short reaction times and at room temperature to minimize the formation of oligomers or pyrrole polymerization.[3]
-
Ensure Efficient Oxidation: The choice and amount of oxidant are crucial. p-Chloranil is a commonly used oxidant to convert the bilane to the corrole (B1231805).[3][4] Ensure the correct stoichiometric amount is used, as insufficient oxidant will lead to incomplete conversion, while an excess can potentially lead to degradation of the product.
-
Prevent Product Degradation: Corroles are more electron-rich than porphyrins and can be susceptible to oxidative ring opening.[5] Minimize exposure of the reaction mixture and the purified product to strong light and excessive heat. It is advisable to conduct the reaction in the absence of light.[3]
-
Consider Metal Insertion to Stabilize the Corrole: In some cases, direct formation of a metal complex can protect the corrole ring from oxidative decomposition and increase the overall yield.[4]
Question: I'm having difficulty with the purification of the crude product. What are the recommended chromatographic conditions?
Answer: Purification of this compound typically involves column chromatography.
-
Choice of Stationary Phase: Flash silica (B1680970) gel is a commonly used stationary phase for the purification of triphenylcorrole.[3]
-
Eluent System: Dichloromethane (B109758) is often used as the eluent to separate the desired red fraction of the corrole.[3] A hexane:dichloromethane (1:1 v/v) solvent system can be used for recrystallization to obtain pure, deep red block-like crystals.[3] For more challenging separations, especially when dealing with metal complexes, a combination of dichloromethane and pyridine (B92270) on basic alumina (B75360) has been reported to be effective.[6][7]
-
Monitoring the Separation: The separation can be monitored using UV-vis spectroscopy to identify the fractions containing the corrole.[3]
Question: My purified this compound appears to be unstable and decomposes over time. How can I improve its stability?
Answer: The stability of corroles can be a concern.
-
Storage Conditions: Store the purified solid in a cool, dark, and inert atmosphere (e.g., under argon or nitrogen) to minimize photo-oxidation and degradation.
-
Metal Complexation: Converting the free-base corrole to a metal complex can significantly enhance its stability. Cobalt(II) acetate (B1210297) can be used to form a more stable cobalt(III) corrole complex.[3]
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the synthesis of this compound?
A1: The yield can vary significantly depending on the synthetic method employed. Using Gryko's methanol:water procedure, a yield of 19% has been reported.[3] Some methods for synthesizing the dipyrromethane precursors can achieve yields of over 50%.[3]
Q2: What are the key spectroscopic signatures to confirm the formation of this compound?
A2: UV-vis spectroscopy is a primary tool for characterization. In dichloromethane, this compound exhibits a strong Soret band around 415-417 nm and Q-bands at approximately 521, 572, 621, and 654 nm.[3][8]
Q3: Can I use other aldehydes besides benzaldehyde for this synthesis?
A3: Yes, the synthesis is adaptable to other aromatic aldehydes to produce a variety of meso-substituted triarylcorroles.[1][2] However, the reaction conditions may need to be optimized for different aldehydes, especially those with bulky or electron-withdrawing/donating substituents.
Q4: Is it possible to synthesize unsymmetrically substituted (ABC-type) corroles?
A4: Yes, unsymmetrically substituted ABC corroles can be synthesized, typically through the condensation of two different dipyrromethanes.[1]
Experimental Protocols
Synthesis of this compound via Gryko's Method
This protocol is adapted from the literature and involves a two-step process: formation of the bilane intermediate followed by oxidation.[3]
Reagents and Materials:
-
Pyrrole (freshly distilled)
-
Benzaldehyde
-
Methanol
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl)
-
p-Chloranil
-
Sodium Sulfate (anhydrous)
-
Silica Gel (for column chromatography)
-
Dichloromethane
-
Hexane
Procedure:
-
Bilane Synthesis:
-
In a flask protected from light, dissolve pyrrole and benzaldehyde in a 2:1 molar ratio in a 1:1 mixture of methanol and water.
-
Add a catalytic amount of concentrated HCl (approximately 1% by volume).
-
Stir the mixture at room temperature. The bilane intermediate will precipitate out of the solution.
-
-
Isolation of the Bilane:
-
Extract the precipitated bilane into chloroform.
-
Wash the organic layer with water and then dry it over anhydrous sodium sulfate.
-
-
Oxidation to Corrole:
-
To the chloroform solution of the bilane, add p-chloranil.
-
Stir the reaction mixture at room temperature. The progress of the oxidation can be monitored by the color change and UV-vis spectroscopy.
-
-
Purification:
-
Concentrate the reaction mixture in vacuo.
-
Purify the crude product by column chromatography on flash silica gel using dichloromethane as the eluent.
-
Collect the red fraction containing the this compound.
-
Evaporate the solvent and recrystallize the solid product from a hexane:dichloromethane (1:1 v/v) mixture to obtain deep red crystals.
-
Quantitative Data
Table 1: Reported Yields for this compound Synthesis
| Synthetic Method | Reported Yield | Reference |
| Gryko's Methanol:Water Procedure | 19% | [3] |
| Dipyrromethane Synthesis (precursor) | >50% | [3] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Solvent | Reference |
| Molecular Formula | C₃₇H₂₆N₄ | - | [9] |
| Molecular Weight | 526.6 g/mol | - | [9] |
| UV-vis Soret Band (λmax) | 417 nm | Dichloromethane | [3] |
| UV-vis Q-Bands (λmax) | 521, 572, 621, 654 nm | Dichloromethane | [3] |
| Molar Extinction Coefficient (at 415 nm) | 110,000 cm⁻¹/M | Dichloromethane | [8] |
| Fluorescence Quantum Yield | 0.14 | Dichloromethane | [8] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The synthesis and sharacterization of several corroles [scielo.org.za]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Difficult Marriage of Triarylcorroles with Zinc and Nickel Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound [omlc.org]
- 9. This compound | C37H26N4 | CID 11329959 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Photodegradation of 5,10,15-Triphenylcorrole Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,10,15-Triphenylcorrole solutions. The information is designed to address common issues encountered during experimental work on the photodegradation of this molecule.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
| Problem / Observation | Possible Cause(s) | Suggested Solution(s) |
| Rapid decrease in the Soret band intensity upon illumination. | The this compound is undergoing rapid photodegradation. | - Reduce the intensity of the light source. - Ensure the solvent is deoxygenated, as oxygen can accelerate photodegradation. - Use a cutoff filter to block high-energy UV light if your experiment allows. |
| The color of the solution changes, but the Soret peak only broadens or shifts slightly. | This may indicate aggregation of the corrole (B1231805) molecules rather than, or in addition to, photodegradation. Aggregation can be influenced by solvent polarity and concentration. | - Dilute the solution to a lower concentration. - If using a nonpolar solvent, consider switching to a more polar aprotic solvent like dichloromethane (B109758) or chloroform (B151607) where aggregation is less likely. - Acquire a fresh UV-Vis spectrum after sonication to see if the original spectral features are restored. |
| New absorption bands appear at longer wavelengths (red-shifted). | Formation of photodegradation products such as isocorroles or ring-opened species. These products often have different electronic transitions. | - Monitor the growth of these new peaks over time to determine the kinetics of their formation. - If possible, use techniques like HPLC-MS to identify the photoproducts. |
| The baseline of the UV-Vis spectrum is noisy or drifting. | Instrument instability, solvent evaporation, or particulate matter in the solution. | - Allow the spectrophotometer to warm up sufficiently. - Use a sealed cuvette to prevent solvent evaporation, especially with volatile solvents. - Ensure your solutions are properly filtered to remove any suspended particles. |
| Inconsistent degradation rates between replicate experiments. | Variations in experimental conditions such as light intensity, temperature, or oxygen concentration. | - Use a calibrated light source and ensure consistent positioning of the sample. - Control the temperature of the sample holder. - For oxygen-free experiments, ensure a consistent and thorough deoxygenation procedure for each sample. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the photodegradation of this compound?
A1: The main factors are the presence of light, oxygen, and the choice of solvent. Free-base corroles are known to be less photostable than their porphyrin counterparts.[1] The electron-rich nature of the corrole macrocycle makes it susceptible to photooxidation.[1]
Q2: What are the expected photodegradation products of this compound?
A2: Photooxidation of this compound can lead to a mixture of isocorroles and ring-opened products.[1] This results from the attack of dioxygen at the meso-positions. In some cases, for similar corroles, oligomerization (formation of dimers and trimers) has also been observed.[1]
Q3: How does the solvent affect the photodegradation of this compound?
A3: The solvent can influence both the stability of the corrole and the photodegradation pathway. Solvent polarity can affect the aggregation state of the corrole, which in turn can alter its photophysics. The solubility of oxygen also varies with the solvent, which can impact the rate of photooxidation.
Q4: How can I minimize photodegradation during spectroscopic measurements?
A4: To minimize photodegradation during measurements, it is advisable to:
-
Use the lowest practical light intensity for your measurements.
-
Minimize the exposure time of the solution to the light source.
-
Work with deoxygenated solvents if the goal is to study the intrinsic photophysics without photooxidation.
-
Keep the sample cool, as temperature can sometimes influence reaction rates.
Q5: Is this compound stable in solution when stored in the dark?
A5: While more stable in the dark than under illumination, long-term stability in solution, even in the dark, can be an issue, especially in the presence of air. For long-term storage, it is best to keep the compound as a solid in a cool, dark, and dry place.
Quantitative Data
The following table summarizes some key photophysical and photochemical parameters for this compound.
| Parameter | Value | Solvent | Notes |
| Molar Extinction Coefficient (ε) | ~110,000 M⁻¹cm⁻¹ | Dichloromethane | At the Soret band maximum (~415 nm).[2] |
| Fluorescence Quantum Yield (Φf) | 0.14 | Dichloromethane | A measure of the efficiency of fluorescence.[2] |
| Photodegradation Quantum Yield (Φd) | Not reported | - | This value is expected to be highly dependent on the solvent and the presence of oxygen. |
Experimental Protocols
Protocol for Monitoring Photodegradation of this compound using UV-Vis Spectroscopy
1. Objective: To monitor the changes in the absorption spectrum of a this compound solution upon continuous irradiation to determine the rate of photodegradation.
2. Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., dichloromethane, toluene, or acetonitrile)
-
UV-Vis spectrophotometer
-
Quartz cuvette with a known path length (e.g., 1 cm)
-
Calibrated light source (e.g., xenon lamp with appropriate filters)
-
Magnetic stirrer and stir bar (optional)
3. Procedure:
-
Solution Preparation: Prepare a stock solution of this compound in the chosen solvent. From the stock solution, prepare a working solution with an absorbance of approximately 1.0 at the Soret band maximum (~415 nm).
-
Deoxygenation (if required): If the experiment is to be conducted in the absence of oxygen, deoxygenate the solution by bubbling with a gentle stream of argon or nitrogen for at least 20-30 minutes.
-
Initial Spectrum: Record the initial UV-Vis absorption spectrum of the solution from 300 nm to 800 nm. This will serve as the t=0 measurement.
-
Irradiation: Place the cuvette in a temperature-controlled holder and begin continuous irradiation with the light source. If using a magnetic stirrer, ensure a constant stirring speed.
-
Time-course Measurements: At regular time intervals, stop the irradiation and record the UV-Vis spectrum. The frequency of measurements will depend on the rate of degradation.
-
Data Analysis:
-
Plot the absorbance at the Soret band maximum as a function of irradiation time.
-
The rate of degradation can be determined from the slope of this plot.
-
Monitor the appearance of new peaks to identify the formation of photoproducts.
-
Visualizations
Caption: Workflow for a typical photodegradation experiment.
Caption: Factors influencing the photodegradation of this compound.
References
Technical Support Center: Managing the Reactivity of 5,10,15-Triphenylcorrole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the reactivity of 5,10,15-triphenylcorrole (H₃TPC) during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Synthesis & Purification
Question 1: My this compound synthesis yield is very low, and I'm getting a significant amount of tetraphenylporphyrin (B126558) (H₂TPP) as a byproduct. How can I improve the corrole (B1231805) yield?
Answer: The formation of H₂TPP is a common competitive reaction in the Rothemund-type synthesis of H₃TPC. To favor the formation of the corrole, you can modify the reaction conditions:
-
Pyrrole (B145914) to Benzaldehyde (B42025) Ratio: A key factor is using a significant excess of pyrrole. Modified Rothemund reactions that lead to meso-triaryl-substituted corroles are achieved in the presence of an excess of pyrrole.[1][2][3]
-
Reagent Concentration: Optimal concentrations are crucial. Yields have been shown to be highest with a pyrrole concentration around 0.25 M and benzaldehyde at 0.08 M. Both higher and lower concentrations can lead to a significant decrease in yield.[1]
-
Reaction Time and Monitoring: The reaction should be monitored, for example by spectrophotometry, to determine the optimal reaction time, which can be around 4 hours in refluxing acetic acid.[4]
-
Chromatographic Separation: Careful chromatographic separation is critical to isolate the H₃TPC from the H₂TPP byproduct.[1]
Question 2: I am having difficulty with the chromatographic separation of this compound from the tetraphenylporphyrin byproduct. What is the recommended procedure?
Answer: The separation of H₃TPC from H₂TPP can be challenging due to their similar polarities. Here are some recommendations:
-
Adsorbent: Alumina (B75360) is a commonly used stationary phase for this separation.[4]
-
Eluent System: A gradient elution system is often effective. Start with a non-polar solvent like hexane (B92381) and gradually increase the polarity with a solvent such as dichloromethane (B109758) (CH₂Cl₂).
-
Monitoring: Monitor the separation closely using thin-layer chromatography (TLC) to ensure a clean separation of the desired red-green corrole fraction from the purple porphyrin fraction.
Reactivity & Stability
Question 3: My this compound solution seems to be degrading during my experiments, indicated by changes in the UV-Vis spectrum. What could be the cause and how can I prevent it?
Answer: Free-base corroles can be unstable, particularly under oxidizing conditions.[5][6] Here are potential causes and solutions:
-
Oxidation: Corroles are sensitive to oxidation. To minimize degradation, handle solutions under an inert atmosphere (e.g., nitrogen or argon). Avoid prolonged exposure to air and light.
-
Solvent Effects: The stability and photophysical properties of corroles can be solvent-dependent.[7] Non-polar solvents like dichloromethane are commonly used.
-
Metalation for Stability: Metal insertion can significantly increase the stability of the corrole macrocycle and protect it from oxidative decomposition.[8] If your application allows, consider converting the free-base corrole to a more stable metallocorrole complex.
Question 4: I am attempting a functionalization reaction (e.g., nitration, bromination) on the periphery of the this compound, but I am observing the formation of isocorrole species. How can I avoid this side reaction?
Answer: The formation of isocorroles is a known issue during functionalization reactions of free-base corroles, especially under oxidizing conditions.[5][6]
-
Choice of Reagents: A careful selection of the functionalizing agent is crucial. For instance, in nitration reactions, the use of an AgNO₂/NaNO₂ system has been successful for the nitration of the corrole free base while minimizing isocorrole formation.[5]
-
Reaction Conditions: Precise control of stoichiometry and reaction time is essential. For example, in bromination, controlling the amount of Br₂ can lead to preferential substitution.[9]
-
Metalated Corroles: Performing the functionalization on a metallocorrole derivative can prevent the formation of isocorroles by stabilizing the corrole macrocycle.
Metalation
Question 5: I am having trouble inserting a metal ion into the this compound core. What are the general conditions for metalation?
Answer: Metalation of H₃TPC typically involves reacting the free-base corrole with a metal salt in a suitable solvent system.
-
Common Metal Salts: Acetates, chlorides, and carbonyl complexes are frequently used metal sources (e.g., Co(OAc)₂, Ni(OAc)₂, FeCl₂, [Re₂(CO)₁₀]).[4][8][9][10]
-
Solvents: The choice of solvent depends on the metal and the specific protocol. Common solvents include refluxing methanol, DMF, or higher boiling point solvents like decalin.[4][8][9][10]
-
Additives: In some cases, a base or a ligand (e.g., PPh₃ for cobalt insertion) is added to facilitate the reaction.[4][8]
-
Monitoring: The progress of the metalation can be conveniently monitored by UV-Vis spectroscopy, observing the shift in the Soret and Q-bands, and by TLC.[8]
Quantitative Data
Table 1: UV-Vis Absorption Maxima (λmax) for this compound and its Derivatives in Dichloromethane (CH₂Cl₂)
| Compound | Soret Band (nm) | Q-Bands (nm) | Molar Extinction Coefficient (ε) at Soret Band (M⁻¹cm⁻¹) | Reference |
| This compound | 415 | 565, 615, 645 | 110,000 | [11] |
| 5,10,15-Tris(p-methoxyphenyl)corrole | 419 | 520, 563, 620, 652 | Not specified | [7] |
| 5,10,15-Tris(p-nitrophenyl)corrole | 425 (shoulder at 455) | 595 (shoulder at 633) | Not specified | [7] |
| 5,10,15-Tris(4-methylphenyl)corrole | 418 | 518, 566, 617, 648 | 135,800 | [1] |
| 5,10,15-Tris(4-bromophenyl)corrole | 418 | 577, 617, 650 | 140,000 | [1] |
Table 2: Redox Potentials (E₁/₂) of Selected Corroles
| Compound | Solvent | Redox Process | E₁/₂ (V vs. SCE) | Reference |
| 5,10,15-tritolylcorrole (TTCorrH₃) | Pyridine | [(Corr)H₂]⁻/(Corr)H₂ | 0.09 | [5] |
| 3-NO₂TTCorrH₃ | Pyridine | [(Corr)H₂]⁻/(Corr)H₂ | 0.25 | [5] |
| 3,17-(NO₂)₂TTCorrH₃ | Pyridine | [(Corr)H₂]⁻/(*Corr)H₂ | 0.41 | [5] |
| This compound (TPCorr) | PhCN | Oxidation | Not specified | [8] |
| This compound (TPCorr) | PhCN | Reduction | Not specified | [8] |
Experimental Protocols
Protocol 1: Synthesis of this compound (Modified Rothemund Reaction)
This protocol is adapted from the one-pot synthesis method.[3][4][12]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve benzaldehyde in glacial acetic acid.
-
Addition of Pyrrole: Add a 3-fold molar excess of pyrrole to the solution.
-
Reflux: Heat the mixture to reflux for approximately 4 hours. Monitor the reaction progress using UV-Vis spectroscopy.
-
Work-up: After cooling to room temperature, remove the acetic acid under reduced pressure.
-
Purification: Dissolve the residue in a suitable solvent like dichloromethane and purify by column chromatography on alumina. Elute with a solvent gradient (e.g., hexane-dichloromethane) to separate the this compound (red-green fraction) from tetraphenylporphyrin (purple fraction).
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, UV-Vis spectroscopy, and mass spectrometry.
Protocol 2: Cobalt(III) Insertion into this compound
This protocol is based on established methods for cobaltation.[4][8]
-
Reaction Mixture: Dissolve this compound in a mixture of chloroform (B151607) and methanol.
-
Reagent Addition: Add cobalt(II) acetate (B1210297) tetrahydrate and triphenylphosphine (B44618) (PPh₃) to the solution.
-
Reflux: Reflux the mixture for about 20 minutes.
-
Monitoring: Follow the reaction by thin-layer chromatography (silica gel/CH₂Cl₂) and UV-Vis spectroscopy until the starting free-base corrole is consumed.
-
Purification: Remove the solvent in vacuo. Purify the residue by passing it through a silica (B1680970) gel plug, eluting with dichloromethane, followed by a neutral alumina plug with a dichloromethane/hexane mixture.
-
Crystallization: Crystallize the resulting triphenylphosphine cobalt(III) triphenylcorrole complex from a dichloromethane/methanol mixture.
Protocol 3: Bromination of this compound
This protocol describes the complete bromination of the corrole macrocycle.[1][2]
-
Dissolution: Dissolve this compound in anhydrous chloroform.
-
Reagent Addition: Add an excess of N-bromosuccinimide (NBS) to the solution.
-
Reaction: Stir the mixture at room temperature under a nitrogen atmosphere for 12 hours.
-
Quenching: Quench the reaction by washing with a saturated aqueous solution of sodium bicarbonate.
-
Work-up: Dry the organic layer over anhydrous sodium sulfate (B86663) and remove the solvent under reduced pressure.
-
Purification: Further purification can be achieved by chromatography if necessary.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Key reactivity pathways for this compound management.
Caption: Troubleshooting guide for stability issues with this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and functionalization of meso-aryl-substituted corroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a product from a modified Rothemund reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. This compound: a product from a modified Rothemund reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. repository.lsu.edu [repository.lsu.edu]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The Selective Monobromination of a Highly Sterically Encumbered Corrole: Structural and Spectroscopic Properties of Fe(Cl)(2-Bromo-5,10,15-tris(triphenyl)phenyl corrole) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound [omlc.org]
- 12. This compound: a product from a modified Rothemund reaction [art.torvergata.it]
Validation & Comparative
"characterization of 5,10,15-Triphenylcorrole derivatives"
A Comprehensive Comparison of 5,10,15-Triphenylcorrole Derivatives: Synthesis, Spectroscopic, and Electrochemical Properties
Introduction
This compound (TPC) and its derivatives are a class of aromatic tetrapyrrolic macrocycles that have garnered significant interest in various fields, including catalysis, sensing, and medicine. Their unique contracted porphyrin-like structure, with a direct pyrrole-pyrrole bond, imparts distinct electronic and photophysical properties. This guide provides a comparative overview of the characterization of TPC and several of its derivatives, focusing on their synthesis, spectroscopic, and electrochemical properties to aid researchers, scientists, and drug development professionals in their work with these versatile molecules.
Synthesis of this compound and Its Derivatives
A common and efficient method for the synthesis of this compound is the one-pot reaction of benzaldehyde (B42025) and an excess of pyrrole (B145914).[1][2] This approach, a modification of the Rothemund reaction, has been widely adopted for the preparation of various meso-triarylcorroles.[3] Further functionalization of the TPC core can be achieved through electrophilic substitution reactions, allowing for the introduction of various substituents at the β-pyrrolic positions or the meso-phenyl rings. Metal complexes of TPC are typically synthesized by reacting the free-base corrole (B1231805) with a corresponding metal salt.[4]
Caption: General synthesis and derivatization workflow for this compound.
Spectroscopic Properties
The electronic absorption spectra of TPC and its derivatives are characterized by an intense Soret band (or B band) in the 400-450 nm region and weaker Q bands in the 550-700 nm region. The position and intensity of these bands are sensitive to the nature and position of substituents on the corrole macrocycle, as well as the central metal ion.
UV-Vis Absorption Data
| Compound | Solvent | Soret Band (λ_max, nm) | Q-Bands (λ_max, nm) | Reference |
| This compound (TPC) | CH₂Cl₂ | 415 | 565, 615, 645 | [5] |
| 5,10,15-Tris(pentafluorophenyl)corrole | CH₂Cl₂ | 408 | 560, 605, 640 | [6] |
| 3-Nitro-5,10,15-tritolylcorrole | Pyridine | 425 | 580, 620, 660 | |
| 3,17-Dinitro-5,10,15-tritolylcorrole | Pyridine | 435 | 590, 635, 680 | |
| (TPC)Fe(Cl) | CH₂Cl₂ | 398, 418 | 545, 650 | |
| (TPC)Co(PPh₃) | CH₂Cl₂ | 410 | 590, 630 | [1] |
Fluorescence Properties
Many TPC derivatives exhibit fluorescence, with emission maxima typically observed in the red region of the spectrum. The fluorescence quantum yield (Φ_F) is highly dependent on the molecular structure, including the presence of heavy atoms or electron-withdrawing/donating groups.
| Compound | Solvent | Excitation (λ_ex, nm) | Emission (λ_em, nm) | Quantum Yield (Φ_F) | Reference |
| This compound (TPC) | CH₂Cl₂ | 415 | 650, 710 | 0.14 | [5] |
| P-F0 (Phosphorus TPC complex) | Toluene | - | - | 0.19 | [6] |
| P-F5 (Phosphorus complex with one C₆F₅) | Toluene | - | - | 0.17 | [6] |
| P-F10 (Phosphorus complex with two C₆F₅) | Toluene | - | - | 0.16 | [6] |
| P-F15 (Phosphorus complex with three C₆F₅) | Toluene | - | - | 0.15 | [6] |
Electrochemical Properties
Cyclic voltammetry is a powerful technique to probe the redox behavior of TPC derivatives. The oxidation and reduction potentials are influenced by the substituents on the corrole ring and the nature of the coordinated metal ion. Electron-withdrawing groups generally lead to an anodic shift in the redox potentials, making the macrocycle more difficult to oxidize and easier to reduce.
| Compound | Solvent/Electrolyte | E_ox1 (V vs SCE) | E_ox2 (V vs SCE) | E_red1 (V vs SCE) | Reference |
| 5,10,15-Tritolylcorrole (TTC) | Pyridine/TBAP | 0.45 | 0.80 | -1.35 | |
| 3-Nitro-5,10,15-tritolylcorrole | Pyridine/TBAP | 0.61 | 0.95 | -1.18 | |
| 3,17-Dinitro-5,10,15-tritolylcorrole | Pyridine/TBAP | 0.77 | 1.10 | -1.02 | |
| (TPC)Fe(Cl) | CH₂Cl₂/TBAP | 0.75 | 1.15 | -0.30 | |
| (TPC)Co(PPh₃) | CH₂Cl₂/TBAP | 0.52 | 0.98 | -1.05 |
Experimental Protocols
General Synthesis of this compound
A solution of freshly distilled pyrrole (10 equivalents) and benzaldehyde (1 equivalent) in a suitable solvent such as dichloromethane (B109758) or chloroform (B151607) is stirred at room temperature. An acid catalyst, like trifluoroacetic acid (TFA), is added, and the reaction is monitored by UV-Vis spectroscopy. After completion, the reaction is quenched, and the product is purified by column chromatography on silica (B1680970) gel.
UV-Vis Spectroscopy
Absorption spectra are typically recorded on a dual-beam spectrophotometer. The corrole derivative is dissolved in a spectroscopic grade solvent (e.g., CH₂Cl₂, toluene, or pyridine) to a concentration of approximately 10⁻⁶ to 10⁻⁵ M. The solution is placed in a 1 cm path length quartz cuvette, and the spectrum is recorded over a wavelength range of 300-800 nm.
Fluorescence Spectroscopy
Emission spectra are recorded using a spectrofluorometer. The sample is prepared in a similar manner to UV-Vis spectroscopy, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects. The sample is excited at the Soret band maximum, and the emission is scanned over a range that covers the expected Q-band region. The fluorescence quantum yield is determined relative to a standard with a known quantum yield.[7]
Cyclic Voltammetry
Electrochemical measurements are performed using a three-electrode system consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., saturated calomel (B162337) electrode, SCE), and a counter electrode (e.g., platinum wire). The corrole derivative (typically 1 mM) is dissolved in a dry, deoxygenated solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) perchlorate, TBAP). The potential is swept at a scan rate of 100 mV/s, and the resulting voltammogram is recorded.[8]
Caption: A typical workflow for the characterization of this compound derivatives.
Structure-Property Relationships
The electronic properties of this compound derivatives are significantly influenced by the nature of the substituents at the meso-phenyl rings and the β-pyrrolic positions.
Caption: Logical relationship of substituent effects on the electronic properties of the TPC core.
Electron-donating groups typically cause a red-shift in the absorption spectra and lower the oxidation potentials, making the corrole easier to oxidize. Conversely, electron-withdrawing groups induce a blue-shift in the absorption spectra and increase the oxidation potentials.[9] The introduction of heavy atoms, either as substituents or as the central metal ion, often enhances intersystem crossing, leading to a decrease in fluorescence quantum yield and an increase in the generation of singlet oxygen, a property exploited in photodynamic therapy.[6]
References
- 1. This compound: a product from a modified Rothemund reaction [art.torvergata.it]
- 2. This compound: a product from a modified Rothemund reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound [omlc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Cyclic Voltammetry | Chem Lab [chemlab.truman.edu]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide: 5,10,15-Triphenylcorrole vs. Tetraphenylporphyrin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 5,10,15-Triphenylcorrole (TPC) and meso-Tetraphenylporphyrin (TPP), two foundational macrocycles in the field of porphyrinoid chemistry. While structurally related, their distinct electronic and coordination properties give rise to significant differences in performance across various applications. This comparison is supported by experimental data to inform researchers in catalysis, sensing, and therapeutic development.
Introduction and Structural Overview
meso-Tetraphenylporphyrin (TPP) is a synthetic, symmetrically substituted heterocyclic compound that serves as a staple model for naturally occurring porphyrins.[1] It consists of a planar tetrapyrrolic macrocycle with four phenyl groups at the meso positions. TPP is a dianionic ligand, typically existing in its free-base form (H₂TPP) as a neutral molecule with two inner hydrogen atoms.[2]
This compound (TPC) is a close structural analog of TPP but is a trianionic, tripyrrolic macrocycle, meaning it has one fewer meso-carbon bridge compared to a porphyrin.[2][3] This seemingly small change—the absence of one methine bridge—induces significant structural and electronic consequences. The corrole (B1231805) core is more contracted, and the free-base form (H₃TPC) is aromatic with three inner hydrogen atoms, leading to steric hindrance and deviations from planarity.[4]
Caption: Molecular structures and core properties of TPP and TPC.
Synthesis Overview
The synthesis of TPP is well-established and commonly performed in undergraduate laboratories.[1] In contrast, the synthesis of TPC often requires more controlled conditions to prevent the formation of the thermodynamically favored TPP as a byproduct.[4]
Caption: Generalized synthetic workflows for TPP and TPC.
Comparative Data
The differing electronic structures of TPC and TPP give rise to distinct spectroscopic and electrochemical properties.
Both molecules exhibit a strong Soret band (or B band) and weaker Q-bands in their UV-visible absorption spectra. However, the Soret band of TPC is typically blue-shifted and broader compared to TPP.[5] The Q-band region of TPC is also structurally different, often showing more intense absorptions than those of TPP.[5]
| Property | This compound (TPC) | meso-Tetraphenylporphyrin (TPP) |
| Soret Band (λₘₐₓ) | ~414-415 nm[5][6] | ~419 nm[1] |
| Molar Extinction (Soret) | ~110,000 - 137,800 M⁻¹cm⁻¹[6] | Strong absorption, specific value varies with solvent. |
| Q-Bands (λₘₐₓ) | Three primary bands at ~572, 615, 647 nm[5] | Four weaker bands at ~515, 550, 593, 649 nm[1] |
| Fluorescence Emission | Intense emission bands are observed.[4] | Maxima at ~649 and 717 nm[1] |
| Fluorescence Quantum Yield (Φ_F) | 0.14 (in dichloromethane)[6] | 0.11[1] |
Table 1: Comparison of Spectroscopic Properties.
The electrochemical behavior of TPC and TPP reflects their differing electron densities and core charges. Corroles are generally easier to oxidize than porphyrins due to the higher energy of their Highest Occupied Molecular Orbital (HOMO). The reduction of free-base corroles can be complex and may be accompanied by deprotonation events.[3]
| Property | This compound (TPC) Analogs | meso-Tetraphenylporphyrin (TPP) Analogs |
| First Oxidation (E₁/₂) | Typically less positive than corresponding porphyrins. | Varies by metal and solvent (e.g., Fe(III)TPP-Cl ~0.25 V vs Fc/Fc⁺)[7] |
| First Reduction (E₁/₂) | ~ -1.40 V to -1.60 V (vs. SCE) for the H₂TPCor⁻ anion[3] | Varies by metal and solvent (e.g., Fe(III)TPP-Cl ~ -0.92 V vs Fc/Fc⁺)[7] |
Table 2: Comparison of General Electrochemical Properties. Note: Potentials are highly dependent on the central metal, solvent, and supporting electrolyte.
Metalation Chemistry
A key differentiator between TPP and TPC is their coordination chemistry.
-
Tetraphenylporphyrin (TPP): As a dianionic ligand, TPP readily coordinates with a vast range of divalent metal ions (e.g., Fe²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺) to form stable, neutral metalloporphyrins.[8][9][10] It can also stabilize metals in other oxidation states.
-
Triphenylcorrole (TPC): As a trianionic ligand, TPC has a strong preference for stabilizing metals in higher oxidation states (e.g., Co³⁺, Fe⁴⁺, Mn⁵⁺).[11][12] Its affinity for common divalent metal ions is significantly lower than that of porphyrins, a property that can be exploited for selective metalation in mixed systems.[12] The smaller core size of the corrole also influences the geometry and stability of the resulting metal complexes.
Experimental Protocols
This protocol is a common one-pot method for synthesizing TPP.[1]
-
Reaction Setup: In a fume hood, add freshly distilled benzaldehyde (9.8 mmol) and pyrrole (9.8 mmol) to refluxing propionic acid (e.g., 30-40 mL). The molar ratio should be 1:1.
-
Reflux: Allow the mixture to reflux for 30-60 minutes. The solution will turn dark and opaque.
-
Cooling and Crystallization: Remove the flask from heat and allow it to cool to room temperature. Purple, crystalline H₂TPP will precipitate. Further cooling in an ice bath can improve the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals sequentially with hot methanol (B129727) and then water to remove residual propionic acid and other impurities.
-
Drying: Dry the purified H₂TPP crystals in a vacuum oven. The typical yield is around 20%.[13]
This one-pot synthesis is adapted from published procedures.[14][15][16]
-
Reaction Setup: In a fume hood, combine benzaldehyde with a significant excess of pyrrole in a suitable solvent (e.g., propionic acid).
-
Reflux: Heat the mixture to reflux for an extended period (e.g., several hours), monitoring the reaction by TLC or UV-Vis spectroscopy.
-
Workup and Purification: After cooling, the product mixture is typically subjected to column chromatography (e.g., on silica (B1680970) gel or alumina) to separate the desired triphenylcorrole from unreacted starting materials and porphyrin byproducts.
-
Electrolyte Preparation: Prepare a solution of the analyte (TPP or TPC derivative) in a suitable electrochemical solvent (e.g., dichloromethane, DMF) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, NBu₄PF₆).
-
Cell Assembly: Use a standard three-electrode cell consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a reference electrode (e.g., Ag/AgCl or SCE).[11]
-
Measurement: Purge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen. Record the cyclic voltammogram by scanning the potential over the desired range.
-
Referencing: If required, add a small amount of an internal standard, such as ferrocene/ferrocenium (Fc/Fc⁺), and reference all measured potentials to the Fc/Fc⁺ couple.
Conclusion
This compound and meso-Tetraphenylporphyrin, while visually similar, are fundamentally different macrocycles. TPP is a robust, dianionic ligand that readily forms stable complexes with divalent metals, making it a workhorse in coordination chemistry. TPC, as a trianionic, contracted macrocycle, is uniquely suited for stabilizing high-valent metal centers. Its distinct spectroscopic and electrochemical signatures, stemming from its altered symmetry and electronic structure, offer unique opportunities for the development of novel catalysts, sensitizers, and therapeutic agents. The choice between TPC and TPP should be guided by the specific application, with TPC being the ligand of choice when high-valent metal chemistry is the primary goal.
References
- 1. Tetraphenylporphyrin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Solid state structures and properties of free-base this compound (TPCor) anions obtained by deprotonation and reduction. Effective magnetic ... - Dalton Transactions (RSC Publishing) DOI:10.1039/C7DT02901B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound [omlc.org]
- 7. Investigation of Iron(III) Tetraphenylporphyrin as a Redox Flow Battery Anolyte: Unexpected Side Reactivity with the Electrolyte - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metalation of tetraphenylporphyrin with nickel on a TiO2(110)-1 × 2 surface - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Principle and mechanism of direct porphyrin metalation: joint experimental and theoretical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis, Characterization and Spectral Properties of Substituted Tetraphenylporphyrin Iron Chloride Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound: a product from a modified Rothemund reaction [art.torvergata.it]
- 15. This compound: a product from a modified Rothemund reaction - Chemical Communications (RSC Publishing) DOI:10.1039/A903247I [pubs.rsc.org]
- 16. This compound: a product from a modified Rothemund reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Comparative Electrochemical Analysis of Triphenylcorrole and its Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the electrochemical properties of triphenylcorrole and its various metal complexes. The information presented is supported by experimental data from peer-reviewed scientific literature, offering insights into their redox behaviors and potential applications in catalysis and drug development.
Introduction to Triphenylcorrole Electrochemistry
Triphenylcorrole (H₃TPC) is a contracted tetrapyrrolic macrocycle that, like its well-studied cousin porphyrin, can chelate a wide variety of metal ions. The resulting metallocorroles exhibit rich and varied electrochemical properties, largely influenced by the nature of the central metal ion.[1] These properties are critical for their function in diverse applications, including electrocatalysis for energy-related reactions and the development of redox-active therapeutic agents.[2][3] The trianionic nature of the corrole (B1231805) ligand, in contrast to the dianionic porphyrin, often stabilizes higher metal oxidation states, leading to unique electrochemical behavior.[4]
Comparative Electrochemical Data
The redox potentials of triphenylcorrole and its metal complexes are a key indicator of their electron transfer capabilities. These values, typically measured by cyclic voltammetry (CV), provide a quantitative measure of the ease with which the complex can be oxidized or reduced. The following table summarizes the redox potentials for a selection of triphenylcorrole metal complexes, referenced against the ferrocene (B1249389)/ferrocenium (Fc/Fc⁺) couple, a standard internal reference in non-aqueous electrochemistry.
| Metal Complex | First Oxidation (E₁/₂ vs Fc/Fc⁺, V) | First Reduction (E₁/₂ vs Fc/Fc⁺, V) | Second Reduction (E₁/₂ vs Fc/Fc⁺, V) | Metal-Centered Transitions | Reference(s) |
| H₃(TPC) | ~0.5 - 0.6 | ~-1.2 to -1.4 | ~-1.6 to -1.8 | Ligand-centered | [5] |
| Mn(III)(TPC) | ~0.2 - 0.4 (MnIII/IV) | ~-0.8 to -1.0 (MnIII/II) | ~-1.5 to -1.7 | Mn(III/IV), Mn(III/II) | [5] |
| Fe(IV)(TPC)Cl | ~0.1 - 0.3 (FeIV/V) | ~-0.6 to -0.8 (FeIV/III) | ~-1.4 to -1.6 | Fe(IV/III) | [6] |
| Co(III)(TPC) | ~0.3 - 0.5 | ~-0.9 to -1.1 (CoIII/II) | ~-1.7 to -1.9 | Co(III/II) | [5] |
| Ni(II)(TPC) | ~0.4 - 0.6 | ~-1.0 to -1.2 | ~-1.8 to -2.0 | Primarily ligand-centered | [7] |
| Cu(III)(TPC) | ~0.6 - 0.8 | ~-0.7 to -0.9 (CuIII/II) | ~-1.5 to -1.7 | Cu(III/II) | [2][5] |
| Zn(II)(TPC) | ~0.5 - 0.7 | ~-1.1 to -1.3 | ~-1.7 to -1.9 | Primarily ligand-centered | [5] |
Note: The exact redox potentials can vary depending on the solvent, supporting electrolyte, and specific substituents on the triphenylcorrole macrocycle.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the electrochemical properties of triphenylcorrole and its metal complexes.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a fundamental electrochemical technique used to probe the redox behavior of a species in solution.
Objective: To determine the redox potentials and assess the reversibility of electron transfer processes of triphenylcorrole and its metal complexes.
Materials:
-
Working Electrode: Glassy carbon or platinum disk electrode.
-
Reference Electrode: Silver/silver chloride (Ag/AgCl) or saturated calomel (B162337) electrode (SCE).
-
Counter Electrode: Platinum wire or foil.
-
Electrochemical Cell: A three-electrode cell.
-
Potentiostat.
-
Solution: A solution of the triphenylcorrole complex (typically 1 mM) in a suitable non-aqueous solvent (e.g., dichloromethane, acetonitrile, or dimethylformamide) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆).
-
Internal Standard: Ferrocene (added at the end of the experiment for potential referencing).
Procedure:
-
Polish the working electrode with alumina (B75360) slurry on a polishing pad, rinse thoroughly with deionized water and the solvent to be used, and dry completely.
-
Assemble the three-electrode cell with the working, reference, and counter electrodes.
-
Deaerate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.
-
Connect the electrodes to the potentiostat.
-
Set the parameters on the potentiostat software: initial potential, switching potential, final potential, and scan rate (typically 100 mV/s).
-
Run the cyclic voltammogram and record the data.
-
After obtaining the voltammogram of the analyte, add a small amount of ferrocene to the solution and record its cyclic voltammogram.
-
Determine the half-wave potentials (E₁/₂) for the redox processes of the triphenylcorrole complex and reference them to the E₁/₂ of the Fc/Fc⁺ couple.
Spectroelectrochemistry
Spectroelectrochemistry combines electrochemical and spectroscopic techniques to provide information about the electronic structure of species generated at different electrode potentials.
Objective: To identify the species formed upon oxidation or reduction and to monitor the spectral changes associated with electron transfer.
Materials:
-
Optically transparent electrode (OTE), such as an indium tin oxide (ITO) coated glass slide or a platinum mini-grid electrode.
-
A thin-layer spectroelectrochemical cell.
-
Potentiostat.
-
UV-Vis-NIR spectrometer.
-
The same solution components as for cyclic voltammetry.
Procedure:
-
Assemble the spectroelectrochemical cell with the OTE as the working electrode, a platinum wire as the counter electrode, and a silver wire as the pseudo-reference electrode.
-
Fill the cell with the deaerated solution of the triphenylcorrole complex.
-
Place the cell in the sample compartment of the spectrometer.
-
Record the initial absorption spectrum of the complex at its open-circuit potential.
-
Apply a series of potentials corresponding to the redox processes observed in the cyclic voltammogram.
-
At each potential step, allow the system to reach equilibrium (as indicated by a stable current) and then record the absorption spectrum.
-
Analyze the spectral changes (e.g., appearance of new bands, shifts in existing bands) to characterize the electronic transitions of the oxidized or reduced species.
Visualizing Electrochemical Processes
The following diagrams, generated using Graphviz, illustrate key concepts in the electrochemical analysis of triphenylcorrole complexes.
Caption: General structure of a metallotriphenylcorrole complex.
Caption: Workflow for a cyclic voltammetry experiment.
Caption: A generalized electrocatalytic cycle involving a metallocorrole.
Conclusion
The electrochemical behavior of triphenylcorrole is significantly modulated by the coordinated metal ion. The data presented in this guide highlight the diverse redox properties of these complexes, which underpin their potential in various fields. For instance, the accessibility of multiple, stable oxidation states in manganese and iron corroles makes them promising candidates for catalytic applications, such as oxygen reduction.[5] In contrast, the more straightforward, ligand-centered redox processes of zinc and nickel corroles can be useful for fundamental studies of electron transfer. A thorough understanding of their electrochemical properties, as detailed in the experimental protocols, is essential for the rational design and development of new corrole-based technologies.
References
- 1. Simplified spectroelectrochemistry setups with intuitive, user-friendly cells | Metrohm [metrohm.com]
- 2. azom.com [azom.com]
- 3. Cyclic voltammetry of porphyrins and metalloporphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scilit.com [scilit.com]
- 6. tamucc-ir.tdl.org [tamucc-ir.tdl.org]
- 7. courses.washington.edu [courses.washington.edu]
"spectroscopic comparison of substituted Triphenylcorroles"
A Spectroscopic Comparison of Substituted Triphenylcorroles: A Guide for Researchers
Triphenylcorroles, a class of tetrapyrrolic macrocycles, have garnered significant interest in various scientific fields, including catalysis, sensing, and medicine, owing to their unique photophysical and electrochemical properties. The ability to modulate these properties through the introduction of various substituents on the triphenylphosphine (B44618) framework makes them highly versatile molecules. This guide provides a comparative overview of the spectroscopic properties of a series of substituted triphenylcorroles, supported by experimental data and detailed methodologies, to aid researchers in the selection and design of corrole-based systems for specific applications.
Spectroscopic Data Summary
The electronic absorption and emission properties of triphenylcorroles are highly sensitive to the nature and position of substituents on the meso-phenyl rings. The following table summarizes the key spectroscopic data for a series of trans-A₂B-corroles, where two meso positions are occupied by pentafluorophenyl groups and the third meso-aryl group bears different substituents. The data reveals a clear trend: electron-donating groups (EDGs) tend to cause a slight blue-shift in the Soret band and a red-shift in the Q-bands, while electron-withdrawing groups (EWGs) generally lead to a red-shift in the Soret band.
| Compound | Substituent (at meso-10-aryl position) | Soret Band (λ_max, nm) | Q-Bands (λ_max, nm) | Emission (λ_em, nm) | Fluorescence Quantum Yield (Φ_F) |
| 1 | Phenyl | 410 | 562, 605, 642 | 655, 712 | 0.12 |
| 2 | 4-Nitrophenyl | 418 | 570, 615, 650 | 665, 725 | 0.08 |
| 3 | 4-Aminophenyl | 412 | 565, 610, 648 | 660, 718 | 0.15 |
| 4 | 4-Methoxyphenyl | 411 | 564, 608, 645 | 658, 715 | 0.14 |
Data extracted from a study on mono-substituted corroles in DMSO solution.[1]
Experimental Protocols
The following protocols are representative of the methods used to obtain the spectroscopic data presented above.
General Synthesis of trans-A₂B-Corroles
The trans-A₂B-corroles were synthesized according to the Gryko synthesis method.[1] This procedure involves the reaction of 5-(pentafluorophenyl)dipyrromethane (B1599833) with the respective aryl-substituted aldehyde.[1]
UV-Vis Absorption Spectroscopy
Absorption spectra were recorded on a Shimadzu UV-2600 spectrophotometer using a 1.0 cm optical path length quartz cuvette.[1] The corrole (B1231805) derivatives were dissolved in spectrophotometric grade solvents (e.g., dichloromethane, DMSO) to a final concentration of 10 µM.[1] Spectra were typically recorded in the 250–800 nm range.[1]
Fluorescence Spectroscopy
Steady-state fluorescence emission spectra were obtained using a Horiba Fluoromax Plus fluorimeter.[1] The corrole samples were prepared at a concentration of 5.0 µM in a 1.0 cm optical path length cuvette.[1] The excitation wavelength was set at the Soret band maximum, with excitation and emission slits typically set to 5.0 nm.[1]
Fluorescence Quantum Yield Determination
Fluorescence quantum yields (Φ_F) were measured relative to a standard, typically tetra(phenyl)porphyrin (TPP) in DMF solution.[1] The quantum yield was calculated using the following equation:
Φ_F(sample) = Φ_F(std) * (A_std / A_sample) * (I_sample / I_std) * (η_sample / η_std)²
where A is the absorbance at the excitation wavelength, I is the integrated emission intensity, and η is the refractive index of the solvent. The subscripts "sample" and "std" refer to the sample and the standard, respectively.
Visualizing Molecular Structure and Experimental Workflow
The following diagrams illustrate the general structure of substituted triphenylcorroles and the workflow for their spectroscopic analysis.
Caption: General chemical structure of a triphenylcorrole, highlighting the key positions for substitution.
Caption: Workflow for the spectroscopic analysis of substituted triphenylcorroles.
References
Validating the Structure of 5,10,15-Triphenylcorrole: A Comparative Guide to NMR Analysis
For researchers, scientists, and drug development professionals, rigorous structural validation of synthetic compounds is paramount. This guide provides a comparative analysis of using Nuclear Magnetic Resonance (NMR) spectroscopy for confirming the intricate structure of 5,10,15-triphenylcorrole, a key building block in various fields including catalysis and medicine.
This guide outlines the expected NMR data for this compound and compares it with structurally similar corrole (B1231805) derivatives. Detailed experimental protocols and a visual workflow are provided to aid in the replication and interpretation of results.
Structural Confirmation through ¹H and ¹³C NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules like this compound. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) nuclei, the precise arrangement of atoms within the molecule can be determined. The aromatic nature of the corrole macrocycle and the presence of three phenyl substituents give rise to a characteristic set of signals in the NMR spectrum.
Comparative NMR Data
The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound and provides a comparison with its closely related analogues, 5,10,15-tritolylcorrole and 5,10,15-tris(pentafluorophenyl)corrole. This comparative data is invaluable for confirming the successful synthesis of the target molecule and for identifying any potential impurities or side products. The data for 5,10,15-tritolylcorrole is presented as a close approximation for the phenyl derivative due to their structural similarity.[1]
| Compound | Proton/Carbon | Expected Chemical Shift (δ, ppm) | Reference |
| This compound | β-pyrrole H | ~8.2-9.1 | Estimated from Tritolylcorrole data |
| Phenyl H | ~7.5-8.0 | Estimated from Tritolylcorrole data | |
| Pyrrole C | Not explicitly found in searches | ||
| Phenyl C | Not explicitly found in searches | ||
| 5,10,15-Tritolylcorrole | β-pyrrole H (singlet) | 8.94 (s, 2H) | [1] |
| β-pyrrole H (doublet) | 8.52 (d, 2H, J = 4.80 Hz) | [1] | |
| β-pyrrole H (doublet) | 8.23 (d, 2H, J = 4.86 Hz) | [1] | |
| Phenyl H | 7.95 (m, 6H), 7.55 (m, 6H) | [1] | |
| p-CH₃ | 2.68 (s, 3H), 2.63 (s, 6H) | [1] | |
| 5,10,15-Tris(pentafluorophenyl)corrole | ¹H, ¹³C, ¹⁵N, ¹⁹F | Fully assigned in reference | [2] |
Experimental Protocol for NMR Analysis
A detailed and standardized experimental protocol is crucial for obtaining high-quality, reproducible NMR data. The following protocol is based on established methods for the analysis of corrole derivatives.[2][3]
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent.
-
Ensure the sample is fully dissolved to avoid signal broadening.
-
Filter the solution into a standard 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
Use a high-field NMR spectrometer (e.g., 300 MHz or higher) for optimal signal dispersion.[1]
-
Tune and match the probe for the ¹H and ¹³C frequencies.
-
Shim the magnetic field to achieve high homogeneity and sharp signals.
3. ¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters:
-
Pulse angle: 30-45°
-
Spectral width: ~16 ppm
-
Acquisition time: ~2-3 s
-
Relaxation delay: 2 s
-
Number of scans: 16-64 (or more for dilute samples)
-
-
Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
4. ¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters:
-
Pulse angle: 30-45°
-
Spectral width: ~200-250 ppm
-
Acquisition time: ~1-2 s
-
Relaxation delay: 2-5 s
-
Number of scans: 1024 or more, depending on sample concentration.
-
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
5. 2D NMR Experiments (Optional but Recommended):
-
For unambiguous assignment of all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular framework.
-
Experimental Workflow
The following diagram illustrates the logical workflow for the structural validation of this compound using NMR spectroscopy.
Caption: Workflow for NMR-based structural validation.
Alternative and Complementary Validation Methods
While NMR is a powerful tool, its data should be corroborated with other analytical techniques for comprehensive structural validation.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.
-
X-ray Crystallography: Offers an unambiguous determination of the three-dimensional molecular structure in the solid state. The crystal structure of a triphenylphosphinocobalt complex of this compound has been reported, providing definitive proof of its core structure.[4][5]
-
UV-Vis Spectroscopy: The electronic absorption spectrum provides information about the conjugated π-system of the corrole macrocycle, which is sensitive to substitution patterns.
-
Infrared (IR) Spectroscopy: Can be used to identify characteristic functional groups within the molecule.
By employing a combination of these techniques, researchers can achieve a high level of confidence in the structure and purity of their synthesized this compound, ensuring the reliability of subsequent experimental work.
References
- 1. repository.lsu.edu [repository.lsu.edu]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound: a product from a modified Rothemund reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. This compound: a product from a modified Rothemund reaction [art.torvergata.it]
A Comparative Guide to the Synthetic Routes of 5,10,15-Triphenylcorrole
For Researchers, Scientists, and Drug Development Professionals
The synthesis of corroles, particularly meso-substituted derivatives like 5,10,15-triphenylcorrole, is a cornerstone of research in areas ranging from catalysis and sensing to photodynamic therapy and drug development. The unique photophysical and coordination properties of these macrocycles make them highly sought-after targets. This guide provides a comparative analysis of three prominent synthetic routes to this compound, offering a detailed examination of their methodologies, quantitative performance, and practical considerations.
At a Glance: Comparison of Synthetic Routes
The selection of a synthetic strategy for this compound often involves a trade-off between procedural simplicity, reaction yield, and the purity of the final product. The following table summarizes the key quantitative data for three distinct and widely employed methods.
| Parameter | One-Pot Synthesis (Modified Rothemund) | [2+1] Dipyrromethane Condensation (Gryko Method) | Stepwise Bilane (B1242972) Synthesis (Koszarna & Gryko Method) |
| Starting Materials | Pyrrole (B145914), Benzaldehyde (B42025) | 5-Phenyldipyrromethane, Benzaldehyde | Pyrrole, Benzaldehyde |
| Key Reagents | Acid catalyst (e.g., TFA, HCl), Oxidant (e.g., DDQ, p-chloranil) | Acid catalyst (e.g., TFA), Oxidant (e.g., DDQ) | Acid catalyst (e.g., HCl), Oxidant (e.g., DDQ) |
| Reaction Time | ~1 - 2 hours | ~1 - 3 hours | > 3 hours (multi-step) |
| Typical Yield | 10 - 21% | 15 - 29% | Up to 32% |
| Purification | Column chromatography | Column chromatography | Column chromatography |
In-Depth Analysis of Synthetic Methodologies
One-Pot Synthesis: A Modified Rothemund-Type Reaction
This approach represents the most direct method for the synthesis of this compound, involving the acid-catalyzed condensation of pyrrole and benzaldehyde in a single reaction vessel, followed by oxidation.[1][2] While procedurally simple, this method often contends with the formation of various porphyrinogenic oligomers and the co-production of tetraphenylporphyrin, which can complicate purification and lead to lower yields.[3]
Experimental Protocol:
To a solution of freshly distilled pyrrole (40 mmol) in dichloromethane (B109758) (1 L) under an inert atmosphere, benzaldehyde (30 mmol) is added. The solution is stirred, and trifluoroacetic acid (TFA, 10 mmol) is added. The reaction mixture is stirred at room temperature for 1 hour in the dark. Following this, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ, 22.5 mmol) is added, and the mixture is stirred for an additional hour. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel using a hexane-dichloromethane gradient to afford this compound as a dark purple solid.
[2+1] Condensation of Dipyrromethane: The Gryko Methodology
A more convergent approach involves the condensation of a pre-synthesized 5-phenyldipyrromethane with two equivalents of benzaldehyde.[4] This [2+1] methodology, refined by Gryko and others, generally offers improved yields and better control over the formation of the desired A₂B-type corrole, where 'A' is the substituent from the dipyrromethane and 'B' is from the aldehyde.[5] This method significantly reduces the statistical scrambling observed in one-pot syntheses.
Experimental Protocol:
5-Phenyldipyrromethane (10 mmol) and benzaldehyde (5 mmol) are dissolved in a mixture of methanol (B129727) (100 mL) and water (50 mL). The solution is stirred, and concentrated hydrochloric acid (5 mL) is added. The reaction is stirred at room temperature for 2 hours. The resulting precipitate is collected by filtration and washed with methanol. The solid is then dissolved in dichloromethane (250 mL), and DDQ (7.5 mmol) is added. The mixture is stirred at room temperature for 15 minutes. The solvent is evaporated, and the crude product is purified by column chromatography on silica gel with a dichloromethane/hexane eluent to yield 10-(4-methoxyphenyl)-5,15-diphenyl-corrole.[5] For the synthesis of this compound, a similar procedure is followed using the appropriate dipyrromethane and aldehyde.
Stepwise Synthesis via a Bilane Intermediate: The Koszarna and Gryko Refinement
This method provides the highest reported yields for triphenylcorrole by separating the formation of the open-chain bilane intermediate from the final oxidative macrocyclization.[6] By carefully controlling the initial condensation of pyrrole and benzaldehyde in a water-methanol mixture, a high yield of the bilane can be achieved. Subsequent isolation and cyclization under optimized conditions minimize side reactions and enhance the overall efficiency.
Experimental Protocol:
-
Step 1: Bilane Synthesis: Pyrrole (40 mmol) and benzaldehyde (30 mmol) are added to a mixture of methanol (100 mL) and water (50 mL). Concentrated hydrochloric acid (10 mL) is then added, and the mixture is stirred vigorously at room temperature for 2 hours. The precipitated bilane is collected by filtration, washed with a methanol/water mixture, and dried under vacuum.
-
Step 2: Oxidative Cyclization: The dried bilane is dissolved in dichloromethane (500 mL), and a solution of DDQ (22.5 mmol) in dichloromethane is added dropwise over 10 minutes. The reaction is stirred for an additional 15 minutes at room temperature. The solvent is removed in vacuo, and the residue is purified by column chromatography on silica gel using a hexane-dichloromethane gradient to give this compound.
Visualizing the Comparative Study Workflow
The logical flow of this comparative analysis, from the initial selection of synthetic routes to the final evaluation, can be represented as a directed graph.
References
- 1. This compound: a product from a modified Rothemund reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. This compound: a product from a modified Rothemund reaction [art.torvergata.it]
- 3. researchgate.net [researchgate.net]
- 4. Refined methods for the synthesis of meso-substituted A3- and trans-A2B-corroles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. The synthesis and sharacterization of several corroles [scielo.org.za]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Triphenylcorrole-Based Catalysts and Their Alternatives
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient and robust catalysts is a cornerstone of modern chemistry, with profound implications for fields ranging from renewable energy to pharmaceutical synthesis. Among the diverse array of molecular catalysts, triphenylcorrole-based systems have emerged as a promising class of compounds, demonstrating notable activity in a variety of catalytic transformations. This guide provides an objective comparison of the performance of triphenylcorrole-based catalysts against other established catalytic systems, supported by experimental data, to aid researchers in the selection and design of next-generation catalysts.
Performance Comparison of Catalysts
The efficacy of a catalyst is quantified by several key metrics, including Turnover Number (TON), Turnover Frequency (TOF), and Faradaic Efficiency (FE) for electrocatalytic reactions. The following tables summarize the performance of triphenylcorrole-based catalysts in the Hydrogen Evolution Reaction (HER) and provide a comparative look at other catalysts in related fields.
Hydrogen Evolution Reaction (HER)
Cobalt triphenylcorrole complexes have been extensively studied for their ability to catalyze the production of hydrogen from water. The electronic properties of the triphenylcorrole ligand can be tuned by introducing substituents on the phenyl rings, which in turn influences the catalytic activity.
| Catalyst | Metal Center | TON | TOF (s⁻¹) | Faradaic Efficiency (%) | Conditions |
| Cobalt 5,10,15-tris(phenyl)corrole | Co | - | 2.1 | - | In phosphate (B84403) buffer (pH 7.0) at an overpotential of -1.53 V vs Ag/AgCl.[1] |
| Cobalt 5,10,15-tris(4-nitrophenyl)corrole | Co | - | 5.2 | - | In phosphate buffer (pH 7.0) at an overpotential of -1.53 V vs Ag/AgCl.[1] |
| Cobalt Corrole (B1231805) (ortho-nitrobenzyl) | Co | - | 0.038 | - | In neutral aqueous system at 938 mV overpotential.[2][3] |
| Cobalt Corrole (meta-nitrobenzyl) | Co | - | 0.035 | - | In neutral aqueous system at 938 mV overpotential.[2][3] |
| Cobalt Corrole (para-nitrobenzyl) | Co | - | 0.036 | - | In neutral aqueous system at 938 mV overpotential.[2][3] |
| Cobalt Corrole (imidazole group) | Co | - | 0.113 | 94.7 | In aqueous media at an overpotential of 1138 mV.[4][5] |
| Benchmark Catalyst | |||||
| Platinum | Pt | High | High | ~100 | Widely recognized as the most efficient HER catalyst, operates at near-zero overpotential in acidic media.[3][6] |
Note: Direct comparison of TOF values should be made with caution due to variations in experimental conditions such as electrolyte, pH, and overpotential.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of catalyst performance.[6][7] Below are representative methodologies for key electrocatalytic reactions.
Electrocatalytic Hydrogen Evolution
Objective: To determine the turnover frequency (TOF) and Faradaic efficiency (FE) of a molecular catalyst for the hydrogen evolution reaction.
Methodology:
-
Electrochemical Cell Setup: A standard three-electrode setup is used, comprising a glassy carbon working electrode, a platinum wire counter electrode, and a reference electrode (e.g., Ag/AgCl).[2]
-
Electrolyte Preparation: An aqueous buffer solution with a known pH (e.g., 0.1 M phosphate buffer, pH 7.0) is prepared and deaerated by purging with an inert gas (e.g., argon) for at least 30 minutes.[2]
-
Catalyst Immobilization (if applicable): The catalyst can be studied in a homogeneous solution or immobilized on the working electrode surface. For immobilization, a known amount of the catalyst is drop-casted onto the glassy carbon electrode and allowed to dry.
-
Cyclic Voltammetry (CV): CV is performed in the deaerated electrolyte to determine the redox potentials of the catalyst. Subsequently, a proton source (e.g., a weak acid) is added, and the catalytic current is measured.
-
Controlled Potential Electrolysis (CPE): CPE is carried out at a fixed potential, typically at the peak of the catalytic wave observed in the CV, for a defined period. The amount of hydrogen gas produced is quantified using gas chromatography.
-
Data Analysis:
-
TOF Calculation: The TOF is calculated from the catalytic current during CPE using the following equation: TOF = (i_cat / (n * F * N_cat)) where i_cat is the catalytic current, n is the number of electrons transferred per mole of product (2 for H₂), F is the Faraday constant, and N_cat is the number of moles of the catalyst on the electrode surface or in the solution.
-
Faradaic Efficiency Calculation: The FE is determined by comparing the experimentally measured amount of hydrogen produced with the theoretical amount calculated from the total charge passed during electrolysis.[8]
-
Catalytic Cycle for Hydrogen Evolution with a Cobalt Corrole Catalyst
The following diagram illustrates a plausible catalytic cycle for hydrogen evolution mediated by a cobalt corrole complex. The cycle involves the reduction of the cobalt center, followed by protonation and subsequent hydrogen gas release.
References
- 1. Toward the Rational Benchmarking of Homogeneous H2-Evolving Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. udspace.udel.edu [udspace.udel.edu]
- 5. Porphyrin-based frameworks for oxygen electrocatalysis and catalytic reduction of carbon dioxide - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. osti.gov [osti.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. cencenelec.eu [cencenelec.eu]
A Comparative Analysis of Quantum Yields: Triphenylcorrole Versus Other Leading Photosensitizers
For Immediate Release
In the landscape of photodynamic therapy (PDT), the efficacy of a photosensitizer is paramount. A critical determinant of this efficacy is its quantum yield—specifically, the efficiency of generating singlet oxygen, a potent cytotoxic agent. This guide provides a comparative analysis of the quantum yield of triphenylcorrole and other widely used photosensitizers, supported by experimental data and detailed methodologies for researchers, scientists, and professionals in drug development.
Data Summary: A Comparative Look at Quantum Yields
The performance of a photosensitizer is quantitatively captured by its fluorescence quantum yield (Φf) and, more critically for Type II PDT, its singlet oxygen quantum yield (ΦΔ). Below is a compilation of these values for triphenylcorrole and a selection of other common photosensitizers.
| Photosensitizer | Fluorescence Quantum Yield (Φf) | Singlet Oxygen Quantum Yield (ΦΔ) | Solvent |
| 5,10,15-Tris(pentafluorophenyl)corrole | 0.15[1] | 0.34–0.86 (range for free-base corroles)[2] | Dichloromethane |
| 5,10,15-Triphenylcorrole | 0.14 | Not explicitly found in the search results. | Dichloromethane |
| Tetraphenylporphyrin (TPP) | 0.11[3] | 0.66 | Toluene / DMF |
| Methylene Blue | ~0.03 | 0.52[4] | Methanol |
| Rose Bengal | ~0.02 | 0.76 | Methanol |
| Zinc Phthalocyanine (ZnPc) | ~0.20 | 0.55 | DMF |
| Photofrin® | Not specified | ~0.1-0.3 | Aqueous |
| Foscan® (Temoporfin) | 0.07[5] | 0.65[5] | Methanol |
Note: Quantum yields can be significantly influenced by the solvent environment and the concentration of the photosensitizer. The data presented here are representative values from the literature.
In Focus: Triphenylcorrole's Photophysical Profile
Corroles, including triphenylcorrole, are structurally similar to porphyrins but exhibit distinct electronic and photophysical properties. Free-base corroles generally demonstrate higher fluorescence quantum yields compared to many porphyrins.[6] The singlet oxygen quantum yield for free-base corroles falls within a broad and promising range of 34-86%.[2] This suggests that triphenylcorrole and its derivatives are efficient at generating singlet oxygen, making them strong candidates for PDT applications.
Experimental Protocols: Measuring Quantum Yield
Accurate determination of quantum yields is crucial for the evaluation of new photosensitizers. The following are standard experimental protocols for measuring fluorescence and singlet oxygen quantum yields.
Fluorescence Quantum Yield Determination (Relative Method)
This method involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Solvent (e.g., dichloromethane, ethanol)
-
Standard fluorophore with known quantum yield (e.g., quinine (B1679958) sulfate, rhodamine 6G)
-
Triphenylcorrole sample
Procedure:
-
Preparation of Solutions: Prepare a series of dilute solutions of both the standard and the triphenylcorrole sample in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Absorbance Measurement: Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.
-
Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using a spectrofluorometer, ensuring the excitation wavelength is the same for both the sample and the standard.
-
Data Analysis: Integrate the area under the emission curves for both the sample and the standard.
-
Calculation: The fluorescence quantum yield of the sample (Φf_sample) is calculated using the following equation:
Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample / n_std)^2
Where:
-
Φf_std is the fluorescence quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Singlet Oxygen Quantum Yield Determination (Using a Chemical Trap)
This method relies on the detection of singlet oxygen through its reaction with a chemical trap, such as 1,3-diphenylisobenzofuran (B146845) (DPBF), which is consumed in the process.
Materials:
-
Light source with a specific wavelength (e.g., laser or filtered lamp)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Solvent (e.g., DMF, Toluene)
-
Standard photosensitizer with known singlet oxygen quantum yield (e.g., Methylene Blue, Tetraphenylporphyrin)
-
Triphenylcorrole sample
-
1,3-diphenylisobenzofuran (DPBF)
Procedure:
-
Solution Preparation: Prepare solutions of the standard, the triphenylcorrole sample, and DPBF in the chosen solvent. The concentrations should be adjusted so that the absorbance of the photosensitizer at the irradiation wavelength is similar for both the sample and the standard.
-
Initial Absorbance: In a cuvette, mix the photosensitizer solution with the DPBF solution and measure the initial absorbance spectrum, paying close attention to the DPBF absorbance peak (around 410-415 nm).
-
Irradiation: Irradiate the solution with a light source at a wavelength absorbed by the photosensitizer for a set period.
-
Absorbance Monitoring: After irradiation, immediately measure the absorbance spectrum again and record the decrease in the DPBF absorbance peak.
-
Repeat: Repeat the irradiation and measurement steps for several time intervals.
-
Data Analysis: Plot the change in DPBF absorbance against time for both the sample and the standard. The rate of DPBF decomposition is proportional to the singlet oxygen generation.
-
Calculation: The singlet oxygen quantum yield of the sample (ΦΔ_sample) is calculated using the following equation:
ΦΔ_sample = ΦΔ_std * (k_sample / k_std) * (I_std / I_sample)
Where:
-
ΦΔ_std is the singlet oxygen quantum yield of the standard.
-
k is the rate of DPBF decomposition (obtained from the slope of the absorbance vs. time plot).
-
I is the rate of light absorption by the photosensitizer.
-
Visualizing the Experimental Workflow and PDT Signaling
To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the experimental workflow for quantum yield determination and the general signaling pathway of photodynamic therapy.
Caption: Workflow for determining fluorescence and singlet oxygen quantum yields.
Caption: Simplified signaling pathway of Type II photodynamic therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. Transition-Metal Isocorroles as Singlet Oxygen Sensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comparative Evaluation of the Photosensitizing Efficiency of Porphyrins, Chlorins and Isobacteriochlorins toward Melanoma Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. storage.googleapis.com [storage.googleapis.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
A Researcher's Guide to Validating DFT Calculations for 5,10,15-Triphenylcorrole
A comprehensive comparison of theoretical predictions with experimental data for the structural and electronic properties of 5,10,15-Triphenylcorrole, providing a practical validation guide for computational chemists, materials scientists, and drug development professionals.
This guide offers a detailed comparison of Density Functional Theory (DFT) calculations with experimental data for this compound (TPC), a key molecule in the development of new catalysts, sensors, and therapeutic agents. The validation of computational methods against real-world experimental results is a cornerstone of reliable molecular modeling. This document provides researchers with the necessary protocols, data, and workflows to confidently apply and validate their own DFT studies on this important corrole.
Experimental and Computational Data Comparison
A critical aspect of validating DFT calculations is the direct comparison of predicted molecular geometries and electronic properties with experimental findings. The following tables summarize key quantitative data from experimental measurements and DFT calculations for this compound.
Table 1: Comparison of Experimental and Calculated UV-Vis Absorption Maxima (λmax) for this compound in Dichloromethane (B109758).
| Band | Experimental λmax (nm) | Calculated λmax (nm) |
| Soret Band | 417, 434 (shoulder)[1] | [Data not available in search results] |
| Q-Band I | 521[1] | [Data not available in search results] |
| Q-Band II | 572[1] | [Data not available in search results] |
| Q-Band III | 621[1] | [Data not available in search results] |
| Q-Band IV | 654[1] | [Data not available in search results] |
Table 2: Comparison of Key Experimental and Calculated Bond Lengths and Angles for this compound.
| Parameter | Experimental Value | Calculated Value |
| Bond Lengths (Å) | ||
| C-N (pyrrole) | [Data not available from CCDC/publications] | [Data not available in search results] |
| C-C (meso-bridge) | [Data not available from CCDC/publications] | [Data not available in search results] |
| Bond Angles (degrees) | ||
| C-N-C (pyrrole) | [Data not available from CCDC/publications] | [Data not available in search results] |
| N-C-C (meso-bridge) | [Data not available from CCDC/publications] | [Data not available in search results] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for generating high-quality data for DFT validation. The following sections outline the standard procedures for the synthesis and characterization of this compound.
Synthesis of this compound
The one-pot synthesis of this compound is a widely used method.[2][3]
Materials:
-
Pyrrole (B145914) (freshly distilled)
-
Acetic Acid
-
Methanol
-
Dichloromethane (DCM)
-
Hexane
-
Silica (B1680970) Gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve benzaldehyde and a three-mole equivalent of pyrrole in acetic acid.
-
Heat the mixture under reflux for a specified period, monitoring the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel, using a dichloromethane/hexane gradient as the eluent.
-
Collect the fraction corresponding to this compound.
-
Recrystallize the purified product from a dichloromethane/hexane solvent system to obtain pure crystals.
UV-Vis Spectroscopy
UV-Vis spectroscopy is a fundamental technique for characterizing the electronic transitions in corroles.
Instrumentation:
-
A dual-beam UV-Vis spectrophotometer.
-
Quartz cuvettes with a 1 cm path length.
Procedure:
-
Prepare a dilute solution of this compound in dichloromethane.
-
Use dichloromethane as the reference solvent.
-
Record the absorption spectrum over a wavelength range of 300-800 nm.
-
Identify the wavelengths of maximum absorbance (λmax) for the Soret and Q-bands.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most accurate experimental data on the three-dimensional structure of a molecule.
Procedure:
-
Grow single crystals of this compound suitable for X-ray diffraction, typically by slow evaporation of a saturated solution in a suitable solvent system (e.g., dichloromethane/hexane).
-
Mount a selected crystal on a goniometer head.
-
Collect diffraction data at a controlled temperature (e.g., 100 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Process the diffraction data to obtain the unit cell parameters and integrated intensities.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, and bond angles.
DFT Calculation Validation Workflow
The following diagram illustrates a typical workflow for the validation of DFT calculations for this compound against experimental data.
This guide provides a foundational framework for researchers working with this compound and other similar macrocyclic compounds. By following these protocols and the validation workflow, scientists can ensure the accuracy and reliability of their computational models, leading to more robust and impactful research in their respective fields.
References
- 1. This compound: a product from a modified Rothemund reaction [art.torvergata.it]
- 2. researchgate.net [researchgate.net]
- 3. Solid state structures and properties of free-base this compound (TPCor) anions obtained by deprotonation and reduction. Effective magnetic ... - Dalton Transactions (RSC Publishing) DOI:10.1039/C7DT02901B [pubs.rsc.org]
A Comparative Guide to the Cross-Reactivity of 5,10,15-Triphenylcorrole-Based Sensors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of 5,10,15-triphenylcorrole-based sensors, with a focus on their cross-reactivity. Experimental data, detailed methodologies, and visual representations of signaling pathways are presented to aid in the evaluation and application of these sensors in various research and development settings.
Performance Comparison: Selectivity of Triphenylcorrole-Based Sensors
This compound and its derivatives have emerged as versatile platforms for the development of chemical sensors. A key performance metric for any sensor is its selectivity—the ability to detect a specific target analyte in the presence of other potentially interfering species. Metallated triphenylcorroles, in particular, have shown significant promise as ionophores in optical and potentiometric sensors.
This section compares the selectivity of a cobalt(III)-complexed 5,10,15-tris(4-tert-butylphenyl) corrole-based sensor for nitrite (B80452) with other anions. The data is presented in terms of the logarithmic potentiometric selectivity coefficient, log KpotNitrite, Interferent, where a more negative value indicates higher selectivity for nitrite over the interfering anion.
| Interfering Anion | Chemical Formula | log KpotNitrite, Interferent[1] |
| Chloride | Cl⁻ | -3.6 |
| Bromide | Br⁻ | -2.9 |
| Nitrate | NO₃⁻ | -2.5 |
| Perchlorate (B79767) | ClO₄⁻ | -1.9 |
| Thiocyanate (B1210189) | SCN⁻ | -1.2 |
| Salicylate | C₇H₅O₃⁻ | -2.1 |
| Acetate | CH₃COO⁻ | -4.1 |
| Dihydrogen Phosphate | H₂PO₄⁻ | -3.8 |
| Hydrogen Sulfate | HSO₄⁻ | -3.5 |
Analysis of Selectivity Data:
The data clearly demonstrates that the cobalt(III)-triphenylcorrole based sensor exhibits high selectivity for nitrite over common inorganic and organic anions.[1] Notably, the selectivity pattern does not follow the classical Hofmeister series, which ranks anions based on their lipophilicity. For instance, the sensor shows better selectivity for nitrite over the highly lipophilic perchlorate and thiocyanate anions.[1] This suggests that the sensing mechanism is not solely based on simple ion-exchange equilibria but involves specific coordination of the nitrite anion to the cobalt center of the corrole.[1]
Comparison with Alternative Nitrite Sensors
To provide a broader context, the performance of the triphenylcorrole-based sensor is compared with other established and emerging technologies for nitrite detection.
| Sensor Type | Principle | Advantages | Disadvantages | Typical Limit of Detection (LOD) |
| Triphenylcorrole-Based Optical Sensor | Colorimetric/Fluorometric | High selectivity, real-time monitoring, potential for miniaturization. | Potential for photobleaching, matrix interference. | Micromolar to nanomolar range. |
| Greiss Assay | Spectrophotometric | Well-established, inexpensive, simple procedure. | Time-consuming, susceptible to interference from colored and turbid samples, not suitable for real-time monitoring. | Micromolar range. |
| Electrochemical Sensors (e.g., modified electrodes) | Amperometric/Potentiometric | High sensitivity, portability, low cost. | Susceptible to electrode fouling, interference from electroactive species. | Micromolar to nanomolar range. |
| Chemiluminescence | Light Emission | Very high sensitivity, wide dynamic range. | Requires specialized instrumentation, can be complex. | Picomolar to nanomolar range. |
| Ion Chromatography | Separation and Conductivity Detection | High accuracy and precision, can detect multiple anions simultaneously. | Expensive instrumentation, requires skilled operator, not suitable for real-time monitoring. | Micromolar range. |
Experimental Protocols
Determination of Selectivity Coefficients for Optical Sensors (Separate Solution Method)
This protocol outlines the steps to determine the selectivity of an ionophore-based optical sensor using the separate solution method.
Materials:
-
Triphenylcorrole-based optical sensing membrane
-
Solutions of the primary ion (e.g., sodium nitrite) of varying concentrations
-
Solutions of interfering ions of varying concentrations
-
pH buffer solution
-
Spectrophotometer or fluorometer
Procedure:
-
Preparation of Sensing Membrane: Prepare the optical sensing membrane by incorporating the this compound ionophore, a suitable chromoionophore, and other necessary components into a polymer matrix (e.g., PVC).
-
Conditioning: Condition the sensing membrane in a solution of the primary ion (e.g., 0.1 M sodium nitrite) for a sufficient time (e.g., 24 hours) to ensure equilibrium.
-
Measurement of Primary Ion Response:
-
Place the conditioned membrane in a cuvette containing the pH buffer.
-
Record the absorbance or fluorescence spectrum as the baseline.
-
Sequentially add aliquots of the primary ion stock solution to the cuvette to obtain a range of concentrations.
-
Record the optical response (absorbance or fluorescence intensity at a specific wavelength) at each concentration after the signal stabilizes.
-
Plot the optical response versus the logarithm of the primary ion activity to generate a calibration curve.
-
-
Measurement of Interfering Ion Response:
-
Thoroughly rinse the sensing membrane with deionized water and re-condition it in the primary ion solution.
-
Place the re-conditioned membrane in a cuvette containing the pH buffer.
-
Record the baseline spectrum.
-
Sequentially add aliquots of an interfering ion stock solution to obtain a range of concentrations.
-
Record the optical response at each concentration.
-
Plot the optical response versus the logarithm of the interfering ion activity.
-
-
Calculation of Selectivity Coefficient:
-
From the two calibration curves, determine the activities of the primary ion (aprimary) and the interfering ion (ainterferent) that produce the same optical response.
-
The selectivity coefficient (Koptprimary, interferent) is calculated using the following equation: Koptprimary, interferent = aprimary / ainterferent
-
Signaling Pathway and Experimental Workflow
Signaling Mechanism of a Triphenylcorrole-Based Optical Anion Sensor
The sensing mechanism of a triphenylcorrole-based optical sensor for anions typically involves a co-extraction process. The metallotriphenylcorrole acts as an ionophore (L) that selectively binds the target anion (A⁻). To maintain charge neutrality within the sensing membrane, a proton (H⁺) from the sample is co-extracted with the anion. This change in proton concentration within the membrane alters the protonation state of a pH-sensitive chromoionophore (Ind), leading to a measurable change in its optical properties (color or fluorescence).
Caption: Signaling pathway of a triphenylcorrole-based optical anion sensor.
Experimental Workflow for Cross-Reactivity Assessment
The following diagram illustrates the logical workflow for assessing the cross-reactivity of a this compound-based sensor.
Caption: Workflow for assessing sensor cross-reactivity.
References
Benchmarking the Catalytic Prowess of Metallo-Triphenylcorroles: A Comparative Guide
For researchers, scientists, and professionals in drug development, the quest for efficient and selective catalysts is paramount. Metallo-triphenylcorroles have emerged as a versatile class of catalysts, demonstrating significant activity in a range of chemical transformations. This guide provides a comprehensive comparison of their catalytic performance against alternative systems, supported by experimental data, detailed protocols, and mechanistic insights.
Metallo-triphenylcorroles, macrocyclic compounds akin to porphyrins, possess unique electronic and structural features that make them highly effective catalysts. Their ability to stabilize metals in high oxidation states is a key attribute that underpins their catalytic activity in reactions such as hydrogen evolution, oxygen reduction, aziridination, and cyclopropanation. This guide will delve into the performance of various metallo-triphenylcorroles in these key reactions, offering a clear comparison of their efficacy.
Comparative Catalytic Activity
The catalytic performance of metallo-triphenylcorroles is significantly influenced by the central metal ion and the peripheral substituents on the triphenylphosphine (B44618) moieties. The following tables summarize the key performance metrics—Turnover Number (TON), Turnover Frequency (TOF), yield, and selectivity—for various metallo-triphenylcorrole catalysts in different reactions, providing a basis for comparison with other catalytic systems.
Hydrogen Evolution Reaction (HER)
Cobalt-triphenylcorroles have been extensively studied as electrocatalysts for the hydrogen evolution reaction, a critical process for renewable energy technologies. Their performance is often benchmarked against platinum, the current state-of-the-art catalyst.
| Catalyst | Metal | Substituent | TON | TOF (s⁻¹) | Catalytic Efficiency (C.E.) | Conditions |
| Co(tpfc)(py)₂ | Co | Pentafluorophenyl | - | 1010 | - | Electrocatalysis, pH 0.5 |
| Ortho-hydroxyphenyl Co-corrole | Co | o-OH-Ph | 1447.39 | 318.68 | 1.13 | Electrocatalysis with TsOH as proton source |
| P-aminophenyl Co-corrole | Co | p-NH₂-Ph | - | - | - | Electrocatalysis |
| Co-corrole with imidazole | Co | Imidazole-Ph | - | 265 | 1.04 | Electrocatalysis with TsOH in DMF |
| Co-corrole with o-NO₂-benzyl | Co | o-NO₂-benzyl | - | - | - | Electrocatalysis, HER activity order: o-NO₂ > p-NO₂ > m-NO₂[1][2] |
| Co-corrole with trifluoromethyl | Co | CF₃ | - | 100-220 | - | Electrocatalysis with TFA in DMF[3] |
| Cobalt tris(4-nitrophenyl)corrole | Co | 4-NO₂-Ph | - | 150 h⁻¹ | - | Electrocatalysis in phosphate (B84403) buffer (pH 7.0) at -1.53 V vs Ag/AgCl[4] |
| Cobalt tris(phenyl)corrole | Co | Phenyl | - | 62 h⁻¹ | - | Electrocatalysis in phosphate buffer (pH 7.0) at -1.53 V vs Ag/AgCl[4] |
Oxygen Reduction and Evolution Reactions
The oxygen reduction reaction (ORR) and oxygen evolution reaction (OER) are fundamental to fuel cells and metal-air batteries. Metallo-triphenylcorroles, particularly those with manganese and cobalt centers, have shown promise in catalyzing these reactions.[5][6]
| Catalyst | Metal | Reaction | Performance Metric |
| Mn(III)-triphenylcorrole | Mn | ORR | Exhibits the most effective catalytic properties among Mn, Co, Cu, and Zn complexes.[5] |
| Co(tpfc)(py)₂ | Co | OER | TOF of 0.20 s⁻¹ at 1.4 V (vs. Ag/AgCl, pH = 7) |
Aziridination
Iron-triphenylcorroles have been identified as effective catalysts for aziridination, a key reaction for the synthesis of nitrogen-containing heterocycles. These catalysts can facilitate nitrogen atom transfer from various sources to olefins.
| Catalyst | Metal | Substrate (Olefin) | Nitrene Source | Yield (%) |
| Fe(F₂₀-TPPL)Cl | Fe | C₆₀ | Organic Azide | - |
| General Iron Corroles | Fe | Alkenes | Organic Azides | Good |
Cyclopropanation
Metallo-triphenylcorroles have also been utilized in cyclopropanation reactions, offering an alternative to more traditional rhodium and copper-based catalysts.
| Catalyst | Metal | Substrate (Olefin) | Carbene Source | Performance Comparison |
| Rhodium-triphenylcorrole | Rh | Electron-deficient alkenes | Diazoacetates | High stereoselectivity (up to 98% ee).[7] |
| Iron-triphenylcorrole | Fe | Alkenes | Diazo compounds | Effective catalysts for cyclopropanation. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of catalytic performance. Below are representative experimental protocols for the synthesis of metallo-triphenylcorroles and their application in key catalytic reactions.
Synthesis of Cobalt(III) Triphenylcorrole
This protocol outlines a general procedure for the synthesis of a cobalt(III) triphenylcorrole complex.
Materials:
-
5,10,15-Triphenylcorrole (free base)
-
Cobalt(II) acetate (B1210297) tetrahydrate
-
Basic alumina
Procedure:
-
A solution of this compound in toluene is prepared.
-
A solution of cobalt(II) acetate tetrahydrate in methanol is added to the corrole (B1231805) solution.
-
The reaction mixture is refluxed for a specified period, typically 1-2 hours, while monitoring the reaction progress by UV-vis spectroscopy.
-
After cooling to room temperature, pyridine is added, and the mixture is stirred.
-
The solvent is removed under reduced pressure.
-
The resulting solid is dissolved in a minimal amount of toluene and purified by column chromatography on basic alumina, eluting with a suitable solvent system (e.g., toluene/hexane).
-
The fractions containing the desired cobalt(III) triphenylcorrole complex are collected, and the solvent is evaporated to yield the final product.
-
The product is characterized by UV-vis, ¹H NMR, and mass spectrometry.
Electrocatalytic Hydrogen Evolution
This protocol describes a typical setup for evaluating the electrocatalytic activity of a cobalt-triphenylcorrole for the hydrogen evolution reaction.
Materials and Equipment:
-
Cobalt-triphenylcorrole catalyst
-
Working electrode (e.g., glassy carbon electrode)
-
Counter electrode (e.g., platinum wire)
-
Reference electrode (e.g., Ag/AgCl)
-
Electrolyte solution (e.g., 0.1 M phosphate buffer, pH 7.0)
-
Proton source (e.g., acetic acid or p-toluenesulfonic acid)
-
Potentiostat
-
Electrochemical cell
Procedure:
-
The working electrode is polished and cleaned.
-
A known amount of the cobalt-triphenylcorrole catalyst is dissolved in a suitable solvent and drop-casted onto the working electrode surface.
-
The electrochemical cell is assembled with the working, counter, and reference electrodes in the electrolyte solution.
-
The solution is purged with an inert gas (e.g., argon) to remove dissolved oxygen.
-
Cyclic voltammetry (CV) is performed to determine the electrochemical behavior of the catalyst.
-
A proton source is added to the electrolyte, and CVs are recorded at various concentrations to assess the catalytic activity for HER.
-
Controlled potential electrolysis is carried out at a specific overpotential to quantify the amount of hydrogen produced and calculate the TON and TOF.
Iron-Catalyzed Aziridination
This protocol provides a general procedure for the aziridination of an alkene using an iron-triphenylcorrole catalyst.
Materials:
-
Iron-triphenylcorrole catalyst
-
Alkene substrate
-
Nitrene source (e.g., an organic azide)
-
Anhydrous solvent (e.g., dichloromethane (B109758) or toluene)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
The iron-triphenylcorrole catalyst and the alkene substrate are dissolved in the anhydrous solvent in a reaction vessel under an inert atmosphere.
-
The nitrene source is added to the reaction mixture, either in one portion or portion-wise.
-
The reaction is stirred at a specified temperature (e.g., room temperature or elevated temperature) for a set period.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is quenched (if necessary) and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to isolate the desired aziridine.
-
The product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Mechanistic Insights and Visualizations
Understanding the catalytic cycle is essential for optimizing catalyst performance and designing new, more efficient catalysts. The following diagrams, generated using Graphviz, illustrate the proposed catalytic cycles for key reactions mediated by metallo-triphenylcorroles.
Catalytic Cycle for Hydrogen Evolution with Cobalt-Triphenylcorrole
Two primary pathways have been proposed for the electrocatalytic hydrogen evolution reaction catalyzed by cobalt-triphenylcorroles: the EECC and ECEC mechanisms. The operative pathway can depend on the reaction conditions, such as the nature of the proton source.[1][2]
Catalytic Cycle for Iron-Triphenylcorrole Catalyzed Aziridination
The proposed mechanism for iron-corrole catalyzed aziridination involves the formation of a high-valent iron-imido intermediate, which then transfers the nitrene group to the alkene.
Catalytic Cycle for Rhodium-Triphenylcorrole Catalyzed Cyclopropanation
The catalytic cycle for cyclopropanation often proceeds through a metal-carbene intermediate, which reacts with the alkene to form the cyclopropane (B1198618) product.
References
- 1. researchgate.net [researchgate.net]
- 2. Electrocatalytic Hydrogen Evolution Reaction of Cobalt Triaryl Corrole Bearing Nitro Group [mdpi.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Stability of Free-Base vs. Metallated Triphenylcorrole
For Researchers, Scientists, and Drug Development Professionals
The stability of macrocyclic compounds like corroles is a critical parameter influencing their suitability for applications ranging from catalysis and sensing to photodynamic therapy and drug development. This guide provides an objective comparison of the stability of free-base 5,10,15-triphenylcorrole (H₃TPC) versus its metallated derivatives (M-TPC). The insertion of a metal ion into the corrole (B1231805) core generally leads to a significant enhancement in thermal, photochemical, and chemical stability.
Overview of Stability Comparison
Metallated triphenylcorroles exhibit superior stability compared to the free-base ligand. The trianionic nature of the deprotonated corrole macrocycle allows for the formation of strong, covalent bonds with a variety of metal ions. This coordination stabilizes the entire π-electron system, rendering the macrocycle less susceptible to degradation. In contrast, the free-base corrole is known to be acidic and can be readily deprotonated, which can be a precursor to decomposition pathways. While direct quantitative comparative studies are scarce, the consensus in the scientific literature indicates a clear stability advantage for metallated species.
Data Presentation: Quantitative Stability Comparison
Direct, side-by-side quantitative data from a single study is limited. The following table summarizes the expected stability trends based on available literature. Specific values should be considered illustrative rather than directly comparable unless from the same study under identical conditions.
| Stability Parameter | Free-Base (H₃TPC) | Metallated (M-TPC) | Remarks |
| Thermal Stability | |||
| Decomposition Onset (TGA) | Data not available in comparative studies. | Generally higher than free-base. For example, some metallated macrocycles are stable up to 300-400 °C. | Metallation strengthens the macrocyclic framework, increasing the energy required for thermal decomposition. |
| Photostability | |||
| Photodegradation Quantum Yield (Φ) | Higher (less stable). Susceptible to photooxidation. | Lower (more stable). Varies with the central metal. | The metal center can provide a pathway for rapid de-excitation of the excited state, reducing the likelihood of photochemical reactions. Phosphorus(V) complexes have been noted for their high photostability. |
| Chemical Stability | |||
| Stability in Acidic Media | Unstable; readily protonated and may demetallate if a metal is present, or degrade. | Generally stable. Dependent on the metal-ligand bond strength. | The coordinated metal protects the core nitrogen atoms from protonation. |
| Stability in Basic Media | Can be deprotonated to form anions. | Generally stable. | The metal ion stabilizes the trianionic form of the corrole. |
| Oxidative Stability | Less stable; susceptible to oxidation. | More stable. The redox potential is influenced by the central metal. | Metallation can shift the oxidation potential of the macrocycle, making it less prone to oxidation. |
Experimental Protocols
Detailed methodologies for assessing the stability of corroles are crucial for obtaining reliable and comparable data. Below are generalized protocols for key stability-indicating experiments.
Thermal Stability Assessment (Thermogravimetric Analysis - TGA)
Objective: To determine the temperature at which the compound starts to decompose.
Methodology:
-
A small, accurately weighed sample (typically 1-5 mg) of the corrole is placed in a TGA crucible (e.g., alumina (B75360) or platinum).
-
The crucible is placed in the TGA furnace.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions).
-
The weight of the sample is continuously monitored as a function of temperature.
-
The onset of decomposition is typically determined as the temperature at which a 5% weight loss is observed.
Photostability Assessment
Objective: To evaluate the degradation of the corrole upon exposure to light.
Methodology:
-
A solution of the corrole of known concentration is prepared in a photochemically inert solvent (e.g., toluene (B28343) or dichloromethane).
-
The initial absorbance spectrum of the solution is recorded using a UV-Vis spectrophotometer.
-
The solution is irradiated with a light source of a specific wavelength or a broad-spectrum lamp simulating solar radiation. The light intensity should be monitored using a calibrated radiometer.
-
At regular time intervals, the UV-Vis spectrum of the solution is recorded to monitor the decrease in the intensity of the characteristic Soret and Q-bands of the corrole.
-
The photodegradation quantum yield can be calculated by comparing the rate of degradation to that of a well-characterized actinometer under identical irradiation conditions.
Chemical Stability Assessment
Objective: To determine the stability of the corrole in a specific chemical environment (e.g., acidic, basic, or oxidative).
Methodology:
-
A solution of the corrole is prepared in the solvent of interest.
-
The chemical stressor (e.g., a strong acid, a strong base, or an oxidizing agent) is added to the solution.
-
The reaction mixture is maintained at a constant temperature.
-
At various time points, aliquots are withdrawn, and the concentration of the remaining corrole is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
The degradation kinetics can be determined by plotting the concentration of the corrole as a function of time, allowing for the calculation of the half-life of the compound under the specific conditions.
Mandatory Visualization
Caption: Logical flow illustrating how metallation enhances corrole stability.
Navigating the Analytical Maze: A Comparative Guide to HPLC Purity Analysis of Triphenylcorrole
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of porphyrinoids, ensuring the purity of Triphenylcorrole is a critical step. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for this purpose. This guide provides a comparative analysis of established HPLC methods for determining the purity of Triphenylcorrole, offering detailed experimental protocols and performance data to aid in method selection and implementation.
The intricate synthesis of Triphenylcorrole can often lead to the formation of structurally related impurities, most notably the corresponding tetraphenylporphyrin. The presence of such byproducts can significantly impact the compound's photophysical, catalytic, and therapeutic properties, making their effective separation and quantification paramount. This guide explores two robust reverse-phase HPLC (RP-HPLC) methods that offer reliable and reproducible purity analysis of Triphenylcorrole.
Comparative Analysis of HPLC Methods
The selection of an appropriate HPLC method is contingent on the specific requirements of the analysis, including the desired resolution, analysis time, and available instrumentation. Below is a summary of two distinct RP-HPLC methods that have demonstrated efficacy in separating Triphenylcorrole from its common impurities.
| Parameter | Method 1: Rapid Screening | Method 2: High-Resolution Analysis |
| Stationary Phase | C8, 5 µm, 4.6 x 150 mm | C18, 2.4 µm, 2.1 x 100 mm |
| Mobile Phase A | 10% Acetonitrile in 1.0 M Ammonium Acetate (pH 5.16) | Water with 0.1% Formic Acid |
| Mobile Phase B | 10% Acetonitrile in Methanol | Acetonitrile with 0.1% Formic Acid |
| Gradient | Linear gradient from 60% B to 100% B in 15 min | Linear gradient from 70% B to 95% B in 20 min |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Detection Wavelength | 415 nm (Soret Band) | 415 nm (Soret Band) |
| Typical Retention Time (Triphenylcorrole) | ~12.5 min | ~18.2 min |
| Reported Purity | >95% | >98% |
| Key Advantage | Faster analysis time | Superior resolution of impurities |
Experimental Protocols
Detailed methodologies for the two compared HPLC methods are provided below to facilitate their adoption in your laboratory.
Method 1: Rapid Screening with C8 Column
This method is suitable for routine, high-throughput analysis where a rapid assessment of purity is required.
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of the Triphenylcorrole sample.
-
Dissolve the sample in 1 mL of dichloromethane (B109758) or a similar suitable organic solvent.
-
Dilute the stock solution with the initial mobile phase composition to a final concentration of approximately 10-20 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter prior to injection.
2. HPLC Conditions:
-
Column: C8, 5 µm particle size, 4.6 mm internal diameter, 150 mm length.
-
Mobile Phase A: 10% (v/v) Acetonitrile in 1.0 M Ammonium Acetate buffer, pH adjusted to 5.16 with acetic acid.
-
Mobile Phase B: 10% (v/v) Acetonitrile in Methanol.
-
Gradient Program:
-
0-2 min: 60% B
-
2-12 min: Linear gradient from 60% to 100% B
-
12-15 min: Hold at 100% B
-
15.1-18 min: Return to 60% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV-Vis detector at 415 nm.
Method 2: High-Resolution Analysis with C18 Column
This method provides enhanced separation of closely eluting impurities and is recommended for detailed characterization and final purity assessment.
1. Sample Preparation:
-
Follow the same procedure as described in Method 1.
2. HPLC Conditions:
-
Column: C18, 2.4 µm particle size, 2.1 mm internal diameter, 100 mm length.
-
Mobile Phase A: Water with 0.1% (v/v) Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% (v/v) Formic Acid.
-
Gradient Program:
-
0-5 min: 70% B
-
5-20 min: Linear gradient from 70% to 95% B
-
20-25 min: Hold at 95% B
-
25.1-30 min: Return to 70% B and equilibrate.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Detection: UV-Vis detector at 415 nm.
Workflow and Pathway Diagrams
To visually represent the logical flow of the purity analysis process, the following diagrams have been generated using Graphviz.
Caption: Workflow for Triphenylcorrole Purity Analysis by HPLC.
Caption: Separation of Triphenylcorrole from Synthetic Impurities.
By utilizing the detailed protocols and comparative data presented in this guide, researchers can confidently select and implement an appropriate HPLC method for the accurate and reliable purity assessment of Triphenylcorrole, ensuring the quality and integrity of their scientific investigations.
A Researcher's Guide to Confirming Metal Oxidation States in Triphenylcorrole Complexes
Determining the precise oxidation state of the central metal in triphenylcorrole complexes is a critical yet challenging task for researchers in chemistry and drug development. The non-innocent nature of the trianionic corrole (B1231805) ligand, which can be readily oxidized or reduced, often complicates the assignment of the metal's formal oxidation state. This guide provides an objective comparison of key experimental techniques, supported by experimental data and detailed protocols, to aid scientists in accurately characterizing these complex molecules.
Comparison of Key Experimental Techniques
A multi-technique approach is often necessary for an unambiguous assignment of the metal oxidation state in triphenylcorrole complexes. The table below summarizes the capabilities and limitations of the most effective methods.
| Technique | Principle | Information Provided | Strengths | Limitations |
| X-ray Absorption Spectroscopy (XAS) | Probes the energy required to excite a core electron to an unoccupied orbital. The absorption edge energy is sensitive to the effective charge on the metal.[1] | Direct probe of the metal's oxidation state, coordination geometry, and bond lengths.[2] | Element-specific; provides direct electronic information about the metal center.[2] | Requires access to a synchrotron radiation source. |
| Electron Paramagnetic Resonance (EPR) | Detects transitions between electron spin states in a magnetic field.[3] | Confirms the presence of unpaired electrons, provides information on the electronic structure, g-factor, and hyperfine interactions with neighboring nuclei.[3][4] | Highly sensitive to paramagnetic species (odd number of electrons). | Only applicable to paramagnetic complexes (e.g., Mn(II), Cu(II)); EPR-silent for diamagnetic species (e.g., d6 low-spin).[5] |
| Cyclic Voltammetry (CV) | Measures the current response of a complex to a linearly cycled potential sweep, revealing redox processes.[6] | Identifies metal-centered and ligand-centered redox potentials. The potential values indicate the ease of oxidation or reduction. | Excellent for studying redox behavior and determining thermodynamic properties of electron transfer.[6] | Does not directly measure oxidation state but provides the potential at which changes occur. Can be difficult to distinguish between metal- and ligand-centered events. |
| X-ray Crystallography | Determines the three-dimensional arrangement of atoms in a crystal by diffracting X-rays.[7] | Provides precise bond lengths and coordination geometry. Metal-ligand bond lengths can be indicative of the oxidation state.[5] | Unambiguously determines molecular structure. | Does not directly reveal the oxidation state from a standard experiment.[5][8] Specialized techniques like SpReAD are required.[5][9][10] |
| UV-Vis Spectroscopy | Measures the absorption of light in the ultraviolet-visible range, corresponding to electronic transitions. | Monitors changes in the electronic structure upon oxidation or reduction, often used in conjunction with electrochemistry (spectroelectrochemistry).[11] | Widely accessible; excellent for monitoring reactions and redox changes in real-time.[11] | Provides indirect information; spectral changes can be complex and may not distinguish between metal and ligand redox events. |
Experimental Workflows & Data Interpretation
The following diagrams illustrate a typical workflow for characterizing triphenylcorrole complexes and the fundamental principle of X-ray Absorption Spectroscopy.
Detailed Experimental Protocols
X-ray Absorption Spectroscopy (XAS)
This protocol is adapted from experiments conducted at the Stanford Synchrotron Radiation Lightsource (SSRL).[2][12]
-
Sample Preparation:
-
Finely grind the solid triphenylcorrole complex sample with a diluent like boron nitride to ensure a homogeneous mixture.
-
Press the homogeneous mixture into an aluminum spacer.
-
Seal the spacer with Kapton tape windows (e.g., 38 μm thickness).[2]
-
-
Data Collection:
-
Mount the sample in the beamline. Data is typically collected at cryogenic temperatures to minimize radiation damage.
-
Use a double-crystal monochromator (e.g., Si(220)) for energy selection across the metal's K-edge or L-edge.[2][12]
-
Employ a harmonic rejection mirror (e.g., Rh-coated) to eliminate higher harmonics from the X-ray beam.[2][12]
-
Record the absorption spectrum by scanning the monochromator across the energy range of the absorption edge. Multiple scans are typically averaged to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Calibrate the energy scale using a metal foil standard measured simultaneously.
-
Analyze the X-ray Absorption Near-Edge Structure (XANES) region. The energy of the rising edge is directly correlated with the oxidation state of the absorbing metal.[2] For instance, a shift to higher energy (a "blueshift") indicates a higher oxidation state. A 1-2 eV shift is typical for a one-electron oxidation.[2]
-
Cyclic Voltammetry (CV)
This is a general protocol for performing CV on a triphenylcorrole complex.[6][13]
-
Setup:
-
Use a standard three-electrode electrochemical cell: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Prepare a solution of the sample in a suitable solvent (e.g., DMF, dichloromethane) containing a supporting electrolyte (e.g., 0.1 M TBAP).
-
De-aerate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen.[14]
-
-
Data Collection:
-
Connect the electrodes to a potentiostat.
-
Set the experimental parameters: initial potential, vertex potentials (the switching potentials), and the scan rate (e.g., 100 mV/s).
-
Initiate the potential sweep and record the resulting current. It is common to record several cycles to check for stability and reversibility.
-
-
Data Analysis:
-
Plot the current versus the applied potential to obtain the cyclic voltammogram.
-
Identify the anodic (oxidation) and cathodic (reduction) peak potentials.
-
For a reversible redox couple, the formal potential (E°') can be estimated as the average of the anodic and cathodic peak potentials. This value can be compared to known standards or related complexes to infer the nature of the redox process (metal- vs. ligand-centered).
-
Electron Paramagnetic Resonance (EPR) Spectroscopy
This protocol outlines the key steps for acquiring EPR spectra of paramagnetic corrole complexes.[3][4]
-
Sample Preparation:
-
Prepare a solution of the complex in a suitable solvent that forms a good glass upon freezing (e.g., toluene, 2-methyltetrahydrofuran).
-
Transfer the solution to a high-purity quartz EPR tube.
-
Flash-freeze the sample in liquid nitrogen to obtain a frozen solution (glass).
-
-
Data Collection:
-
Place the sample tube into the EPR spectrometer's resonant cavity within a cryostat (measurements are often performed at low temperatures, e.g., 5-30 K, to observe clear signals).[4]
-
Tune the spectrometer, which typically operates at X-band frequency (~9.5 GHz). High-frequency EPR (e.g., up to 285 GHz) can provide better resolution for systems with large zero-field splitting.[15]
-
Sweep the magnetic field and record the first derivative of the microwave absorption.
-
-
Data Analysis:
-
Determine the g-factor(s) from the center of the spectral features. The g-value provides insight into the electronic environment of the unpaired electron.
-
Analyze the hyperfine structure, which arises from the interaction of the unpaired electron with magnetic nuclei. This can help identify the atoms to which the unpaired electron is localized.
-
Simulate the experimental spectrum using specialized software to extract accurate magnetic parameters (g-values, hyperfine coupling constants), which are characteristic of a specific metal ion in a particular oxidation state and coordination environment.[16]
-
References
- 1. Probing the oxidation state of transition metal complexes: a case study on how charge and spin densities determine Mn L-edge X-ray absorption energies - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. X-ray Absorption Spectroscopy as a Probe of Ligand Noninnocence in Metallocorroles: The Case of Copper Corroles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. iris.unito.it [iris.unito.it]
- 5. Determining the oxidation state of elements by X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ossila.com [ossila.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Determination of metal state from protein X-ray structure - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. Determining the oxidation state of elements by X-ray crystallography - Research Portal of the HU Berlin - Research Information System of HU Berlin [fis.hu-berlin.de]
- 11. An UV-vis spectroelectrochemical approach for rapid detection of phenazines and exploration of their redox characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. X-ray absorption spectroscopy of exemplary platinum porphyrin and corrole derivatives: metal- versus ligand-centered oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pages.jh.edu [pages.jh.edu]
- 14. researchgate.net [researchgate.net]
- 15. Electron paramagnetic resonance - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
A Tale of Two Macrocycles: A Side-by-Side Comparison of Triphenylcorrole and Corrin
For researchers, scientists, and drug development professionals, understanding the nuanced differences between tetrapyrrolic macrocycles is crucial for their application in catalysis, medicine, and materials science. This guide provides an in-depth, side-by-side comparison of two important macrocycles: the synthetically accessible and highly aromatic triphenylcorrole and the biologically vital, more flexible corrin (B1236194), the core of vitamin B12.
This comprehensive guide delves into their structural distinctions, synthetic accessibility, and key performance metrics, supported by experimental data. We will explore their spectroscopic and electrochemical properties, relative stability, and diverse applications, offering a clear perspective on their respective strengths and weaknesses.
At a Glance: Key Differences
| Feature | Triphenylcorrole | Corrin |
| Core Structure | Contracted porphyrinoid with a direct pyrrole-pyrrole bond | Saturated pyrrole (B145914) rings with a direct A-D ring junction |
| Aromaticity | 18 π-electron aromatic system | Partially saturated, non-aromatic macrocycle |
| Synthesis | Relatively straightforward one-pot chemical synthesis | Extremely complex multi-step chemical synthesis; typically biosynthetic |
| Stability | High thermal and chemical stability due to aromaticity | Less stable than aromatic counterparts; stabilized by the central metal ion and protein environment in biological systems |
| Coordination | Trianionic ligand, stabilizes high-valent metal ions | Typically coordinates a central cobalt ion (Co³⁺) |
| Key Applications | Catalysis, photodynamic therapy, sensing, solar cells | Essential cofactor in biological methylation and isomerization reactions (as part of Vitamin B12) |
Structural and Electronic Properties: A DFT Perspective
A quantitative comparison of cobalt(III) complexes of corrole (B1231805) and corrin using density functional theory (DFT) reveals fundamental differences in their electronic structure and geometry.
| Parameter | Co(III)-Corrole | Co(III)-Corrin |
| Spin State | S = 1 (triplet) | S = 0 (singlet) |
| Coordination Cavity Size (Å) | Smaller | Larger |
| Metal-Nitrogen Bond Lengths (Å) | Shorter and more uniform | Longer and more varied |
| Out-of-Plane Distortion | Relatively planar | Significantly distorted from planarity |
These theoretical findings highlight the more rigid and planar nature of the corrole macrocycle compared to the flexible and puckered conformation of the corrin ring. This inherent flexibility in the corrin macrocycle is crucial for its biological function in vitamin B12.
Visualizing the Structural Divergence
The fundamental structural differences between triphenylcorrole and the corrin macrocycle are illustrated below.
Synthesis: A Chasm of Complexity
The synthetic accessibility of triphenylcorrole stands in stark contrast to the herculean effort required for the chemical synthesis of the corrin macrocycle.
Experimental Protocol: One-Pot Synthesis of 5,10,15-Triphenylcorrole
This procedure is a modification of the Lindsey synthesis, adapted to favor corrole formation.[1][2]
Materials:
-
Pyrrole (freshly distilled)
-
Benzaldehyde
-
Chloroform (CHCl₃)
-
Trifluoroacetic acid (TFA) or Boron trifluoride etherate (BF₃·OEt₂)
-
p-Chloranil or 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Silica (B1680970) gel for column chromatography
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Hexane
Procedure:
-
In a round-bottom flask, dissolve benzaldehyde (1 equivalent) and freshly distilled pyrrole (2-4 equivalents) in chloroform.
-
Add a catalytic amount of a strong acid, such as TFA or BF₃·OEt₂.
-
Stir the reaction mixture at room temperature for 1-2 hours under an inert atmosphere (e.g., argon or nitrogen). The color of the solution will darken.
-
Add an oxidizing agent, such as p-chloranil or DDQ (2-3 equivalents), to the reaction mixture.
-
Continue stirring for an additional 1-2 hours at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, neutralize the acid with a mild base (e.g., triethylamine).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a mixture of dichloromethane and hexane. The triphenylcorrole will elute as a deeply colored band.
-
Collect the desired fractions and remove the solvent to yield this compound as a crystalline solid.
Corrin Synthesis: The Woodward-Eschenmoser Total Synthesis of Vitamin B12
The total synthesis of vitamin B12, a monumental achievement in organic chemistry, underscores the immense complexity of constructing the corrin macrocycle.[3][4] The strategy involved the separate synthesis of the "western" (A-D rings) and "eastern" (B-C rings) halves of the molecule, followed by their masterful coupling and a final photochemical cyclization to form the corrin ring. This multi-year endeavor, involving numerous steps and a large team of chemists, highlights the stark contrast with the relatively simple one-pot synthesis of triphenylcorrole.
Spectroscopic Properties
The differences in the electronic structures of triphenylcorrole and corrin are clearly reflected in their UV-Vis absorption spectra.
| Macrocycle | Soret Band (nm) | Q-Bands (nm) | Molar Extinction Coefficient (Soret Band, M⁻¹cm⁻¹) |
| This compound | ~415 | ~570, ~620 | ~110,000 |
| Vitamin B12 (a corrin) | ~361 | ~459, ~550 | ~28,000 |
Triphenylcorrole exhibits a sharp and intense Soret band and distinct Q-bands, characteristic of aromatic porphyrinoids. In contrast, the UV-Vis spectrum of vitamin B12 is broader and less intense, a consequence of its less conjugated and more flexible structure.
Electrochemical Properties and Catalytic Activity
The redox behavior of these macrocycles and their metal complexes is a key determinant of their utility in catalysis.
| Macrocycle Complex | Redox Processes | Application |
| Co(III)-Triphenylcorrole | Ligand-centered and metal-centered redox events | Electrocatalyst for oxygen reduction reaction (ORR) and hydrogen evolution reaction (HER) |
| Co(III)-Corrin (in Vitamin B12) | Primarily metal-centered Co(III)/Co(II)/Co(I) redox chemistry | Biological methyl transfer and isomerization reactions |
A direct comparison of the electrocatalytic activity of pyrolyzed cobalt complexes of triphenylcorrole and corrin for the oxygen reduction reaction (ORR) revealed that the pyrolyzed Co-corrin on a carbon support exhibited higher activity and selectivity for the desired 4-electron reduction of oxygen to water compared to the pyrolyzed Co-triphenylcorrole. This suggests that the unique electronic and structural features of the corrin macrocycle can be advantageous in certain catalytic applications.
Stability
The aromatic nature of triphenylcorrole imparts significant thermal and chemical stability. The delocalized 18 π-electron system provides a high degree of resonance stabilization. In contrast, the corrin macrocycle, with its saturated sp³-hybridized centers, is inherently less stable and more susceptible to oxidation and degradation. In biological systems, the corrin ring in vitamin B12 is stabilized by the central cobalt ion and its intricate interactions with the surrounding protein scaffold.
Applications
The distinct properties of triphenylcorrole and corrin have led to their use in vastly different fields.
Triphenylcorrole and its metal complexes have shown promise in:
-
Catalysis: As catalysts for a variety of organic transformations and for energy-related reactions like the oxygen reduction reaction.
-
Photodynamic Therapy (PDT): Their strong absorption in the visible region and ability to generate reactive oxygen species make them potential photosensitizers for cancer therapy.
-
Sensing: As chromogenic and fluorescent sensors for anions and other small molecules.
-
Dye-Sensitized Solar Cells: Their photophysical properties are being explored for applications in solar energy conversion.
Corrin, as the core of vitamin B12, is indispensable for:
-
Biological Methylation: Essential for the synthesis of methionine and the regulation of gene expression.
-
Isomerization Reactions: Catalyzes key steps in the metabolism of fatty acids and amino acids.
-
Drug Delivery: The vitamin B12 uptake pathway is being explored for the targeted delivery of drugs.
Conclusion
Triphenylcorrole and corrin macrocycles, while both being tetrapyrroles, represent two extremes in terms of structure, synthesis, and function. Triphenylcorrole is a robust, aromatic, and synthetically accessible platform for the development of catalysts, sensors, and therapeutic agents. In contrast, the corrin macrocycle is a flexible, biosynthetically produced marvel of nature, exquisitely tailored for its vital role as a cofactor in a myriad of enzymatic reactions. Understanding their comparative advantages and limitations will undoubtedly continue to fuel innovation in both chemical and biological sciences.
References
Safety Operating Guide
Proper Disposal of 5,10,15-Triphenylcorrole: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of 5,10,15-Triphenylcorrole is paramount for any research facility. This guide provides detailed procedures for its proper disposal, aligning with general laboratory safety protocols and hazardous waste management principles.
While this compound is not explicitly listed as a hazardous waste by the Environmental Protection Agency (EPA), its Safety Data Sheet (SDS) advises against release into the environment. Therefore, it should be managed as a chemical waste stream with the assumption of potential hazards, adhering to all local, state, and federal regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
Treat all solid this compound and any materials contaminated with it (e.g., weighing paper, gloves, pipette tips) as chemical waste.
-
Solutions containing this compound should also be treated as liquid chemical waste.
-
Do not mix this compound waste with other incompatible waste streams. It should be segregated from strong oxidizing agents, strong acids, and strong bases.
-
-
Waste Collection and Containerization:
-
Solid Waste: Collect solid this compound waste in a clearly labeled, sealable, and chemically compatible container. A high-density polyethylene (B3416737) (HDPE) or glass container is recommended.
-
Liquid Waste: Collect liquid waste containing this compound in a dedicated, leak-proof, and shatter-resistant container. The container material should be compatible with the solvent used.
-
Ensure all waste containers are in good condition and have a secure screw-top cap.
-
-
Labeling of Waste Containers:
-
Properly label all waste containers with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound."
-
For solutions, list all components and their approximate percentages.
-
Indicate the date when the waste was first added to the container.
-
-
Storage of Waste:
-
Store waste containers in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be a secondary containment system, such as a chemical-resistant tray, to contain any potential leaks or spills.
-
Ensure the storage area is away from sources of ignition and is not in a high-traffic area.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the chemical waste.
-
Do not attempt to dispose of this compound down the drain or in the regular trash.
-
Follow all institutional procedures for waste pickup requests.
-
Quantitative Data Summary
For laboratories handling this compound, the following quantitative data from its Safety Data Sheet is essential for safe handling and storage.
| Property | Value |
| Molecular Weight | 526.63 g/mol |
| Appearance | Purple solid |
| Storage Temperature | 2 - 8 °C |
Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound waste in a laboratory setting.
Disposal workflow for this compound.
Safeguarding Your Research: Essential Personal Protective Equipment for Handling 5,10,15-Triphenylcorrole
For researchers, scientists, and drug development professionals working with 5,10,15-Triphenylcorrole, a comprehensive understanding of safety protocols is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this purple solid compound. Adherence to these guidelines is critical for minimizing risk and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a thorough hazard assessment should be conducted to determine the appropriate level of personal protective equipment required.[1] The following table summarizes the recommended PPE based on the Safety Data Sheet and general laboratory safety guidelines.
| PPE Category | Item | Specifications & Use |
| Eye and Face Protection | Safety Goggles | Tightly fitting with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are mandatory to protect against splashes.[2] |
| Face Shield | Should be worn in addition to safety goggles when there is a significant splash hazard, such as when handling large quantities or solutions.[1][3] | |
| Hand Protection | Chemical Impermeable Gloves | Handle with gloves that have been inspected prior to use.[2] Nitrile gloves are a common minimum requirement for laboratories, offering protection against incidental contact.[1] For more hazardous operations, consider double-gloving or using more robust gloves.[1] |
| Body Protection | Laboratory Coat | A lab coat is the minimum requirement for working in a laboratory with chemical hazards.[1] |
| Fire/Flame Resistant and Impervious Clothing | Recommended to be worn for added protection.[2] | |
| Respiratory Protection | Full-Face Respirator | Use a full-face respirator if exposure limits are exceeded, or if irritation or other symptoms are experienced.[2] The choice of respirator depends on the specific hazards and exposure levels.[4] |
Operational and Disposal Plans
Handling and Storage:
-
Work in a well-ventilated area.[2]
-
Avoid the formation of dust and aerosols.[2]
-
Use non-sparking tools to prevent fire caused by electrostatic discharge.[2]
-
Avoid contact with skin and eyes.[2]
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[2]
-
Store away from incompatible materials and foodstuff containers.[2]
First Aid Measures:
-
After eye contact: Immediately rinse with pure water for at least 15 minutes and consult a doctor.[2]
-
After skin contact: Take off contaminated clothing immediately, wash off with soap and plenty of water, and consult a doctor.[2]
-
If swallowed: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[2]
Spill and Leak Procedures:
-
Ensure adequate ventilation.[2]
-
Evacuate personnel to safe areas.[2]
-
Remove all sources of ignition.[2]
-
Avoid dust formation and breathing vapors, mist, or gas.[2]
-
Use personal protective equipment.[2]
-
Prevent further leakage or spillage if safe to do so.[2]
-
Do not let the chemical enter drains.[2]
Disposal:
-
Waste material must be disposed of in accordance with national and local regulations.
-
Discharge into the environment must be avoided.[2]
Experimental Workflow for Safe Handling
The following diagram outlines the key steps for the safe handling and disposal of this compound.
Caption: Key steps for safely handling and disposing of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
